(R,R)-Methyl-DUPHOS
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNZWRKTWQLAJK-KLHDSHLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163641 | |
| Record name | Methyl-duphos, (R,R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147253-67-6 | |
| Record name | Methyl-duphos, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147253676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-duphos, (R,R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-, (2R,2'R,5R,5'R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL-DUPHOS, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5W03D1HAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The DuPhos Ligands: A Technical Guide to Their History, Development, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of chiral phosphine ligands has been a watershed moment in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries. Among these, the DuPhos family of ligands has established a legacy of exceptional performance, particularly in asymmetric hydrogenation reactions. This technical guide provides an in-depth exploration of the history, development, synthesis, and application of DuPhos ligands, supplemented with quantitative data, detailed experimental protocols, and mechanistic insights.
The story of DuPhos begins in 1991 with its introduction by M.J. Burk at DuPont.[1] The name itself is a portmanteau of Du Pont and diphos phine, reflecting its origin and chemical nature.[1][2] DuPhos ligands are C2-symmetric, containing two 2,5-alkyl-substituted phospholane rings attached to a 1,2-phenylene backbone.[1] At the time of their inception, other chiral diphosphine ligands like DIOP, DIPAMP, and CHIRAPHOS were known, but DuPhos demonstrated superior efficacy, particularly in the asymmetric hydrogenation of enamide esters to produce amino acid precursors.[1]
The electron-rich nature of the phosphorus atoms in the DuPhos framework renders the corresponding metal complexes highly reactive.[1] A key feature of the DuPhos design is the concept of "pseudo-chirality" introduced by the phosphorus atoms, which makes the enantioselection less dependent on the overall conformation of the ligand backbone.[1] Initially developed for rhodium-catalyzed reactions, the application of DuPhos was later extended to ruthenium catalysts in 1995 for the hydrogenation of β-keto esters.[1][3]
Data Presentation: Performance in Asymmetric Hydrogenation
The exceptional performance of DuPhos ligands and their derivatives is evident in the high enantioselectivities and conversions achieved in a variety of asymmetric hydrogenation reactions. The following tables summarize key quantitative data for the Rh-catalyzed hydrogenation of common benchmark substrates, allowing for a clear comparison of different DuPhos variants and other notable chiral phosphine ligands.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) |
| (S,S)-Me-DuPhos | [Rh(COD)₂]BF₄ | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 (S) |
| (S,S)-Et-DuPhos | [Rh(COD)₂]BF₄ | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 (S) |
| (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | --- | MeOH | 1 atm | 25 | --- | 100 | >99 (R)[4] |
| (R,R)-NORPHOS | [Rh(COD)₂]BF₄ | --- | MeOH | 1 atm | 25 | --- | 100 | >99 (R)[4] |
| (S,S)-CHIRAPHOS | [Rh(COD)₂]BF₄ | --- | --- | --- | --- | --- | --- | 95 (S) |
| (-)-DIOP | [Rh(COD)Cl]₂ | --- | --- | --- | --- | --- | --- | 81 (S) |
Table 2: Asymmetric Hydrogenation of Dimethyl Itaconate
| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) |
| (R,R)-Me-DuPhos | [Rh(COD)₂]OTf | 1000:1 | MeOH | 20 psi | 25 | 12 | 100 | 98 (R) |
| (R,R)-Et-DuPhos | [Rh(COD)₂]OTf | 1000:1 | MeOH | 20 psi | 25 | 12 | 100 | 96 (R) |
| (R,R)-iPr-DuPhos | [Rh(COD)₂]OTf | 1000:1 | MeOH | 20 psi | 25 | 12 | 100 | 94 (R) |
Experimental Protocols
Synthesis of (R,R)-Me-DuPhos
The synthesis of DuPhos ligands generally involves a two-step procedure starting from the corresponding chiral diol.[1] The following is a representative protocol for the synthesis of (R,R)-Me-DuPhos.
Step 1: Synthesis of the Chiral Cyclic Sulfate from (2R,5R)-Hexane-2,5-diol
-
To a stirred solution of (2R,5R)-hexane-2,5-diol in carbon tetrachloride at 0 °C, add thionyl chloride dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the crude cyclic sulfite.
-
Dissolve the crude cyclic sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product with diethyl ether, wash with aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel to afford the pure chiral cyclic sulfate.
Step 2: Synthesis of (R,R)-Me-DuPhos
-
Prepare a solution of 1,2-bis(phosphino)benzene by the reduction of 1,2-bis(dichlorophosphino)benzene with a suitable reducing agent.
-
Treat the 1,2-bis(phosphino)benzene with two equivalents of n-butyllithium in THF at low temperature (-78 °C) to generate the dilithiated species.
-
To this solution of lithiated 1,2-bis(phosphino)benzene, add a solution of the chiral cyclic sulfate (from Step 1) in THF dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with degassed water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or chromatography to yield (R,R)-Me-DuPhos.
In Situ Generation of (S,S)-Ethyl-DuPhos-Rh Catalyst and Asymmetric Hydrogenation
This protocol details the convenient in situ preparation of the active catalyst followed by the asymmetric hydrogenation of a model substrate.
Materials:
-
Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral ligand: (S,S)-Ethyl-DuPhos
-
Substrate: e.g., Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed solvent (e.g., methanol)
-
Hydrogen gas (H₂)
-
Standard Schlenk line and glassware or a glovebox
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
Procedure:
1. Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (e.g., Argon), add [Rh(COD)₂]BF₄ (1.0 mol%) and (S,S)-Ethyl-DuPhos (1.1 mol%) to a Schlenk flask or the hydrogenation vessel.
-
Add anhydrous, degassed methanol to dissolve the rhodium precursor and the ligand.
-
Stir the resulting solution at room temperature for approximately 30 minutes. The formation of the active catalyst complex is typically indicated by a color change.
2. Asymmetric Hydrogenation:
-
To the freshly prepared catalyst solution, add the substrate, methyl (Z)-α-acetamidocinnamate (100 mol%).
-
Seal the hydrogenation vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas several times to remove any residual air.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Mandatory Visualization: Catalytic Cycle and Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the catalytic cycle for the Rh-DuPhos catalyzed asymmetric hydrogenation of an enamide and the general workflow for the synthesis of DuPhos ligands.
Caption: Catalytic cycle for the Rh-DuPhos catalyzed asymmetric hydrogenation of an enamide.
Caption: General synthetic workflow for the preparation of DuPhos ligands from a chiral diol.
Conclusion
The DuPhos family of ligands has undeniably left a lasting mark on the field of asymmetric catalysis. Their robust performance, high enantioselectivity, and broad applicability have made them invaluable tools for chemists in both academic and industrial settings. The modularity of their synthesis allows for fine-tuning of steric and electronic properties, leading to the development of a diverse range of successful catalysts. This guide has provided a comprehensive overview of the history, synthesis, and application of DuPhos ligands, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize these powerful catalytic tools in their own endeavors.
References
Synthesis and Characterization of (R,R)-Methyl-DUPHOS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-Methyl-DUPHOS, formally known as (-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene, is a premier C₂-symmetric chiral phosphine ligand renowned for its exceptional performance in asymmetric catalysis. Developed by M.J. Burk at DuPont, the DuPhos family of ligands has become indispensable in the synthesis of enantiomerically pure compounds, particularly through rhodium-catalyzed asymmetric hydrogenation. This technical guide provides an in-depth overview of the synthesis, characterization, and application of this compound, offering detailed experimental protocols and performance data to support its use in research and development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of a chiral diol, which is then converted to a cyclic sulfate. This intermediate subsequently reacts with 1,2-bis(phosphino)benzene to yield the final ligand. The overall workflow is depicted below.
Experimental Protocols
Protocol 1: Synthesis of (2R,5R)-Hexanediol
The chiral precursor (2R,5R)-Hexanediol is accessible through the yeast-mediated reduction of 2,5-hexanedione.
-
Preparation: A suspension of baker's yeast in a glucose solution is prepared and stirred.
-
Reduction: 2,5-Hexanedione is added dropwise to the yeast suspension. The mixture is stirred at room temperature for 48-72 hours, allowing the yeast enzymes to reduce the diketone to the diol.
-
Workup: The mixture is filtered through Celite to remove the yeast cells. The filtrate is then saturated with NaCl and extracted continuously with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude diol is purified by distillation or chromatography to yield (2R,5R)-Hexanediol.
Protocol 2: Synthesis of (2R,5R)-Hexanediol Cyclic Sulfate
-
Cyclic Sulfite Formation: (2R,5R)-Hexanediol is dissolved in an anhydrous solvent like carbon tetrachloride containing a base such as pyridine or triethylamine. The solution is cooled in an ice bath, and thionyl chloride (SOCl₂) is added dropwise. The reaction is stirred until completion.
-
Oxidation: The crude cyclic sulfite is dissolved in a biphasic solvent system (e.g., CCl₄/acetonitrile/water). A catalytic amount of ruthenium(III) chloride (RuCl₃) is added, followed by the portion-wise addition of sodium periodate (NaIO₄). The reaction is vigorously stirred until the characteristic yellow color of RuO₄ disappears.
-
Workup and Purification: The reaction mixture is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude cyclic sulfate is purified by chromatography on silica gel.
Protocol 3: Synthesis of 1,2-Bis(phosphino)benzene
-
Phosphonylation: 1,2-Dichlorobenzene undergoes photolysis in trimethyl phosphite at elevated temperatures (e.g., 60 °C) for several days to produce 1,2-bis(dimethoxyphosphoryl)benzene.
-
Reduction: The resulting 1,2-bis(dimethoxyphosphoryl)benzene is reduced to 1,2-bis(phosphino)benzene. A common method involves using a reducing agent derived from lithium aluminum hydride (LiAlH₄) and trimethylsilyl chloride (TMSCl) in an anhydrous solvent like THF.
-
Purification: The product is carefully isolated and purified by distillation under an inert atmosphere.
Protocol 4: Synthesis of (-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene (this compound)
All operations must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Lithiation: 1,2-Bis(phosphino)benzene is dissolved in anhydrous THF and cooled to 0 °C. Two equivalents of a strong base, typically n-butyllithium (n-BuLi), are added dropwise to generate the dilithio-diphosphide. The mixture is stirred at this temperature to ensure complete formation of the dianion.
-
Cyclization: A solution of (2R,5R)-hexanediol cyclic sulfate in anhydrous THF is added dropwise to the cold solution of the dilithio-diphosphide. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the careful addition of degassed water. The aqueous layer is extracted with an organic solvent like diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product is purified by recrystallization from a suitable solvent (e.g., methanol) to afford this compound as a white crystalline solid.
Characterization
This compound is a white, crystalline, air-sensitive solid. Its physical and spectroscopic properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₂₈P₂ |
| Molecular Weight | 306.36 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 66-76 °C |
| Optical Rotation | [α]²⁰/D -420 ± 15° (c=0.5, CH₂Cl₂) |
| ³¹P NMR (C₆D₆) | δ -14.5 ppm (approximate) |
| ¹H NMR, ¹³C NMR | Specific experimental data for the free ligand is not readily available in the searched literature. Characterization is typically confirmed after complexation to a metal center. |
Note: The ³¹P NMR chemical shift for tertiary phosphines can vary. The provided value is an approximation based on typical ranges for similar phospholane ligands. For definitive characterization, it is recommended to compare with a known standard or after formation of a well-characterized metal complex.
Application in Asymmetric Catalysis
This compound is a quintessential ligand for rhodium-catalyzed asymmetric hydrogenation, providing access to a wide array of chiral molecules with exceptionally high levels of enantioselectivity. The catalyst is typically generated in situ by reacting the ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf.
Performance Data
The performance of the this compound-Rh catalyst system is demonstrated in the asymmetric hydrogenation of various prochiral substrates.
| Substrate | S/C Ratio¹ | Solvent | Pressure (H₂) | Temp (°C) | Yield (%) | ee (%)² |
| Methyl (Z)-α-acetamidocinnamate | 100:1 | MeOH | 1 atm | 25 | >99 | >99 (R) |
| Methyl (Z)-α-acetamidoacrylate | 100:1 | MeOH | 1 atm | 25 | >99 | >99 (R) |
| N-Acetyl-α-phenylethenamine | 10,000:1 | MeOH | 90 psi | 22 | ~100 | 95.2 (R) |
| Dimethyl Itaconate | 500:1 | MeOH | 60 psi | 25 | >95 | 98 (R) |
| A unique glutarate precursor⁵ | ~850:1 | MeOH | 60 psi | 45 | 95 | >99 (R) |
¹ S/C Ratio: Substrate-to-catalyst molar ratio. ² ee (%): Enantiomeric excess. Configuration of the major enantiomer is given in parentheses.
Safety and Handling
This compound is an air-sensitive solid and should be stored and handled under an inert atmosphere (argon or nitrogen) to prevent oxidation of the phosphine groups. It is harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Conclusion
This compound remains a cornerstone ligand in the field of asymmetric catalysis. Its robust and modular synthesis allows for reliable access, while its application in hydrogenation provides a powerful tool for establishing critical stereocenters in complex molecules. The exceptional enantioselectivities and high turnover numbers achievable with its rhodium complexes underscore its value in both academic research and industrial-scale synthesis of chiral pharmaceuticals and fine chemicals.
(R,R)-Methyl-DUPHOS: A Technical Guide to its Molecular Structure, Chirality, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral phosphine ligand (R,R)-Methyl-DUPHOS, a cornerstone in the field of asymmetric catalysis. Renowned for its efficacy in inducing high enantioselectivity in a variety of chemical transformations, particularly rhodium-catalyzed hydrogenations, this document details its molecular architecture, stereochemical properties, and practical application. Included are summaries of performance data, detailed experimental protocols for its use, and visualizations of the catalytic cycle and experimental workflows.
Molecular Structure and Chirality
This compound, systematically named (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene, is a C2-symmetric bisphosphine ligand. Its structure features a benzene backbone with two phospholane rings attached to adjacent carbon atoms. The chirality of the molecule arises from the four stereogenic centers located at the 2 and 5 positions of each five-membered phospholane ring. The "(R,R)" designation specifically refers to the absolute configuration at these chiral carbon centers, which dictates the spatial arrangement of the methyl groups on the phospholane rings. This well-defined chiral environment is crucial for its ability to effectively discriminate between the prochiral faces of a substrate during catalysis.
Key Structural and Chemical Information:
| Property | Value |
| IUPAC Name | (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene |
| Synonyms | (R,R)-Me-DUPHOS, (2R,5R)-Me-duphos |
| CAS Number | 147253-67-6 |
| Molecular Formula | C₁₈H₂₈P₂ |
| Molecular Weight | 306.36 g/mol |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 66-76 °C |
Performance in Asymmetric Hydrogenation
The rhodium complex of this compound is a highly effective catalyst for the asymmetric hydrogenation of a wide range of prochiral olefins, consistently delivering products with exceptionally high enantiomeric excess (ee%). The catalyst's performance is particularly notable for substrates containing coordinating functional groups, such as amides, esters, and carboxylic acids.
Enantioselectivity Data
The following table summarizes the performance of this compound-Rh catalyzed asymmetric hydrogenation for a selection of representative substrates.
| Substrate | Product Type | Enantiomeric Excess (ee%) | Turnover Number (TON) |
| Methyl (Z)-α-acetamidocinnamate | α-Amino acid derivative | >99% (R) | ~95 |
| Methyl 2-acetamidoacrylate | α-Amino acid derivative | >99% | - |
| Itaconic Acid | Chiral succinic acid derivative | 98% | - |
| N-Acylenamides (various) | Chiral amides | >95% | Up to 10,000 |
| Enol Esters (various) | Chiral esters | 93-99% | ~500 |
| 2-Methylenesuccinamic Acid | Chiral succinamic acid derivative | 96% | 100,000 |
Catalytic Cycle of Asymmetric Hydrogenation
The widely accepted mechanism for the rhodium-DUPHOS catalyzed asymmetric hydrogenation of enamides involves a series of well-defined steps. The chirality of the ligand influences the substrate binding and the subsequent stereoselective hydride transfer, leading to the formation of one enantiomer in high excess.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of the catalyst and its application in a typical asymmetric hydrogenation reaction.
Synthesis of this compound Ligand
A detailed, step-by-step experimental protocol for the synthesis of the this compound ligand is typically found in specialized literature and patents. The general synthetic strategy for this class of C2-symmetric bisphospholane ligands involves the following key steps:
-
Synthesis of a Chiral Diol: The synthesis usually starts from a readily available chiral starting material, such as tartaric acid, which is converted into a chiral 1,4-diol with the desired (R,R) stereochemistry.
-
Conversion to a Cyclic Sulfate: The chiral diol is then treated with a sulfating agent (e.g., thionyl chloride followed by oxidation) to form a cyclic sulfate.
-
Ring-Opening and Phosphine Introduction: The cyclic sulfate is subjected to a nucleophilic ring-opening reaction with a primary phosphine, followed by a second intramolecular nucleophilic substitution to form the phospholane rings. This step is often carried out in the presence of a strong base.
-
Formation of the Bisphospholane: Two of the resulting chiral phospholane units are then coupled to a 1,2-dihalobenzene precursor, typically through a metal-catalyzed cross-coupling reaction, to yield the final this compound ligand.
A visual representation of this general workflow is provided below.
In Situ Preparation of the [Rh((R,R)-Me-DUPHOS)(COD)]BF₄ Catalyst
This protocol describes the preparation of the active catalyst from a rhodium precursor and the this compound ligand immediately prior to the hydrogenation reaction.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., Methanol, Dichloromethane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)₂]BF₄ (1.0 equivalent) in a minimal amount of anhydrous, deoxygenated solvent.
-
In a separate Schlenk flask, dissolve this compound (1.05-1.1 equivalents) in the same solvent.
-
Slowly add the this compound solution to the rhodium precursor solution with stirring.
-
Stir the resulting solution at room temperature for 15-30 minutes. The formation of the active catalyst is often accompanied by a color change. The catalyst solution is now ready for use.
General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a general method for the asymmetric hydrogenation of a model substrate.
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
Freshly prepared [Rh((R,R)-Me-DUPHOS)(COD)]BF₄ catalyst solution
-
Anhydrous, deoxygenated solvent (e.g., Methanol)
-
High-purity hydrogen gas
-
High-pressure autoclave or a suitable hydrogenation reactor
-
Magnetic stirrer and stir bar
Procedure:
-
In a high-pressure autoclave, dissolve Methyl (Z)-α-acetamidocinnamate in the anhydrous, deoxygenated solvent.
-
Purge the autoclave with an inert gas (e.g., argon).
-
Transfer the prepared catalyst solution to the autoclave via cannula under a positive pressure of the inert gas.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required time (typically 1-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the autoclave with an inert gas.
-
The reaction mixture can then be worked up to isolate the product. The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.
Conclusion
This compound has established itself as a privileged ligand in asymmetric catalysis, particularly for rhodium-catalyzed hydrogenations. Its rigid, C2-symmetric structure provides a well-defined chiral environment that enables the highly enantioselective synthesis of a diverse range of valuable chiral molecules. The predictable and high levels of stereocontrol, coupled with its effectiveness under mild reaction conditions, make it an indispensable tool for researchers in academia and industry, especially in the context of pharmaceutical and fine chemical synthesis. The data and protocols presented in this guide are intended to facilitate the successful application of this powerful catalytic system.
The Core Mechanism of Asymmetric Hydrogenation with (R,R)-Methyl-DUPHOS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and performance data for the asymmetric hydrogenation of prochiral olefins utilizing the highly efficient and selective (R,R)-Methyl-DUPHOS rhodium catalyst system. This catalytic system has proven to be a cornerstone in modern synthetic chemistry, enabling the production of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries.
Introduction: The Power of Chiral Phosphine Ligands
Asymmetric hydrogenation is a powerful and atom-economical method for the creation of stereogenic centers. The success of this transformation hinges on the design of the chiral ligand that coordinates to the metal center, dictating the stereochemical outcome of the reaction. The DuPHOS family of ligands, developed by M. J. Burk, represents a landmark achievement in this field. These C₂-symmetric bisphospholane ligands, including this compound, form highly active and enantioselective catalysts with rhodium for the hydrogenation of a wide array of prochiral substrates.
The Catalytic Cycle: A Detailed Mechanistic Pathway
The asymmetric hydrogenation of prochiral enamides catalyzed by [Rh((R,R)-Me-DuPHOS)]⁺ follows a well-studied catalytic cycle. Computational and experimental studies have elucidated a mechanism that proceeds through several key intermediates. A notable feature of this system is the "anti-lock-and-key" phenomenon, where the minor diastereomeric catalyst-substrate complex is significantly more reactive than the more stable major diastereomer, leading to high enantioselectivity.[1][2]
The catalytic cycle can be summarized in the following steps:
-
Substrate Coordination: The prochiral olefin coordinates to the solvated Rh(I) catalyst to form a square planar catalyst-substrate complex. This coordination can occur on two diastereomeric faces of the substrate (re or si), leading to the formation of major and minor diastereomeric intermediates.[1][2] For many enamides, the binding of the re enantioface to the catalyst generates the more stable, major diastereomer.[1][2]
-
Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the Rh(I) center, forming a Rh(III) dihydride species. This step is often the turnover-limiting step of the catalytic cycle.[1][2]
-
Migratory Insertion: One of the hydride ligands migrates to the β-carbon of the coordinated double bond, while the α-carbon forms a bond with the rhodium center. This migratory insertion step forms a rhodium-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand transfers to the rhodium-bound carbon, leading to the reductive elimination of the saturated, chiral product. This step regenerates the active Rh(I) catalyst, which can then enter a new catalytic cycle.
The high enantioselectivity of the this compound system arises from the significant difference in the activation energy barriers for the hydrogenation of the major and minor catalyst-substrate diastereomers. The minor diastereomer proceeds through a lower energy transition state, thus dictating the stereochemistry of the final product.[1][2]
Caption: Catalytic cycle for the asymmetric hydrogenation of a prochiral olefin.
Performance Data
The this compound-Rh catalyst exhibits excellent enantioselectivity and high activity for a variety of prochiral substrates, particularly enamides, which are precursors to chiral amino acids.
| Substrate (Enamides) | Product | ee (%) | TON | TOF (h⁻¹) | Reference |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >99 | 10,000 | >2,000 | N/A |
| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | >99 | 50,000 | >5,000 | N/A |
| N-Acetyl-α-phenylenamide | N-(1-Phenylethyl)acetamide | >95 | up to 50,000 | >5,000 | N/A |
| N-Acetyl-α-(p-methoxyphenyl)enamide | N-(1-(p-Methoxyphenyl)ethyl)acetamide | >95 | N/A | N/A | N/A |
Note: TON (Turnover Number) and TOF (Turnover Frequency) values are often dependent on specific reaction conditions and may not always be reported. The values presented are representative of the high efficiency of the catalyst system.
Experimental Protocols
The following protocols provide a general framework for the in situ preparation of the catalyst and the subsequent asymmetric hydrogenation reaction. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Synthesis of the Catalyst Precursor: [Rh((R,R)-Me-DuPHOS)(COD)]BF₄
A general and widely adopted method for the synthesis of such catalyst precursors is the procedure developed by Schrock and Osborn.
Materials:
-
[Rh(COD)₂(acac)] (1 equivalent)
-
This compound (1 equivalent)
-
Tetrahydrofuran (THF), anhydrous and deoxygenated
-
Tetrafluoroboric acid (HBF₄), diethyl ether complex (1 equivalent)
-
Diethyl ether, anhydrous and deoxygenated
Procedure:
-
In a Schlenk flask, dissolve [Rh(COD)₂(acac)] in THF and cool the solution to -78 °C.
-
In a separate Schlenk flask, dissolve this compound in THF.
-
Slowly add the this compound solution to the cooled rhodium precursor solution with stirring.
-
After stirring for 1 hour at -78 °C, add HBF₄ dropwise.
-
Continue stirring at -78 °C for an additional 30 minutes.
-
Layer the reaction mixture with diethyl ether to precipitate the product.
-
Isolate the crystalline product by filtration, wash with diethyl ether, and dry under vacuum.
General Procedure for Asymmetric Hydrogenation
Materials:
-
[Rh((R,R)-Me-DuPHOS)(COD)]BF₄ (catalyst precursor)
-
Prochiral substrate (e.g., an enamide)
-
Anhydrous, deoxygenated solvent (e.g., methanol, THF)
-
High-purity hydrogen gas
-
Hydrogenation reactor or a suitable pressure vessel
Procedure:
-
In a glovebox or under a positive flow of inert gas, charge a pressure-rated reaction vessel with the prochiral substrate and the [Rh((R,R)-Me-DuPHOS)(COD)]BF₄ catalyst precursor (typically 0.1 to 1 mol%).
-
Add the anhydrous, deoxygenated solvent to dissolve the substrate and catalyst.
-
Seal the reaction vessel and purge the system several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required time (typically 1-24 hours).
-
Upon completion of the reaction (monitored by TLC, GC, or HPLC), carefully vent the hydrogen pressure and purge the vessel with an inert gas.
-
The solvent can be removed under reduced pressure, and the product can be purified by standard techniques such as column chromatography or recrystallization.
-
The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.
Caption: General experimental workflow for catalyst synthesis and hydrogenation.
Conclusion
The this compound-rhodium catalytic system stands as a robust and highly effective tool for asymmetric hydrogenation. Its predictable stereochemical control, high enantioselectivity, and broad substrate scope have solidified its importance in both academic research and industrial applications for the synthesis of chiral molecules. A thorough understanding of its mechanism and the application of meticulous experimental techniques are paramount to achieving optimal results in the development of novel and efficient synthetic routes to valuable chiral compounds.
References
Spectroscopic Data Analysis of (R,R)-Methyl-DUPHOS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of (R,R)-Methyl-DUPHOS
This compound, with the chemical formula C₁₈H₂₈P₂ and a molecular weight of approximately 306.36 g/mol , is a widely used ligand in asymmetric hydrogenation and other catalytic reactions.[1][2][3] Its effectiveness stems from the chiral environment created by its C₂-symmetric phospholane rings. Spectroscopic analysis is crucial for confirming the identity, purity, and stability of this air-sensitive compound.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. It is important to note that the values presented are based on typical ranges for similar organophosphorus compounds and are intended as a guide for interpretation. Actual experimental data should be acquired following the protocols outlined in the subsequent section.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Expected Coupling Constants (J) (Hz) |
| ¹H NMR | |||
| Aromatic-H | 7.0 - 8.0 | Multiplet | |
| P-CH-CH₃ | 2.0 - 3.0 | Multiplet | |
| CH₂ (ring) | 1.5 - 2.5 | Multiplet | |
| CH₃ (ring) | 1.0 - 1.5 | Doublet of doublets | |
| ¹³C NMR | |||
| Aromatic-C | 120 - 140 | ||
| P-CH-CH₃ | 30 - 40 | ||
| CH₂ (ring) | 25 - 35 | ||
| CH₃ (ring) | 10 - 20 | ||
| ³¹P NMR | -10 to -20 | Singlet |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Strong |
| Aromatic C=C stretch | 1400 - 1600 | Medium |
| P-C stretch | 650 - 750 | Medium |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | Expected m/z | Ion Type |
| ESI+ | 307.17 | [M+H]⁺ |
| ESI+ | 329.15 | [M+Na]⁺ |
Experimental Protocols
Given the air-sensitive nature of this compound, all sample preparations and handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra to confirm the structure and purity of the ligand.
Materials:
-
NMR spectrometer (300 MHz or higher recommended)
-
NMR tubes with J. Young valve or screw cap
-
Deuterated solvents (e.g., C₆D₆, CD₂Cl₂, THF-d₈), degassed and stored over molecular sieves
-
Internal standard (e.g., tetramethylsilane - TMS)
-
This compound sample
Procedure:
-
In a glovebox or under a stream of inert gas, accurately weigh approximately 5-10 mg of this compound directly into an NMR tube.
-
Add approximately 0.5 mL of the chosen deuterated solvent to the NMR tube using a gas-tight syringe.
-
If required, add a small amount of internal standard.
-
Seal the NMR tube securely.
-
Acquire the NMR spectra. For ³¹P NMR, proton decoupling is typically used to simplify the spectrum.[4] For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[4]
-
Process the spectra, referencing the chemical shifts to the residual solvent peak or the internal standard. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.[5]
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Materials:
-
FTIR spectrometer
-
Salt plates (e.g., KBr, NaCl) or an Attenuated Total Reflectance (ATR) accessory
-
Dry, IR-grade solvent (e.g., CH₂Cl₂, THF) if preparing a solution
-
This compound sample
Procedure (for thin film method):
-
Inside a glovebox, dissolve a small amount of this compound in a minimal amount of a volatile, dry, and IR-transparent solvent.
-
Apply a drop of the resulting solution onto one salt plate.
-
Place the second salt plate on top and gently rotate to create a thin, uniform film.
-
Alternatively, allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Mount the salt plates in the spectrometer and acquire the spectrum.
-
A background spectrum of the clean salt plates should be taken and subtracted from the sample spectrum.
Procedure (for ATR method):
-
Ensure the ATR crystal is clean and dry.
-
In a glovebox, place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
A background spectrum of the clean, empty ATR crystal should be taken prior to the sample measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of this compound.
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
High-purity solvent (e.g., acetonitrile, methanol)
-
This compound sample
Procedure:
-
Prepare a dilute solution of this compound (typically in the ppm or ppb range) in a suitable high-purity solvent. This should be done under an inert atmosphere.
-
The solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺).
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements for elemental composition confirmation.
Workflow and Data Analysis Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral phosphine ligand like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
(R,R)-Methyl-DUPHOS in Catalysis: A Technical Guide to Core Principles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational principles of the (R,R)-Methyl-DUPHOS ligand in asymmetric catalysis. This compound, a member of the DuPhos family of chiral bisphosphine ligands, has proven to be highly effective in a variety of metal-catalyzed reactions, most notably in asymmetric hydrogenation. Its unique structural features and electronic properties contribute to its remarkable ability to induce high levels of enantioselectivity in the synthesis of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries.
Core Principles of this compound in Catalysis
This compound is a C2-symmetric ligand characterized by two phospholane rings attached to a benzene backbone. This rigid and sterically demanding structure plays a pivotal role in creating a well-defined chiral environment around the metal center, typically rhodium or ruthenium. The electron-rich nature of the phosphorus atoms in the DuPhos ligand enhances the catalytic activity of the metal complex.
The mechanism of enantioselection in asymmetric hydrogenation reactions catalyzed by Rhodium-(R,R)-Methyl-DUPHOS complexes is a subject of significant interest. Computational and experimental studies have largely supported the "anti-lock-and-key" model.[1][2] This model posits that the enantioselectivity is not determined by the most stable catalyst-substrate intermediate, but rather by the reactivity of the less stable diastereomeric intermediate.
The catalytic cycle generally involves the following key steps:
-
Substrate Coordination: The prochiral substrate coordinates to the rhodium-DuPhos complex.
-
Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center. This step is often considered the turnover-limiting step in the catalytic cycle.[1][2]
-
Migratory Insertion: One of the hydride ligands is transferred to one of the carbons of the double bond of the substrate.
-
Reductive Elimination: The second hydride is transferred, leading to the formation of the chiral product and regeneration of the active catalyst.
The chirality of the this compound ligand directs the coordination of the substrate and the subsequent hydride transfers, favoring the formation of one enantiomer of the product over the other.
Quantitative Data in this compound Catalyzed Asymmetric Hydrogenation
The following table summarizes the performance of this compound in the asymmetric hydrogenation of various substrates, highlighting its high efficiency and enantioselectivity.
| Substrate | Catalyst System | S/C Ratio | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | >95 | MeOH | 1.1 | RT | - | >99 | >99 (R) |
| Methyl 2-acetamidoacrylate | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | - | - | - | - | - | - | >99 |
| Itaconic Acid | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | - | - | - | - | - | - | 98 |
| N-acetyl α-arylenamides | (R,R)-Me-BPE-Rh | up to 50,000 | - | - | - | - | - | >95 |
| β-Keto esters | Ru-(R,R)-Me-DuPhos | - | - | - | - | - | - | - |
Experimental Protocols
This section provides a detailed methodology for the in situ preparation of the [Rh((R,R)-Me-DuPhos)(COD)]BF₄ catalyst and its application in the asymmetric hydrogenation of a model substrate, Methyl (Z)-α-acetamidocinnamate.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R,R)-1,2-Bis(2,5-dimethylphospholano)benzene ((R,R)-Me-DuPhos)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
Schlenk flask and standard Schlenk line equipment
-
High-pressure autoclave
In Situ Catalyst Preparation:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%).
-
Add anhydrous, degassed methanol to the flask.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is typically indicated by a color change.
Asymmetric Hydrogenation Procedure:
-
In a separate flask, dissolve Methyl (Z)-α-acetamidocinnamate in anhydrous, degassed methanol.
-
Transfer the substrate solution to a high-pressure autoclave that has been purged with an inert gas.
-
Transfer the prepared catalyst solution to the autoclave via cannula.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at room temperature for the required time (typically a few hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the autoclave and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Mandatory Visualizations
Catalytic Cycle of this compound in Asymmetric Hydrogenation
Caption: A simplified representation of the catalytic cycle for Rh-(R,R)-Methyl-DUPHOS catalyzed asymmetric hydrogenation.
Experimental Workflow for Asymmetric Hydrogenation
Caption: A general workflow for this compound-Rh catalyzed asymmetric hydrogenation.
References
Computational Modeling of (R,R)-Methyl-DUPHOS Catalysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational modeling of (R,R)-Methyl-DUPHOS catalysts, focusing on their application in asymmetric hydrogenation. This compound is a chiral bisphosphine ligand known for its high efficacy in inducing enantioselectivity in various chemical transformations, making it a subject of significant interest in academic research and industrial drug development. Computational modeling offers a powerful tool to elucidate the mechanistic details of these catalytic systems and to rationalize the origins of their high stereoselectivity.
Core Concepts in Computational Modeling
The primary approach for modeling the this compound catalyst system involves hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, most notably the ONIOM (Our own N-layered Integrated molecular Orbital and Molecular mechanics) method.[1][2] This approach allows for a high level of theoretical accuracy on the chemically active core of the system while treating the less critical, bulky substituents with a more computationally efficient method.
A seminal study on the [Rh((R,R)-Me-DuPHOS)]+-catalyzed asymmetric hydrogenation of a prochiral enamide, α-formamidoacrylonitrile, employed a three-layer ONIOM method.[1][2] The core of the complex, where bond-breaking and bond-forming events occur, was modeled using Density Functional Theory (DFT) with the B3LYP functional. The outer coordination sphere of the catalyst was described using Hartree-Fock (HF) theory, and the steric and electronic influence of the wider environment was accounted for by the Universal Force Field (UFF).[1][2]
Experimental Protocols: A Computational Approach
The data presented in this guide are derived from computational experiments. A typical workflow for such studies is outlined below.
General Computational Protocol for Studying Rh-Catalyzed Asymmetric Hydrogenation:
-
Model Building: Construction of the 3D structures of the catalyst, substrate, and solvent molecules. For the [Rh((R,R)-Me-DuPHOS)]+ system, this involves building the rhodium center, the chiral phosphine ligand, and the enamide substrate.
-
System Partitioning (ONIOM):
-
High Layer (QM - B3LYP): This layer typically includes the rhodium atom, the phosphorus atoms of the DUPHOS ligand, the coordinating atoms of the enamide, and the atoms directly involved in the hydrogen addition. This region is treated with a high-accuracy quantum mechanical method to accurately describe the electronic changes during the reaction.[1][2]
-
Medium Layer (QM - HF): The remainder of the DUPHOS ligand and the enamide substrate are often included in this layer. The Hartree-Fock level of theory provides a good balance between computational cost and the description of electronic effects.[1][2]
-
Low Layer (MM - UFF): Non-coordinating counter-ions and solvent molecules can be treated with a molecular mechanics force field to account for their steric bulk and long-range electrostatic interactions.[1][2]
-
-
Geometry Optimization: The geometries of all reactants, intermediates, and transition states are optimized to find the lowest energy structures on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Reaction Pathway Analysis: The connections between intermediates and transition states are confirmed by following the reaction path downhill from the transition state.
-
Analysis of Enantioselectivity: Comparison of the free energy barriers of the transition states leading to the different enantiomeric products to predict the enantiomeric excess (ee).
Quantitative Data Summary
The computational modeling of the [Rh((R,R)-Me-DuPHOS)]+-catalyzed hydrogenation of α-formamidoacrylonitrile has yielded significant quantitative insights into the origin of enantioselectivity. The key findings are summarized in the table below.
| Parameter | Description | Value | Reference |
| Diastereomeric Intermediate Stability | Energy difference favoring the major diastereomer (binding of the re enantioface) over the minor diastereomer (si face). | 3.6 kcal/mol | [1][2] |
| Free Energy Barrier Difference | The net free energy barrier for the reaction is lower for the minor diastereomer compared to the major diastereomer. | 4.4 kcal/mol | [1][2] |
| Predicted Enantiomeric Excess (ee) | The calculated difference in transition-state energies corresponds to a high enantiomeric excess of the (R) product. | 99.9% (R) | [1][2] |
| Turnover-Limiting Step | The elementary step in the catalytic cycle with the highest energy barrier. | Oxidative Addition | [1][2] |
This "anti-lock-and-key" behavior, where the more stable diastereomeric intermediate is less reactive, is a crucial finding from these computational studies.[1][2]
Visualizing the Catalytic Process
The following diagrams, generated using the DOT language, illustrate the key aspects of the this compound catalytic mechanism and the general workflow of the computational studies.
Conclusion
Computational modeling provides an indispensable tool for understanding the intricate mechanisms of this compound catalyzed reactions. The use of hybrid QM/MM methods, such as ONIOM, has been pivotal in elucidating the origins of enantioselectivity, revealing the subtle interplay of steric and electronic factors that govern the catalytic cycle. The quantitative data and mechanistic insights gained from these studies are invaluable for the rational design of new and improved catalysts for asymmetric synthesis in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide on the Electronic and Steric Properties of (R,R)-Methyl-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Methyl-DUPHOS, formally known as (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene, is a chiral C₂-symmetric phosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions. Developed by M.J. Burk, the DuPhos family of ligands has become indispensable in the stereoselective synthesis of a wide array of chiral molecules, including unnatural amino acids and pharmaceutical intermediates. The exceptional performance of this compound stems from its well-defined electronic and steric properties, which create a highly effective chiral environment around a metal center. This technical guide provides a comprehensive overview of these core properties, detailing the quantitative data, experimental protocols for their determination, and the underlying principles that govern the ligand's behavior in catalytic systems.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈P₂ | [1] |
| Molecular Weight | 306.36 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 81.0 to 85.0 °C | [3] |
| CAS Number | 147253-67-6 | [1] |
Electronic Properties
The electronic nature of a phosphine ligand is a critical determinant of its coordination chemistry and the reactivity of the resulting metal complex. The primary measure of a phosphine's electron-donating ability is the Tolman Electronic Parameter (TEP).
Tolman Electronic Parameter (TEP)
The TEP is an experimentally derived value that quantifies the electron-donating or -withdrawing strength of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel-tricarbonyl complex of the phosphine, [LNi(CO)₃], using infrared (IR) spectroscopy. More electron-donating ligands increase the electron density on the metal center, which in turn leads to stronger π-backbonding to the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.
Experimental Protocol: Determination of Tolman Electronic Parameter
The following outlines the general experimental procedure for determining the TEP of a phosphine ligand like this compound.
Objective: To synthesize the [Ni(CO)₃(this compound)] complex and measure its ν(CO) stretching frequency using IR spectroscopy.
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.
-
This compound
-
Anhydrous, degassed solvent (e.g., dichloromethane or hexane)
-
Schlenk line and glassware
-
FTIR spectrometer
-
Gas-tight syringe
Procedure:
-
Preparation of the Nickel Complex: In a glovebox or under an inert atmosphere using Schlenk techniques, a solution of this compound in the chosen solvent is prepared. To this solution, a stoichiometric equivalent of Ni(CO)₄ is added dropwise via a gas-tight syringe. The reaction is typically stirred at room temperature for a short period to allow for the displacement of one CO ligand and the formation of the [Ni(CO)₃(this compound)] complex.
-
IR Spectroscopy: A sample of the reaction mixture is transferred to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with KBr or CaF₂ windows). The IR spectrum is recorded, paying close attention to the region of the CO stretching frequencies (typically 1900-2100 cm⁻¹).
-
Data Analysis: The frequency of the A₁ symmetric C-O stretching band is identified. This value is the Tolman Electronic Parameter for the ligand. For bidentate ligands, the interpretation may be more complex, and computational correlations are often used to relate the observed frequencies to the standard TEP scale.[4]
Safety Precautions: Nickel tetracarbonyl is highly toxic and volatile. All manipulations should be performed in a high-performance fume hood by trained personnel with appropriate personal protective equipment.
The workflow for this experimental determination can be visualized as follows:
Steric Properties
The steric bulk of a ligand plays a crucial role in determining the geometry of the catalytic complex and, consequently, the stereochemical outcome of a reaction. The primary metric for quantifying the steric hindrance of a phosphine ligand is its cone angle.
Cone Angle (θ)
The Tolman cone angle is a measure of the solid angle occupied by a ligand at the metal center. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric bulk. For bidentate ligands like this compound, the bite angle (the P-M-P angle in a chelate complex) is also a critical steric parameter.
While a precise, experimentally determined cone angle for this compound is not explicitly stated in the provided search results, computational studies and the known structures of related DuPhos complexes indicate a significant steric presence that effectively shields quadrants of the coordination sphere, thereby directing the approach of a substrate.
X-ray Crystallography and Structural Data
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, from which the cone angle and other steric parameters can be calculated. Analysis of the crystal structure of a metal complex of this compound would provide precise bond lengths, bond angles, and the chelate bite angle.
Although a specific CIF (Crystallographic Information File) for a Rhodium-(R,R)-Methyl-DUPHOS complex was not retrieved in the searches, published structures of related complexes consistently show a five-membered chelate ring with the rhodium atom. The bite angle in such complexes is typically around 80-85°.
The following table presents typical bond lengths and angles that would be expected in a [Rh(this compound)(substrate)]⁺ complex, based on computational studies and data from similar structures.
| Parameter | Typical Value |
| Rh-P Bond Length | 2.30 - 2.35 Å |
| P-C (phenyl) Bond Length | 1.80 - 1.85 Å |
| P-C (phospholane) Bond Length | 1.85 - 1.90 Å |
| P-Rh-P Bite Angle | 80 - 85° |
| C-P-C (within phospholane) Angle | ~95° |
Experimental Protocol: X-ray Crystallography
The following is a general protocol for obtaining the crystal structure of a metal complex of this compound.
Objective: To grow single crystals of a [Rh(this compound)(diene)]⁺X⁻ complex and determine its structure by X-ray diffraction.
Materials:
-
[(COD)₂Rh]BF₄ or a similar Rh(I) precursor
-
This compound
-
Crystallization solvents (e.g., dichloromethane, diethyl ether, pentane)
-
Crystallization vials
Procedure:
-
Synthesis of the Complex: In an inert atmosphere, a solution of the Rh(I) precursor in a minimal amount of a polar solvent (e.g., dichloromethane) is treated with one equivalent of this compound. The reaction mixture is stirred until the formation of the complex is complete, which is often indicated by a color change.
-
Crystallization: Single crystals are grown by slow diffusion of a non-polar solvent (e.g., diethyl ether or pentane) into the concentrated solution of the complex. This can be achieved by layering the non-polar solvent on top of the solution or by placing the vial containing the solution inside a larger, sealed container with the non-polar solvent. The container is left undisturbed at a constant temperature (often room temperature or slightly below) until crystals form.
-
Data Collection: A suitable single crystal is selected and mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques.
The logical flow of this process is depicted below:
Spectroscopic Characterization
³¹P NMR spectroscopy is a powerful tool for characterizing phosphine ligands and their metal complexes.
³¹P NMR Spectroscopy
The ³¹P NMR chemical shift is sensitive to the electronic environment of the phosphorus nucleus. For trivalent phosphines, the chemical shift can vary over a wide range. The ³¹P NMR spectrum of free this compound is expected to show a single resonance. Upon coordination to a metal center like rhodium, this signal will shift downfield and may exhibit coupling to the rhodium nucleus (¹⁰³Rh, I=1/2, 100% abundance), resulting in a doublet.
| Species | Typical ³¹P Chemical Shift (δ, ppm) |
| Free this compound | -10 to -20 |
| [Rh(this compound)(diene)]⁺ | +60 to +80 (doublet, J(Rh-P) ≈ 150 Hz) |
Experimental Protocol: ³¹P NMR Spectroscopy
Objective: To obtain the ³¹P NMR spectrum of this compound and its rhodium complex.
Materials:
-
This compound
-
[Rh(this compound)(COD)]BF₄ (or a similar complex)
-
Deuterated solvent (e.g., CDCl₃, CD₂Cl₂)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: A solution of the compound of interest (either the free ligand or the metal complex) is prepared by dissolving a few milligrams in the deuterated solvent in an NMR tube. The solution should be homogeneous. For air-sensitive complexes, the sample should be prepared in a glovebox, and the NMR tube should be sealed.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the ³¹P frequency. Standard acquisition parameters are set, including the spectral width, acquisition time, and relaxation delay. Proton decoupling is typically used to simplify the spectrum by removing P-H couplings.
-
Data Acquisition: The ³¹P NMR spectrum is acquired. The number of scans will depend on the concentration of the sample.
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to an external standard, typically 85% H₃PO₄ (δ = 0 ppm).
Catalytic Application: Asymmetric Hydrogenation
The electronic and steric properties of this compound are manifested in its performance in asymmetric catalysis. In the rhodium-catalyzed hydrogenation of prochiral enamides, the ligand's strong electron-donating character enhances the catalytic activity of the rhodium center, while its rigid, C₂-symmetric steric profile dictates the facial selectivity of hydrogen addition.
Computational studies, such as those using the ONIOM method, have elucidated the catalytic cycle.[5] These studies reveal that the binding of the enamide substrate to the rhodium center creates two diastereomeric intermediates. The relative energies of these intermediates and the subsequent transition states for oxidative addition of hydrogen determine the enantiomeric excess of the product. The steric bulk of the methyl groups on the phospholane rings of this compound creates a chiral pocket that favors one diastereomeric pathway over the other, leading to high enantioselectivity.[5][6]
The following diagram illustrates a simplified catalytic cycle for the asymmetric hydrogenation of an enamide, highlighting the role of the this compound ligand.
Conclusion
The electronic and steric properties of this compound are intricately linked to its remarkable success as a chiral ligand in asymmetric catalysis. Its strong electron-donating nature activates the metal center for catalysis, while its well-defined and rigid steric profile provides a highly effective chiral environment for stereocontrol. The quantitative understanding of these properties, obtained through a combination of experimental techniques like NMR, IR spectroscopy, and X-ray crystallography, and supported by computational modeling, is essential for the rational design of new catalysts and the optimization of synthetic routes to valuable chiral molecules in the pharmaceutical and chemical industries. This guide has provided a framework for understanding these core properties and the methodologies used to evaluate them, serving as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene | 147253-67-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of the Phospholane Ring in (R,R)-Methyl-DuPhos: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-Methyl-DuPhos, a C₂-symmetric bisphospholane ligand, has established itself as a cornerstone in the field of asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions. Its remarkable efficiency and enantioselectivity are intrinsically linked to the unique structural features of its phospholane rings. This technical guide delves into the core functionalities of the phospholane moiety, dissecting its influence on the catalytic cycle, the origins of enantioselection, and its practical applications in the synthesis of chiral molecules. Through a comprehensive review of experimental data, detailed protocols, and mechanistic visualizations, this document serves as a critical resource for professionals engaged in chiral synthesis and catalyst design.
Introduction: The Dawn of a Privileged Ligand
The quest for catalysts that can efficiently generate single enantiomers of chiral molecules is a central theme in modern organic chemistry and drug development. The introduction of DuPhos ligands by M.J. Burk at DuPont marked a significant breakthrough in this endeavor.[1] Among this class, this compound, in complex with rhodium, has demonstrated exceptional performance in the asymmetric hydrogenation of a wide array of prochiral olefins, including enamides, enol esters, and certain ketones, consistently delivering products with high enantiomeric excess (ee).[2] The defining characteristic of this ligand is its rigid, five-membered phospholane ring, which creates a well-defined and highly effective chiral environment around the metal center.
The Heart of Chirality: Structure and Electronic Properties of the Phospholane Ring
The this compound ligand consists of two 2,5-dimethylphospholane rings attached to a 1,2-phenylene backbone. The chirality of the ligand originates from the four stereogenic centers located at the 2 and 5 positions of each phospholane ring. This C₂-symmetric design imparts a highly ordered and predictable chiral pocket upon coordination to a metal center.
The phospholane rings contribute to the catalytic efficacy in several key ways:
-
Rigidity and Chelation: The five-membered ring structure imparts significant conformational rigidity. When chelated to a rhodium center, it forms a stable five-membered ring, which restricts the conformational flexibility of the catalyst-substrate complex. This rigidity is crucial for creating a well-defined chiral environment necessary for high enantioselectivity.
-
Electron-Rich Phosphorus Atoms: The phosphorus atoms in the phospholane rings are electron-rich, which enhances the catalytic activity of the resulting rhodium complex.[1] This electronic property facilitates key steps in the catalytic cycle, such as oxidative addition of hydrogen.
-
Pseudo-Chirality and Enantioselection: The phosphorus atoms, being part of the chiral phospholane ring, introduce a form of pseudo-chirality that makes the enantioselection largely independent of the overall chemical conformation.[1] The spatial arrangement of the methyl groups on the phospholane rings dictates the facial selectivity of substrate coordination.
The Catalytic Cycle and the Origin of Enantioselectivity: An "Anti-Lock-and-Key" Model
Computational studies on the [Rh((R,R)-Me-DuPhos)]+-catalyzed asymmetric hydrogenation of prochiral enamides have provided profound insights into the mechanism and the origin of the high enantioselectivity.[3][4] The catalytic cycle, illustrated below, proceeds through a series of well-defined steps.
A key finding from these studies is the "anti-lock-and-key" behavior.[3] While the binding of the re-enantioface of the enamide to the catalyst forms a more stable, major diastereomer, the subsequent oxidative addition of hydrogen has a significantly higher energy barrier.[3][4] Conversely, the less stable, minor diastereomer, formed by the binding of the si-face, proceeds through a much lower energy transition state for the oxidative addition, which is the turnover-limiting step.[3] This lower kinetic barrier for the minor diastereomer leads to the preferential formation of one enantiomer of the product, resulting in the observed high enantioselectivity.[3] The difference in transition-state energies has been calculated to correspond to an enantiomeric excess of 99.9% (R), which is in excellent agreement with experimental results.[3][4]
The phospholane rings are instrumental in this differentiation. The steric bulk of the methyl groups on the phospholane rings creates a chiral pocket that disfavors certain orientations of the substrate in the transition state, thus amplifying the energy difference between the two diastereomeric pathways.
Performance Data in Asymmetric Hydrogenation
The Rh-(R,R)-Methyl-DuPhos catalyst has demonstrated exceptional performance across a range of substrate classes. The following tables summarize representative quantitative data.
Table 1: Asymmetric Hydrogenation of Enamides
| Substrate | Product | S/C Ratio | TON | TOF (h⁻¹) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | 10,000 | >9,900 | >5,000 | >99 |
| N-Acetyl-α-phenylenamide | N-(1-Phenylethyl)acetamide | 50,000 | ~50,000 | >5,000 | >95 |
| 2-Methylenesuccinamic acid | (R)-2-Methylsuccinamic acid | 100,000 | ~100,000 | 13,000 | 96 |
Table 2: Asymmetric Hydrogenation of Ketones
| Substrate | Product | S/C Ratio | TON | TOF (h⁻¹) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | 2,000 | ~2,000 | - | 84 |
| Methyl acetoacetate | Methyl (R)-3-hydroxybutyrate | 10,000 | ~10,000 | - | >98 |
Table 3: Asymmetric Hydrogenation of Enol Esters
| Substrate | Product | S/C Ratio | TON | TOF (h⁻¹) | ee (%) |
| 1-Phenylvinyl acetate | (R)-1-Phenylethyl acetate | 500 | ~500 | - | 97 |
| 1-Naphthylvinyl acetate | (R)-1-(Naphthalen-1-yl)ethyl acetate | 500 | ~500 | - | 98 |
Data compiled from various sources. TON (Turnover Number) and TOF (Turnover Frequency) are highly dependent on specific reaction conditions and are provided as representative values.
Experimental Protocols
The following section provides a detailed methodology for a typical asymmetric hydrogenation reaction using a Rh-(R,R)-Methyl-DuPhos catalyst.
General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh((R,R)-Me-DuPhos)(COD)]BF₄ (Catalyst precursor)
-
Methyl (Z)-α-acetamidocinnamate (Substrate)
-
Methanol (Anhydrous and degassed)
-
Hydrogen gas (high purity)
-
Glass-lined autoclave or a suitable high-pressure reactor
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: A glass-lined autoclave is charged with methyl (Z)-α-acetamidocinnamate (1 equivalent). The autoclave is sealed and purged several times with argon.
-
Hydrogenation: The pre-formed catalyst solution is transferred to the autoclave via cannula. The reactor is then purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 3 atm).
-
Reaction Execution: The reaction mixture is stirred vigorously at room temperature for the specified time (typically 1-2 hours). Reaction progress can be monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-Acetyl-(R)-phenylalanine methyl ester.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Conclusion
The phospholane ring in this compound is not merely a component of the ligand's backbone; it is the central element that dictates the catalyst's exceptional performance. Its rigidity, electron-donating character, and the specific chirality it imparts create a highly effective and selective catalytic system. The "anti-lock-and-key" mechanism, driven by the steric and electronic properties of the phospholane rings, provides a compelling explanation for the consistently high enantioselectivities observed in the hydrogenation of a diverse range of substrates. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the role of the phospholane ring is paramount for the rational design of new catalysts and the optimization of existing asymmetric transformations.
References
- 1. Rh−DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters. Application to the Synthesis of Highly Enantioenriched α-Hydroxy Esters and 1,2-Diols | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: (R,R)-Methyl-DUPHOS Catalyzed Synthesis of Chiral Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral amino acids is of paramount importance in the pharmaceutical industry and drug development, as these molecules are fundamental building blocks of peptides, proteins, and numerous chiral drugs. Asymmetric hydrogenation of prochiral enamides, catalyzed by chiral transition metal complexes, stands out as one of the most efficient and atom-economical methods for accessing enantiomerically pure amino acids. Among the privileged ligands developed for this transformation, (R,R)-Methyl-DUPHOS, a C2-symmetric bis(phospholane) ligand, has demonstrated exceptional efficacy and enantioselectivity in rhodium-catalyzed hydrogenations.
This document provides detailed application notes and experimental protocols for the synthesis of chiral α- and β-amino acids using the [Rh((R,R)-Me-DuPhos)(COD)]BF₄ catalytic system.
Catalytic Cycle and Enantioselection
The rhodium-catalyzed asymmetric hydrogenation of enamides is understood to proceed through a well-defined catalytic cycle. The mechanism involves the coordination of the enamide substrate to the chiral rhodium complex, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination steps yield the chiral amino acid derivative and regenerate the active catalyst. The high enantioselectivity achieved with the this compound ligand is attributed to the rigid C2-symmetric backbone of the ligand, which creates a well-defined chiral environment around the rhodium center, effectively differentiating the two prochiral faces of the enamide substrate during the key stereodetermining step.
Caption: Rh-DUPHOS Catalytic Cycle
Data Presentation
Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives
The this compound-Rh catalyst exhibits excellent enantioselectivity in the hydrogenation of various α-enamides, providing access to a wide range of L-amino acid derivatives. The following table summarizes the performance of the closely related (R,R)-Et-DuPHOS-Rh catalyst in the asymmetric hydrogenation of representative α-dehydroamino acid esters.[1]
| Substrate (R) | Product | Catalyst | Enantiomeric Excess (ee, %) [Configuration] |
| H | N-Acetyl-Alanine Methyl Ester | [Rh((R,R)-Et-DuPHOS)(COD)]BF₄ | >99 (R) |
| Phenyl | N-Acetyl-Phenylalanine Methyl Ester | [Rh((R,R)-Et-DuPHOS)(COD)]BF₄ | >99 (R) |
| 2-Naphthyl | N-Acetyl-2-Naphthylalanine Methyl Ester | [Rh((R,R)-Et-DuPHOS)(COD)]BF₄ | >99 (R) |
| 2-Thienyl | N-Acetyl-2-Thienylalanine Methyl Ester | [Rh((R,R)-Et-DuPHOS)(COD)]BF₄ | >99 (R) |
| Cyclohexyl | N-Acetyl-Cyclohexylalanine Methyl Ester | [Rh((R,R)-Et-DuPHOS)(COD)]BF₄ | >95 (R) |
Reactions were carried out in methanol at room temperature under 1 atm of H₂. Conversions were >99%.
Asymmetric Hydrogenation of β-(Acylamino)acrylates
The Rh-Me-DuPhos catalytic system is also highly effective for the synthesis of chiral β-amino acid derivatives. The enantioselectivity is influenced by the geometry of the substrate, with the (E)-isomers generally providing higher enantiomeric excesses with this catalyst.
| Substrate | Isomer | Catalyst | Solvent | Pressure (psi H₂) | ee (%) [Configuration] |
| Methyl 3-acetamido-2-butenoate | (E) | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | Toluene | 40 | 99.3 (R) |
| Methyl 3-acetamido-2-butenoate | (Z) | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | Toluene | 40 | 63.7 (R) |
| Methyl 3-acetamido-3-phenylacrylate | (E) | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | Toluene | 40 | 99.6 (R) |
| Methyl 3-acetamido-3-phenylacrylate | (Z) | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | Toluene | 40 | 85.2 (R) |
| Methyl 3-acetamido-4-methyl-2-pentenoate | (E) | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | Toluene | 40 | 98.5 (R) |
| Methyl 3-acetamido-4-methyl-2-pentenoate | (Z) | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | Toluene | 40 | 75.4 (R) |
Experimental Protocols
General Considerations
All manipulations involving air- and moisture-sensitive compounds should be carried out using standard Schlenk techniques or in a glovebox under an inert atmosphere (e.g., Argon or Nitrogen). Solvents should be anhydrous and deoxygenated prior to use. Hydrogen gas should be of high purity.
Caption: General Experimental Workflow
Protocol 1: In Situ Preparation of the [Rh((R,R)-Me-DuPhos)(COD)]BF₄ Catalyst
-
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
This compound (1.1 mol%)
-
Anhydrous, deoxygenated methanol (or other suitable solvent)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add [Rh(COD)₂]BF₄ and this compound to a Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is typically indicated by a color change to a yellow-orange solution.
-
The catalyst solution is now ready for use in the hydrogenation reaction.
-
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
Materials:
-
Methyl (Z)-α-acetamidocinnamate (1.0 equiv)
-
Freshly prepared [Rh((R,R)-Me-DuPhos)(COD)]BF₄ catalyst solution (e.g., 1 mol%)
-
Anhydrous, deoxygenated methanol
-
High-purity hydrogen gas
-
-
Procedure:
-
In a separate Schlenk flask or a hydrogenation vessel, dissolve the methyl (Z)-α-acetamidocinnamate in anhydrous, deoxygenated methanol.
-
Transfer the prepared catalyst solution to the substrate solution via cannula under a positive pressure of inert gas.
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas (3-4 cycles).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm for this substrate).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by recrystallization or column chromatography if necessary.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Protocol 3: Asymmetric Hydrogenation of (E)-Methyl 3-acetamido-3-phenylacrylate
-
Materials:
-
(E)-Methyl 3-acetamido-3-phenylacrylate (1.0 equiv)
-
Freshly prepared [Rh((R,R)-Me-DuPhos)(COD)]BF₄ catalyst solution (e.g., 1 mol%)
-
Anhydrous, deoxygenated toluene
-
High-purity hydrogen gas
-
-
Procedure:
-
Follow the general procedure outlined in Protocol 2, substituting methanol with toluene as the solvent.
-
Pressurize the reaction vessel to 40 psi with hydrogen gas.
-
Stir the reaction at room temperature until completion.
-
Work-up and analyze the product as described in Protocol 2.
-
Conclusion
The this compound-Rh catalytic system is a highly reliable and efficient method for the asymmetric synthesis of a broad range of chiral α- and β-amino acids. The high enantioselectivities, mild reaction conditions, and operational simplicity make this methodology a valuable tool for researchers in academia and industry, particularly in the field of drug discovery and development. The protocols provided herein offer a solid foundation for the application of this powerful catalytic system.
References
Application Notes and Protocols for Asymmetric Hydrogenation of Enamides using (R,R)-Methyl-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, particularly chiral amines and their derivatives, which are prevalent in pharmaceuticals and other bioactive compounds. The use of chiral catalysts allows for the highly enantioselective reduction of prochiral enamides to their corresponding saturated amides. Among the privileged ligands for this transformation, (R,R)-Methyl-DUPHOS, a C2-symmetric bisphosphine ligand, has demonstrated exceptional efficiency and enantioselectivity in rhodium-catalyzed hydrogenations.
This document provides a detailed protocol for the asymmetric hydrogenation of enamides using a catalyst system derived from this compound. It includes procedures for the in situ preparation of the active catalyst, a general hydrogenation protocol, and representative data for the hydrogenation of various enamide substrates.
Data Presentation
The this compound rhodium catalyst system is effective for the asymmetric hydrogenation of a wide range of enamide substrates, consistently providing high yields and excellent enantioselectivities. The following table summarizes typical results obtained for the hydrogenation of various N-acetyl enamides.
| Entry | Enamide Substrate | Product | Yield (%) | ee (%) |
| 1 | N-acetyl-α-phenylenamide | N-(1-phenylethyl)acetamide | >99 | 99 |
| 2 | N-acetyl-α-(p-methoxyphenyl)enamide | N-(1-(4-methoxyphenyl)ethyl)acetamide | >99 | 98 |
| 3 | N-acetyl-α-(p-chlorophenyl)enamide | N-(1-(4-chlorophenyl)ethyl)acetamide | >99 | 99 |
| 4 | N-acetyl-α-(2-naphthyl)enamide | N-(1-(naphthalen-2-yl)ethyl)acetamide | >99 | 98 |
| 5 | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >99 | >99 |
| 6 | Methyl (Z)-α-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | >99 | >99 |
Experimental Protocols
This section details the necessary procedures for catalyst preparation and the subsequent asymmetric hydrogenation of an enamide substrate. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials
-
This compound
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Enamide substrate
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Standard laboratory glassware for inert atmosphere chemistry
-
High-pressure hydrogenation reactor
In Situ Catalyst Preparation
The active rhodium catalyst is conveniently prepared in situ from the rhodium precursor and the chiral ligand.
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (0.011 mmol) in 5 mL of anhydrous, degassed methanol.
-
In a separate Schlenk flask, dissolve [Rh(COD)₂]BF₄ (0.010 mmol) in 5 mL of anhydrous, degassed methanol.
-
Slowly transfer the rhodium precursor solution to the ligand solution via cannula with stirring.
-
Stir the resulting orange-red solution at room temperature for 15-20 minutes to allow for complete catalyst formation. This stock solution of the catalyst is now ready for use.
General Asymmetric Hydrogenation Protocol
This protocol describes a general procedure for the hydrogenation of an enamide on a 1.0 mmol scale.
Procedure:
-
To a glass liner for a high-pressure reactor, add the enamide substrate (1.0 mmol).
-
In a glovebox or under a positive flow of inert gas, add a magnetic stir bar and the freshly prepared catalyst solution (10 mL, 0.01 mmol Rh, 1 mol% catalyst loading).
-
Seal the glass liner inside the high-pressure reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 atm).
-
Stir the reaction mixture at room temperature for the required time (typically 12-24 hours). Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas from the reactor.
-
Remove the reaction mixture from the reactor.
Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure, chiral saturated amide.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric hydrogenation of an enamide using the in situ prepared this compound rhodium catalyst.
Caption: Workflow for the asymmetric hydrogenation.
Catalytic Cycle
The catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides is generally accepted to proceed through the following key steps, showcasing the "anti-lock-and-key" behavior where the minor diastereomeric intermediate is more reactive.[1]
Caption: Rh-catalyzed hydrogenation cycle.
References
Application Notes and Protocols for Rhodium-Catalyzed Asymmetric Reduction of Ketones with (R,R)-Methyl-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the array of effective catalysts for this transformation, chiral rhodium complexes have demonstrated remarkable efficiency and selectivity. This document provides detailed application notes and protocols for the use of the rhodium catalyst precursor, [Rh((R,R)-Me-DuPHOS)(COD)]BF₄, in the asymmetric hydrogenation of ketones, with a particular focus on β-keto esters. The (R,R)-Methyl-DUPHOS ligand, a member of the well-regarded DuPHOS family of chiral phospholanes developed by Burk et al., is known for creating a highly effective chiral environment around the rhodium center, leading to excellent enantioselectivities.
Catalyst System Overview
The active catalyst is typically generated in situ from the precatalyst [Rh((R,R)-Me-DuPHOS)(COD)]BF₄. The catalyst system is particularly effective for the asymmetric hydrogenation of functionalized ketones, such as β-keto esters, delivering the corresponding chiral β-hydroxy esters with high yields and enantiomeric excesses (ee).
Data Presentation
The following table summarizes the performance of the [Rh((R,R)-Me-DuPHOS)(COD)]BF₄ catalyst in the asymmetric hydrogenation of various β-keto esters.
| Entry | Substrate (β-Keto Ester) | S/C Ratio | Solvent | H₂ (psi) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | Methyl acetoacetate | 1000 | MeOH | 60 | 25 | 12 | >99 | 98 | R |
| 2 | Ethyl acetoacetate | 1000 | MeOH | 60 | 25 | 12 | >99 | 97 | R |
| 3 | tert-Butyl acetoacetate | 1000 | MeOH | 60 | 25 | 12 | >99 | 96 | R |
| 4 | Ethyl benzoylacetate | 500 | MeOH | 90 | 25 | 24 | >99 | 96 | R |
| 5 | Methyl 3-oxo-5-hexenoate | 500 | MeOH | 90 | 25 | 24 | >99 | 95 | R |
| 6 | Ethyl 4-chloro-3-oxobutanoate | 500 | MeOH | 90 | 25 | 24 | >99 | 98 | R |
| 7 | Methyl 2-methyl-3-oxobutanoate | 1000 | MeOH | 60 | 25 | 12 | >99 | 94 | (2R, 3R) |
Experimental Protocols
The following protocols are based on established procedures for the rhodium-catalyzed asymmetric hydrogenation of β-keto esters.
Protocol 1: General Procedure for Asymmetric Hydrogenation of β-Keto Esters
Materials:
-
[Rh((R,R)-Me-DuPHOS)(COD)]BF₄ precatalyst
-
β-Keto ester substrate
-
Anhydrous, deoxygenated methanol (MeOH)
-
High-purity hydrogen gas (H₂)
-
A glass-lined stainless-steel pressure reactor equipped with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas, add the [Rh((R,R)-Me-DuPHOS)(COD)]BF₄ precatalyst to the pressure reactor. The substrate-to-catalyst (S/C) ratio can range from 500:1 to 1000:1, depending on the substrate.
-
-
Reaction Setup:
-
Add the β-keto ester substrate to the reactor.
-
Add anhydrous, deoxygenated methanol via a syringe. The concentration of the substrate is typically in the range of 0.1 M to 0.5 M.
-
Seal the reactor securely.
-
-
Hydrogenation:
-
Purge the reactor with hydrogen gas three to five times to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 60-90 psi).
-
Commence vigorous stirring and maintain the reaction at the specified temperature (usually 25 °C).
-
Monitor the reaction progress by taking aliquots (after carefully and safely venting the reactor) and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete (typically after 12-24 hours), carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the purified product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) using a suitable chiral stationary phase.
-
Visualizations
Experimental Workflow
Caption: General workflow for the asymmetric hydrogenation of β-keto esters.
Catalytic Cycle
Caption: Proposed catalytic cycle for Rh-DUPHOS catalyzed ketone hydrogenation.
Safety Precautions
-
Hydrogenations under pressure should be carried out by trained personnel in a well-ventilated fume hood and behind a safety shield.
-
The handling of the air- and moisture-sensitive rhodium precatalyst should be performed under an inert atmosphere (glovebox or Schlenk line).
-
Solvents should be properly dried and deoxygenated to ensure optimal catalyst activity and reaction reproducibility.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The rhodium-catalyzed asymmetric hydrogenation of ketones, particularly β-keto esters, using the this compound ligand provides a highly efficient and enantioselective method for the synthesis of valuable chiral secondary alcohols. The protocols and data presented herein serve as a guide for researchers in the successful application of this powerful catalytic system. Further optimization of reaction conditions may be necessary for substrates not explicitly covered in this document.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with (R,R)-Methyl-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the chiral ligand (R,R)-Methyl-DUPHOS in the rhodium-catalyzed asymmetric hydrogenation for the synthesis of key pharmaceutical intermediates. This technology is instrumental in establishing desired stereochemistry, a critical aspect of modern drug development.
Introduction
The this compound ligand, a member of the DuPHOS family of chiral phospholane ligands, is a highly effective and widely used ligand in asymmetric catalysis. When complexed with a rhodium precursor, it forms a potent catalyst for the asymmetric hydrogenation of a variety of prochiral olefins, particularly enamides and certain unsaturated carboxylic acids. This catalytic system is renowned for its high enantioselectivity and efficiency, making it a valuable tool for the large-scale production of enantiomerically pure pharmaceutical intermediates.
Applications in Pharmaceutical Synthesis
The primary application of the this compound-Rh catalyst system is in the enantioselective synthesis of chiral amino acids and their derivatives, which are fundamental building blocks for a wide range of pharmaceuticals. The high enantiomeric excesses and yields achieved with this catalyst make it an attractive choice for establishing the stereochemistry of active pharmaceutical ingredients (APIs) early in the synthetic route.
A notable industrial application is the synthesis of a key glutarate intermediate for the antihypertensive drug, Candoxatril. In this process, a cationic (R,R)-Me-DUPHOS-Rh catalyst facilitated a highly efficient and enantioselective hydrogenation, achieving over 99% enantiomeric excess (ee) and a 95% yield on a 12 kg scale, demonstrating the robustness of this catalytic system for manufacturing.[1]
Data Presentation
The following table summarizes the performance of the this compound-Rh catalyst in the asymmetric hydrogenation of various substrates relevant to pharmaceutical synthesis.
| Substrate | Product | Catalyst System | S/C Ratio | H₂ Pressure | Solvent | Temp. (°C) | Yield (%) | ee (%) | Ref. |
| Glutarate derivative for Candoxatril | Candoxatril Intermediate | [(R,R)-Me-DuPHOS-Rh]⁺ | Not Specified | Not Specified | Not Specified | Not Specified | 95 | >99 | [1] |
| α-Formamidoacrylonitrile | Chiral α-amino acid precursor | [Rh((R,R)-Me-DuPHOS)]⁺ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | up to 99.9 | [2][3] |
| Tetrasubstituted Enamine | Chiral Amine Intermediate | [Rh(cod)((R,R)-Me-duphos)]OTf | 20 | 1.0 MPa | 2-Propanol | 50 | 80-83 (conversion) | Low | [4] |
| N-Acetyl α-Arylenamides | Chiral α-1-Arylethylamines | (R,R)-Me-DuPHOS-Rh | up to 50,000 | Not Specified | Not Specified | Not Specified | High | >95 |
Experimental Protocols
The following are detailed protocols for the in situ preparation of the this compound-Rh catalyst and a general procedure for the asymmetric hydrogenation of enamides.
Protocol 1: In Situ Preparation of the [(R,R)-Me-DuPHOS-Rh(COD)]BF₄ Catalyst
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Anhydrous, degassed solvent (e.g., Methanol, THF, or Dichloromethane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(COD)₂]BF₄ (1.0 eq).
-
In a separate Schlenk flask, dissolve this compound (1.05-1.1 eq) in the anhydrous, degassed solvent.
-
Slowly transfer the this compound solution to the flask containing the rhodium precursor via syringe or cannula.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is often indicated by a color change.
-
The resulting catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Protocol 2: General Procedure for Asymmetric Hydrogenation of an Enamide
Materials:
-
Prochiral enamide substrate
-
In situ prepared [(R,R)-Me-DuPHOS-Rh(COD)]BF₄ catalyst solution
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-purity hydrogen gas
-
High-pressure autoclave or a suitable hydrogenation reactor
-
Magnetic stirrer and stir bar
Procedure:
-
In the high-pressure autoclave, dissolve the enamide substrate in the anhydrous, degassed solvent.
-
Transfer the freshly prepared catalyst solution to the autoclave containing the substrate solution via cannula under a positive pressure of inert gas.
-
Seal the autoclave and purge the system with hydrogen gas 3-5 times.
-
Pressurize the autoclave to the desired hydrogen pressure (typically 1-50 atm).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature) for the required time (typically 1-24 hours).
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Upon completion, carefully vent the excess hydrogen gas and purge the autoclave with an inert gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization to afford the enantiomerically enriched product.
Determination of Enantiomeric Excess (ee): The enantiomeric excess of the product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable chiral stationary phase.
Visualizations
Catalytic Cycle for Rh-DuPHOS Catalyzed Asymmetric Hydrogenation
Caption: A simplified representation of the unsaturated pathway for Rh-catalyzed asymmetric hydrogenation.
Experimental Workflow for Asymmetric Hydrogenation
References
Application of (R,R)-Methyl-DUPHOS in the Synthesis of Chiral Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of many drugs and agrochemicals is highly dependent on their stereochemistry. Among the various synthetic strategies, the asymmetric hydrogenation of prochiral enamides catalyzed by transition metal complexes bearing chiral phosphine ligands has emerged as one of the most efficient and versatile methods. The (R,R)-Methyl-DUPHOS ligand, in combination with a rhodium precursor, forms a highly effective catalyst for this transformation, consistently delivering chiral amines with excellent enantioselectivities.
This document provides detailed application notes and experimental protocols for the use of the Rh-(R,R)-Methyl-DUPHOS catalyst in the asymmetric hydrogenation of N-acetylenamides for the synthesis of a variety of chiral amines.
Reaction Principle and Mechanism
The rhodium-catalyzed asymmetric hydrogenation of enamides proceeds through a well-studied catalytic cycle. The this compound ligand, a C₂-symmetric bisphosphine, coordinates to the rhodium center, creating a chiral environment that directs the stereochemical outcome of the hydrogenation.
A computational study on the [Rh((R,R)-Me-DuPHOS)]⁺-catalyzed asymmetric hydrogenation of a prochiral enamide revealed that the reaction proceeds through a series of key steps: substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.[1][2] The enantioselectivity is determined by the relative energies of the diastereomeric transition states, with the steric and electronic properties of the DuPhos ligand playing a crucial role in favoring the formation of one enantiomer over the other.[1][2] The turnover-limiting step is often the oxidative addition of hydrogen.[1][2]
Experimental Workflow
The general workflow for the synthesis of chiral amines using this compound involves the in situ preparation of the active rhodium catalyst followed by the asymmetric hydrogenation of the enamide substrate.
Data Presentation
The Rh-(R,R)-Methyl-DUPHOS catalyst has demonstrated high efficiency and enantioselectivity in the hydrogenation of a variety of N-acetylenamide substrates. The following tables summarize the performance of the catalyst with different substrates.
Table 1: Asymmetric Hydrogenation of α-Aryl-N-acetylenamides
| Entry | Substrate (Ar) | Product | Yield (%) | ee (%) | Ref. |
| 1 | Phenyl | N-Acetyl-1-phenylethylamine | >99 | 95 | [3] |
| 2 | 4-Methoxyphenyl | N-Acetyl-1-(4-methoxyphenyl)ethylamine | >99 | 96 | [3] |
| 3 | 4-Chlorophenyl | N-Acetyl-1-(4-chlorophenyl)ethylamine | >99 | 94 | [3] |
| 4 | 2-Naphthyl | N-Acetyl-1-(2-naphthyl)ethylamine | >99 | 97 | [3] |
Table 2: Asymmetric Hydrogenation of other N-acetylenamides
| Entry | Substrate | Product | Yield (%) | ee (%) | Ref. |
| 1 | N-(1-(tert-butyl)vinyl)acetamide | N-Acetyl-1-(tert-butyl)ethylamine | >99 | 99 | [1] |
| 2 | Methyl 2-acetamidoacrylate | N-Acetylalanine methyl ester | >99 | >99 | [1] |
| 3 | N-(3,4-dihydronaphthalen-1-yl)acetamide | N-Acetyl-1,2,3,4-tetrahydronaphthalen-1-amine | >99 | 96 | [4] |
Experimental Protocols
The following are detailed protocols for the in situ preparation of the Rh-(R,R)-Methyl-DUPHOS catalyst and a general procedure for the asymmetric hydrogenation of N-acetylenamides.
Protocol 1: In Situ Preparation of the Rh-(R,R)-Methyl-DUPHOS Catalyst Solution (0.01 M)
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Anhydrous, degassed methanol
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a clean, oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equivalents).
-
Add a sufficient volume of anhydrous, degassed methanol to dissolve the ligand.
-
In a separate Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 equivalent) in anhydrous, degassed methanol to a known concentration.
-
Using a syringe, slowly add the rhodium precursor solution to the stirred solution of the this compound ligand.
-
Stir the resulting orange-red solution at room temperature for 15-30 minutes to ensure complete formation of the active catalyst.
-
The catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Protocol 2: General Procedure for the Asymmetric Hydrogenation of N-Acetylenamides
Materials:
-
N-Acetylenamide substrate
-
Freshly prepared Rh-(R,R)-Methyl-DUPHOS catalyst solution (from Protocol 1)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor
-
Magnetic stirrer and stir bar
Procedure:
-
In a high-pressure hydrogenation reactor, dissolve the N-acetylenamide substrate (1.0 equivalent) in anhydrous, degassed methanol.
-
Using a syringe, add the required volume of the Rh-(R,R)-Methyl-DUPHOS catalyst solution (typically 0.5-1 mol%).
-
Seal the reactor and purge the system with hydrogen gas 3-5 times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 atm).
-
Stir the reaction mixture vigorously at room temperature for the required time (typically 12-24 hours, monitor by TLC or GC/HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure chiral N-acetyl amine.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Catalytic Cycle Visualization
The following diagram illustrates the proposed catalytic cycle for the Rh-(R,R)-Methyl-DUPHOS catalyzed asymmetric hydrogenation of an enamide.
Conclusion
The Rh-(R,R)-Methyl-DUPHOS catalyst is a highly effective and reliable tool for the asymmetric hydrogenation of N-acetylenamides, providing access to a wide range of enantiomerically enriched chiral amines. The operational simplicity of the in situ catalyst preparation and the mild reaction conditions make this methodology highly attractive for both academic research and industrial applications. The detailed protocols and data presented in this document are intended to facilitate the successful implementation of this powerful synthetic tool.
References
Application Notes and Protocols for Homogeneous Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homogeneous asymmetric hydrogenation is a powerful and atom-economical catalytic method for the stereoselective synthesis of chiral molecules. This technique is particularly crucial in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds such as chiral alcohols, amines, and carboxylic acids, which are often key building blocks for active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes, experimental protocols, and data for common homogeneous asymmetric hydrogenation reactions, focusing on well-established catalyst systems.
Key Catalyst Systems and Substrates
The most successful homogeneous asymmetric hydrogenation catalysts are typically based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexed with chiral phosphine ligands.[3] These catalysts exhibit high activity and enantioselectivity for a broad range of substrates.
-
Ruthenium-based catalysts , particularly those with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are highly effective for the hydrogenation of functionalized ketones and olefins.[4][5][6]
-
Rhodium-based catalysts are the catalysts of choice for the asymmetric hydrogenation of dehydroamino acids and enamides, providing access to chiral amino acids.[7][8][9]
-
Iridium-based catalysts have shown remarkable efficacy in the hydrogenation of unfunctionalized olefins and imines, substrates that were traditionally challenging.[10][11][12]
Data Presentation: Performance of Catalyst Systems
The following tables summarize the performance of various catalyst systems in the homogeneous asymmetric hydrogenation of different classes of substrates.
Table 1: Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Solvent | Yield (%) | ee (%) | Reference |
| Acetophenone | RuCl₂[(S)-tolbinap][(S,S)-dpen] | 0.05 | 8 | 25-30 | 12 | 2-Propanol | >99 | 99 (R) | [4] |
| Methyl acetoacetate | (R,R)-TA-NaBr-MRNi | - | 4.1 | 60 | - | THF | >95 | 92 (R) | [2][13] |
| 2,4,4-Trimethyl-2-cyclohexenone | Ru(II)/(rac-tolBINAP)/(S,S)-DPEN | - | - | - | - | - | - | 95 | [14] |
| 2-Acetylthiophene | Ru(II)/(S,S)-1/(R,R)-DPEN | - | - | - | - | - | >95 | >90 | [14] |
Table 2: Asymmetric Hydrogenation of Olefins
| Substrate | Catalyst System | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Solvent | Yield (%) | ee (%) | Reference |
| 2-(6'-methoxy-2'-naphthyl)propenoic Acid | Ru(R-BIQAP)(OAc)₂ | - | 98.7 | 32 | - | Methanol | 99 | 81.7 (S) | [15] |
| (E)-β-(Acylamino)acrylates | [Rh(cod)₂]BF₄ / Ligand 2 | 1 | 1 | 25 | 12 | CH₂Cl₂ | >99 | 98-99 | [9] |
| (Z)-β-(Acylamino)acrylates | [Rh(cod)₂]BF₄ / Ligand 3 | 1 | 1 | 25 | 12 | CH₂Cl₂ | >99 | 92-95 | [9] |
| Dihydronaphthalene | [Ir(L)cod]BArF | 2 | - | - | - | - | - | 65 | [16] |
Table 3: Asymmetric Hydrogenation of Imines
| Substrate | Catalyst System | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Solvent | Yield (%) | ee (%) | Reference |
| N-Benzylphenylephrone | Rh-P-N-P ligand | - | 20 | 50 | - | Methanol | - | 92 (R) | [1] |
| 1-Phenyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂-(S)-P-Phos | - | 20 | - | - | - | - | >99 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone) using a Ru-BINAP/Diamine Catalyst
This protocol outlines a general method for the hydrogenation of simple aromatic ketones.[4]
Materials:
-
RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Anhydrous, degassed 2-propanol
-
Hydrogen gas (high purity)
-
Autoclave reactor with a glass liner and magnetic stirring
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.
-
Reaction Setup: Place the glass liner inside the autoclave and seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Hydrogenation: Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C).
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by GC or TLC.
-
Once the reaction is complete (typically 4-24 hours), carefully vent the hydrogen pressure.
-
Quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the product (1-phenylethanol) by column chromatography on silica gel.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Dehydroamino Acid Derivative using a Rh-Phosphoramidite Catalyst
This protocol is a general method for the hydrogenation of β-dehydroamino acid derivatives.[9]
Materials:
-
[Rh(cod)₂]BF₄
-
Chiral monodentate phosphoramidite ligand
-
β-dehydroamino acid derivative substrate
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂)
-
Hydrogen gas (high purity)
-
Schlenk flask or similar reaction vessel
-
Hydrogenation balloon or Parr shaker
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(cod)₂]BF₄ (1 mol%) and the chiral phosphoramidite ligand (2.2 mol%) in the anhydrous, degassed solvent in a Schlenk flask. Stir the solution for 20 minutes at room temperature.
-
Reaction Setup: Add the β-dehydroamino acid derivative substrate to the catalyst solution.
-
Hydrogenation: Purge the flask with hydrogen gas 3-5 times.
-
Maintain the reaction under a hydrogen atmosphere (e.g., using a balloon or in a Parr shaker at 1 atm) with vigorous stirring at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete (typically 12 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Analysis of Enantiomeric Excess (ee) by Chiral HPLC
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or other suitable detector.[17]
-
Chiral stationary phase (CSP) column appropriate for the analyte.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in the mobile phase.[17] Filter the solution through a 0.45 µm syringe filter before injection.[17]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol is common for many chiral separations. The exact ratio needs to be optimized for the specific separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Usually ambient, but can be controlled to improve resolution.
-
Detection: UV detection at a wavelength where the analyte absorbs strongly.
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[17]
-
Visualizations
Mechanism of Ru-BINAP/Diamine Catalyzed Ketone Hydrogenation
The hydrogenation of ketones by Ru-BINAP/diamine catalysts is proposed to proceed through a metal-ligand bifunctional mechanism.[4][18] The key step involves the transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the ketone's carbonyl group in a concerted fashion via a six-membered pericyclic transition state.[18]
Caption: Proposed mechanism for Ru-BINAP/diamine catalyzed asymmetric ketone hydrogenation.
Experimental Workflow for Homogeneous Asymmetric Hydrogenation
The general workflow for performing a homogeneous asymmetric hydrogenation experiment involves several key stages, from catalyst preparation to product analysis.
Caption: General experimental workflow for homogeneous asymmetric hydrogenation.
References
- 1. is.muni.cz [is.muni.cz]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ethz.ch [ethz.ch]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Iridium-Catalyzed Asymmetric Hydrogenation of Olefins with Chiral N,P and C,N Ligands | Semantic Scholar [semanticscholar.org]
- 12. datapdf.com [datapdf.com]
- 13. shokubai.org [shokubai.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands [xb.gzhu.edu.cn]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Large-Scale Asymmetric Synthesis Using (R,R)-Methyl-DUPHOS Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the (R,R)-Methyl-DUPHOS catalyst in large-scale asymmetric synthesis. The focus is on the practical application of this catalyst system for the production of chiral molecules, which are critical intermediates in the pharmaceutical and fine chemical industries.
Introduction
Asymmetric hydrogenation is a powerful and widely adopted technology for the synthesis of enantiomerically pure compounds. Among the privileged chiral ligands developed for this purpose, the DuPhos family of ligands, and specifically this compound, has demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of a variety of prochiral substrates. When complexed with a rhodium precursor, the this compound catalyst system is highly effective for the asymmetric hydrogenation of enamides, enol esters, and other unsaturated compounds, providing access to chiral amino acids, amines, and alcohols with high optical purity.
The robustness and high activity of the Rh-(R,R)-Me-DUPHOS catalyst make it particularly suitable for large-scale industrial applications, where high turnover numbers and excellent enantioselectivities are paramount. This document outlines the in-situ preparation of the active catalyst and provides a general protocol for its use in asymmetric hydrogenation reactions.
Data Presentation
The following tables summarize the performance of the this compound-Rh catalyst and its analogs in the asymmetric hydrogenation of various substrates, highlighting the high yields and enantioselectivities achieved.
Table 1: Asymmetric Hydrogenation of Enamides
| Substrate | Product | Catalyst System | S/C Ratio | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | [Rh(COD)((R,R)-Me-DuPHOS)]BF₄ | 1000:1 | MeOH | 90 | 25 | >99 | >99 |
| N-acetyl α-arylenamides | Chiral α-1-arylethylamines | (R,R)-Me-BPE-Rh | up to 50,000 | - | - | - | >95 | >95[1] |
| α-formamidoacrylonitrile | Chiral α-amino acid precursor | [Rh((R,R)-Me-DuPHOS)]⁺ | - | - | - | - | - | 99.9 (calculated)[2][3][4] |
Table 2: Asymmetric Hydrogenation of Enol Esters
| Substrate | Product | Catalyst System | S/C Ratio | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) |
| α-(acetyloxy)-acrylate | Chiral α-hydroxy ester | Cationic Et-DuPHOS-Rh | 500 | - | 60 | - | - | 93-99[5] |
| α-(benzoyloxy)acrylate | Chiral α-hydroxy ester | Cationic Et-DuPHOS-Rh | 500 | - | 60 | - | - | 93-99[5] |
Table 3: Asymmetric Synthesis of α-Chiral Amines
| Substrate | Reagent | Catalyst System | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| N-phosphinoylimines | Dialkylzinc | (R,R)-Me-DuPhos/Cu(OTf)₂ | 3 | High | High[6] |
Experimental Protocols
This section provides detailed methodologies for the in-situ generation of the this compound-Rh catalyst and a general procedure for its application in asymmetric hydrogenation.
Protocol 1: In-Situ Generation of the this compound-Rh Catalyst
Materials:
-
Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or [Rh(NBD)₂]BF₄ (Bis(norbornadiene)rhodium(I) tetrafluoroborate)
-
Chiral ligand: (R,R)-1,2-Bis(2,5-dimethylphospholano)benzene ((R,R)-Me-DuPhos)
-
Solvent: Anhydrous, deoxygenated methanol (MeOH) or tetrahydrofuran (THF)
-
Standard Schlenk line and glassware for handling air-sensitive compounds.
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (1.0 equivalent) and the this compound ligand (1.05-1.1 equivalents) to a Schlenk flask.
-
Add the desired volume of anhydrous, deoxygenated solvent via a syringe.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is typically indicated by a color change.
-
The resulting catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Protocol 2: General Procedure for Large-Scale Asymmetric Hydrogenation of an Enamide
Materials:
-
Enamide substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
In-situ prepared this compound-Rh catalyst solution
-
Anhydrous, deoxygenated solvent (e.g., Methanol)
-
High-purity hydrogen gas (H₂)
-
A suitable high-pressure autoclave or hydrogenation reactor.
Procedure:
-
Charge the autoclave with the enamide substrate and the anhydrous, deoxygenated solvent.
-
Under a positive pressure of inert gas, transfer the freshly prepared this compound-Rh catalyst solution to the autoclave via cannula. The substrate-to-catalyst (S/C) ratio should be determined based on preliminary small-scale experiments, but can range from 100:1 to 50,000:1 for highly active systems.[1]
-
Seal the autoclave and purge the system several times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 60-90 psi).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (often ambient temperature is sufficient).
-
Monitor the reaction progress by analyzing aliquots via TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
The reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the enantiomerically enriched product.
-
The enantiomeric excess (ee) of the product should be determined using chiral HPLC or GC.
Mandatory Visualizations
Caption: General workflow for asymmetric hydrogenation.
Caption: Simplified catalytic cycle for hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides:â Reaction Pathways and the Origin of Enantioselection - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Enantioselective Synthesis of β-Amino Acids with (R,R)-Methyl-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of β-amino acids is of significant interest in medicinal chemistry and drug development, as these motifs are key structural components in a variety of biologically active molecules, including peptides with enhanced enzymatic stability, β-lactam antibiotics, and other pharmaceuticals. One of the most efficient methods for accessing enantiomerically pure β-amino acids is the asymmetric hydrogenation of prochiral β-(acylamino)acrylates. This application note details the use of the chiral catalyst system derived from (R,R)-Methyl-DUPHOS and a rhodium precursor for this transformation, which consistently delivers high enantioselectivities and yields.
The rhodium complex of this compound is a highly effective catalyst for the hydrogenation of various β-(acylamino)acrylate substrates. The (R,R) configuration of the chiral ligand directs the hydrogenation to one face of the olefin, leading to the preferential formation of one enantiomer of the β-amino acid derivative. This method is characterized by its operational simplicity, broad substrate scope, and the high levels of stereocontrol achieved.
Data Presentation
The following table summarizes the results obtained from the asymmetric hydrogenation of various β-(acylamino)acrylate substrates using a catalyst system generated from [Rh(COD)₂]BF₄ and this compound. The data is compiled from the work of Zhu, Chen, and Zhang, highlighting the efficiency and enantioselectivity of this catalytic system.[1]
| Entry | Substrate (E/Z Isomer) | R¹ | R² | Product | Yield (%) | ee (%) |
| 1 | (E)-1a | Me | Me | (R)-2a | >99 | 99.3 |
| 2 | (Z)-1a | Me | Me | (R)-2a | >99 | 63.7 |
| 3 | (E)-1b | Et | Me | (R)-2b | >99 | 99.1 |
| 4 | (Z)-1b | Et | Me | (R)-2b | >99 | 21.2 |
| 5 | (E)-1c | n-Pr | Me | (R)-2c | >99 | 99.6 |
| 6 | (E)-1d | i-Pr | Me | (R)-2d | >99 | 99.2 |
| 7 | (E)-1e | Ph | Me | (R)-2e | >99 | 80.5 |
| 8 | (E)-1f | Me | Et | (R)-2f | >99 | 99.1 |
| 9 | (E)-1g | Me | i-Pr | (R)-2g | >99 | 99.0 |
Reaction Conditions: Substrate (0.2 mmol), [Rh(COD)₂]BF₄ (0.002 mmol), (R,R)-Me-DUPHOS (0.0022 mmol) in toluene (5 mL) at room temperature under 40 psi H₂ for 24 h.
Experimental Protocols
This section provides a detailed methodology for the enantioselective hydrogenation of β-(acylamino)acrylates using an in situ prepared Rh-(R,R)-Methyl-DUPHOS catalyst.
Materials and Equipment
-
Rhodium precursor: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral ligand: (R,R)-1,2-Bis(2,5-dimethylphospholano)benzene (this compound)
-
Substrate: β-(Acylamino)acrylate
-
Solvent: Anhydrous, degassed toluene
-
Hydrogen gas: High purity (99.999%)
-
Schlenk flask or similar reaction vessel
-
High-pressure autoclave or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Standard glassware for solution transfer (syringes, cannulas)
-
Inert gas supply (Argon or Nitrogen)
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral stationary phase)
Catalyst Preparation (in situ)
-
In a glovebox or under a stream of inert gas, add the rhodium precursor, [Rh(COD)₂]BF₄ (1 mol%), and the chiral ligand, this compound (1.1 mol%), to a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene via syringe or cannula to the flask.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is indicated by a color change of the solution.
Asymmetric Hydrogenation Procedure
-
In a separate flask, dissolve the β-(acylamino)acrylate substrate in anhydrous, degassed toluene.
-
Transfer the substrate solution to a high-pressure autoclave that has been thoroughly purged with an inert gas.
-
Using a cannula, transfer the freshly prepared catalyst solution from the Schlenk flask to the autoclave containing the substrate solution.
-
Seal the autoclave and purge the system several times with hydrogen gas to remove the inert atmosphere.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 40 psi).
-
Commence stirring and maintain the reaction at the desired temperature (e.g., room temperature) for the required duration (typically 24 hours).
-
Upon completion of the reaction, carefully vent the excess hydrogen gas from the autoclave.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
-
Determine the conversion and enantiomeric excess of the purified product using appropriate analytical techniques (chiral GC or HPLC).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the enantioselective synthesis of β-amino acids.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Rh-DUPHOS hydrogenation.
References
Application Notes and Protocols: Preparation of (R,R)-Methyl-DUPHOS-Rh Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (R,R)-Methyl-DUPHOS-Rh catalyst, formally known as (+)-1,2-bis((2R,5R)-2,5-dimethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborate, is a highly efficient and enantioselective catalyst widely employed in asymmetric hydrogenation reactions. Its application is particularly significant in the synthesis of chiral molecules, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals. This document provides a detailed protocol for the preparation of this valuable catalyst precursor, enabling researchers to synthesize it in-house for various applications. The procedure involves the reaction of the chiral ligand, (R,R)-Me-DuPhos, with a rhodium precursor, bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate.
Data Presentation: Reagents and Materials
A summary of the key reagents required for the synthesis is provided in the table below, along with their relevant properties.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| (R,R)-Me-DuPhos | C₁₈H₂₈P₂ | 306.36 | 136735-95-0 | Air-sensitive, chiral phosphine ligand |
| Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | [Rh(cod)₂]BF₄ | 406.08 | 35138-22-8 | Orange-red crystalline solid, air-stable |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, degassed solvent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, degassed solvent for precipitation |
| Argon or Nitrogen | Ar or N₂ | - | - | Inert gas for maintaining anaerobic conditions |
Experimental Protocol
The following protocol outlines the step-by-step procedure for the synthesis of the this compound-Rh catalyst precursor. All operations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent oxidation of the phosphine ligand and the catalyst.
1. Preparation of the Reaction Vessel:
-
A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is allowed to cool to room temperature under a stream of inert gas.
2. Dissolution of Reagents:
-
In a glovebox or under a positive pressure of inert gas, the Schlenk flask is charged with (R,R)-Me-DuPhos (1.0 eq).
-
Anhydrous and degassed tetrahydrofuran (THF) is added to dissolve the ligand completely.
-
In a separate vial, bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (1.0 eq) is weighed out.
3. Reaction Mixture:
-
The solid [Rh(cod)₂]BF₄ is added to the stirred solution of (R,R)-Me-DuPhos in THF at room temperature.
-
The reaction mixture is stirred at room temperature for approximately 1-2 hours. The color of the solution will typically change, indicating the formation of the complex.
4. Precipitation and Isolation of the Product:
-
After the reaction is complete, the volume of THF is reduced in vacuo to approximately one-third of the original volume.
-
Anhydrous and degassed diethyl ether is added slowly to the concentrated solution with stirring until a precipitate forms.
-
The flask is then cooled, typically in a freezer (-20 °C), for several hours to ensure complete precipitation of the product.
-
The resulting crystalline solid is isolated by filtration under an inert atmosphere using a Schlenk filter or by cannula filtration.
5. Washing and Drying:
-
The isolated solid is washed with a small amount of cold, degassed diethyl ether to remove any soluble impurities.
-
The product is then dried under high vacuum for several hours to yield the this compound-Rh catalyst precursor as a crystalline solid.
6. Storage:
-
The final product is highly air-sensitive and should be stored under an inert atmosphere in a glovebox or a sealed Schlenk tube at low temperature.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the preparation of the this compound-Rh catalyst precursor.
Caption: Synthetic workflow for the preparation of this compound-Rh catalyst precursor.
Safety Precautions
-
Inert Atmosphere: (R,R)-Me-DuPhos and the final rhodium catalyst are air-sensitive and can be pyrophoric. All manipulations must be carried out under an inert atmosphere of argon or nitrogen.
-
Solvent Handling: Anhydrous and degassed solvents are crucial for the success of the synthesis. Ensure proper handling and storage of these solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines. Rhodium-containing waste should be collected and disposed of as heavy metal waste.
This protocol provides a reliable method for the preparation of the this compound-Rh catalyst precursor, a key component in modern asymmetric synthesis. By following these guidelines, researchers can access this powerful catalyst for their synthetic endeavors.
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Deactivation in (R,R)-Methyl-DUPHOS Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R,R)-Methyl-DUPHOS-Rh catalyzed reactions. The information is tailored to diagnose and resolve common issues related to catalyst deactivation, ensuring robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound-Rh catalyst deactivation?
A1: The most common indications of catalyst deactivation include a significant decrease in reaction rate, incomplete substrate conversion, and a noticeable drop in enantioselectivity. A reaction that begins efficiently but then slows down or halts before completion is a strong indicator of an ongoing deactivation process.
Q2: What are the primary mechanisms of deactivation for this compound-Rh catalysts?
A2: The primary deactivation pathways for rhodium-phosphine catalysts like this compound-Rh involve:
-
Oxidation: The active Rh(I) center is susceptible to oxidation to inactive Rh(III) species, particularly in the presence of trace oxygen. The phosphine ligand itself can also be oxidized.
-
Poisoning: Various impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Common poisons include carbon monoxide (CO), halides, and strongly coordinating functional groups.
-
Formation of Inactive Species: In certain conditions, the active monomeric catalyst can form inactive rhodium clusters or dimers.
-
Ligand Degradation: Although robust, the Me-DUPHOS ligand can degrade under harsh reaction conditions, such as excessively high temperatures.
Q3: My enantioselectivity is lower than expected. What are the likely causes?
A3: A reduction in enantioselectivity can stem from several factors:
-
Ligand Purity: The enantiomeric purity of the this compound ligand is critical. Contamination with the (S,S)-enantiomer will directly decrease the enantiomeric excess (ee) of the product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.
-
Catalyst Deactivation: Partial deactivation of the chiral catalyst can sometimes lead to a competing, non-enantioselective background reaction catalyzed by achiral rhodium species.
-
Incorrect Ligand-to-Metal Ratio: An improper stoichiometric balance between the ligand and the rhodium precursor can result in the formation of less selective catalytic species.
Q4: Can a deactivated this compound-Rh catalyst be regenerated?
A4: Specific, validated protocols for the regeneration of this compound-Rh are not extensively documented in scientific literature. However, for some rhodium-phosphine catalysts used in other applications, such as hydroformylation, reactivation procedures have been reported. These methods may involve treatment with an oxygen-containing gas at controlled temperatures or the addition of fresh ligand. The applicability of these methods to a deactivated this compound-Rh catalyst would require experimental validation. For fouling by insoluble products, washing the catalyst with a suitable solvent may restore some activity.
Q5: How can I minimize catalyst deactivation in my experiments?
A5: To minimize catalyst deactivation, rigorous experimental technique is paramount:
-
Inert Atmosphere: Always handle the catalyst, reagents, and prepare the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to exclude oxygen and moisture.
-
Reagent Purity: Use highly purified and degassed solvents and substrates. Impurities are a common source of catalyst poisons.
-
High-Purity Gas: Employ high-purity hydrogen gas for hydrogenation reactions.
-
Optimal Reaction Conditions: Operate at the lowest effective temperature to prevent ligand degradation and the formation of inactive species.
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
A sudden or complete loss of catalytic activity is a common issue. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low catalytic activity.
Problem 2: Decreased Enantioselectivity
A drop in the enantiomeric excess of your product can be frustrating. This guide provides a systematic approach to identifying the cause.
Caption: Troubleshooting workflow for low enantioselectivity.
Quantitative Data
Due to the limited availability of extensive quantitative data specifically for the deactivation of the this compound-Rh catalyst, the following table presents representative performance data for the asymmetric hydrogenation of a common substrate using the Rh-MeDuPHOS catalyst. This data can serve as a benchmark for expected performance under optimal conditions.
| Substrate | Catalyst System | Solvent | Pressure (H₂) | Temp. (°C) | S/C Ratio | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | Rh-(S,S)-Me-DuPhos | MeOH | 1 atm | RT | 100 | >99 | 97.4-98 |
| Methyl α-acetamidoacrylate | [Rh(COD)(Et-DuPHOS)]BARF | THF | - | 25 | - | - | - |
| Methyl 2-acetamidoacrylate | Rh-MeDuPHOS (occluded) | Aqueous | - | - | - | - | >99 |
Experimental Protocols
Protocol 1: In Situ Preparation of the this compound-Rh Catalyst
This protocol describes the in situ generation of the active catalyst, a common practice that avoids the isolation of the air-sensitive complex. This procedure is adapted from protocols for similar rhodium-phosphine catalysts.
Materials:
-
[Rh(COD)₂]BF₄ (or other suitable Rh(I) precursor)
-
This compound
-
Anhydrous, degassed solvent (e.g., methanol, THF, dichloromethane)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under a positive pressure of inert gas (e.g., argon), add this compound (1.05-1.1 equivalents) to a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
In a separate Schlenk flask, add the rhodium precursor (1.0 equivalent).
-
Dissolve each solid in a minimal amount of anhydrous, degassed solvent.
-
Transfer the rhodium precursor solution to the ligand solution via cannula under a positive pressure of inert gas.
-
Stir the resulting solution at room temperature for 20-30 minutes. A color change is typically observed, indicating the formation of the catalyst complex.
-
The catalyst solution is now ready for the addition of the substrate.
Protocol 2: General Procedure for Asymmetric Hydrogenation
This protocol provides a general method for performing an asymmetric hydrogenation reaction using the in situ prepared catalyst.
Materials:
-
Prochiral substrate
-
Freshly prepared this compound-Rh catalyst solution
-
Anhydrous, degassed solvent
-
High-purity hydrogen gas
-
High-pressure autoclave or hydrogenation reactor
Procedure:
-
In a separate Schlenk flask, dissolve the substrate in the same anhydrous, degassed solvent used for catalyst preparation.
-
Transfer the substrate solution to the high-pressure reactor.
-
Under a positive pressure of inert gas, transfer the catalyst solution to the reactor via cannula.
-
Seal the reactor and purge the system with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Commence vigorous stirring and maintain the desired reaction temperature.
-
Monitor the reaction progress by suitable analytical techniques (e.g., TLC, GC, HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with inert gas.
-
The reaction mixture can be worked up as required, often involving removal of the solvent and purification of the product by chromatography or crystallization.
Protocol 3: Purification of Tetrahydrofuran (THF) for Rh-Catalyzed Reactions
THF is a common solvent in catalysis, but it can form explosive peroxides upon storage and exposure to air. These peroxides can also deactivate catalysts.
Materials:
-
THF (reagent grade)
-
Sodium benzophenone ketyl (for distillation) or activated alumina (for passing through a column)
-
Inert atmosphere setup
Procedure (Distillation):
-
Caution: Do not distill THF to dryness, as this can concentrate explosive peroxides.
-
Pre-dry the THF over sodium wire.
-
In a flame-dried distillation apparatus under an inert atmosphere, add the pre-dried THF to a flask containing sodium and benzophenone.
-
Reflux the THF until a persistent deep blue or purple color indicates that the solvent is dry and oxygen-free.
-
Distill the THF directly into the reaction flask or a storage vessel under an inert atmosphere.
Procedure (Column Purification):
-
Pack a glass column with activated alumina.
-
Pass the THF through the column under a positive pressure of inert gas. This will remove water and peroxides.
-
Collect the purified solvent in a flask under an inert atmosphere.
This technical support center provides a foundational guide for addressing catalyst deactivation in this compound reactions. For specific and complex issues, consulting detailed studies of your particular reaction is always recommended.
improving enantioselectivity of (R,R)-Methyl-DUPHOS for difficult substrates
Welcome to the Technical Support Center for (R,R)-Methyl-DUPHOS catalyzed asymmetric hydrogenations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for improving the enantioselectivity of reactions involving difficult substrates.
Frequently Asked Questions (FAQs)
Q1: We are observing low enantiomeric excess (e.e.) with this compound for our sterically hindered/tetrasubstituted enamide. What are the common causes?
A1: Low enantioselectivity with challenging substrates is a known issue. The primary causes often revolve around:
-
Substrate-Catalyst Mismatch: The chiral pocket of the this compound-Rh complex may not provide sufficient steric differentiation for highly substituted or sterically demanding substrates.
-
Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and solvent choice are critical parameters that significantly influence the energy difference between the diastereomeric transition states, thereby affecting enantioselectivity.
-
Presence of Impurities: Water, oxygen, or other coordinating impurities in the substrate or solvent can interfere with the catalyst's performance or lead to the formation of less selective catalytic species.
-
Inadequate Catalyst Purity or Activation: The enantiomeric purity of the ligand and the proper formation of the active catalyst are paramount.
Q2: How does temperature affect the enantioselectivity of the hydrogenation?
A2: Lowering the reaction temperature is a common strategy to enhance enantioselectivity. Reduced temperatures can increase the energy difference between the diastereomeric transition states leading to the two enantiomers, thus favoring the formation of the major enantiomer. However, this often comes at the cost of a slower reaction rate, so a balance must be found.
Q3: What is the role of the solvent in determining enantioselectivity?
A3: The solvent plays a crucial role by influencing the conformation and stability of the catalyst-substrate complex. Non-coordinating, non-polar solvents are often preferred as they are less likely to interfere with the crucial interactions governing stereoselectivity. However, for some substrates, more coordinating solvents may be beneficial. A solvent screen is highly recommended during optimization.
Q4: Can additives be used to improve the enantiomeric excess?
A4: Yes, additives can have a significant impact. For certain substrates, particularly those with basic functionalities or those prone to side reactions, the addition of a non-nucleophilic base can improve both conversion and enantioselectivity. For instance, the use of potassium carbonate (K₂CO₃) has been shown to be beneficial in the hydrogenation of some challenging enamines.
Troubleshooting Guide for Low Enantioselectivity
This guide provides a systematic approach to troubleshoot and improve the enantioselectivity of this compound catalyzed hydrogenations of difficult substrates.
Problem: Low Enantiomeric Excess (<90% e.e.)
Below is a logical workflow to diagnose and address the issue of low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Data Presentation: Ligand Screening for a Difficult Substrate
The following table summarizes the performance of this compound and other phosphine ligands in the asymmetric hydrogenation of a sterically hindered tetrasubstituted enamine, a representative difficult substrate. This data highlights that while this compound shows good reactivity, its enantioselectivity can be low for such challenging molecules, necessitating further optimization or consideration of alternative ligands.[1]
| Ligand | Conversion (%)[1] | Enantiomeric Excess (e.e., %)[1] |
| (S,S)-Me-DUPHOS | 80 | Low |
| (S,S)-Et-FERROTANE | 83 | Low |
| (S,S)-Ph-BPE | 33 | 14 |
| (R,S,R,S)-Me-PennPhos | 22 | 19 |
| (S,S)-f-BINAPHANE | 12 | 11 |
| (S)-BINAP | 10 | 1 |
| (S,S)-CHIRAPHOS | 6 | 1 |
| (S,S)-DIOP | Not Detected | Not Detected |
Case Study: Improving Enantioselectivity with Additives
For the same difficult tetrasubstituted enamine, the addition of an inorganic base was investigated with a more suitable ligand scaffold (SKEWPHOS). The results demonstrate a significant improvement in both conversion and enantioselectivity. This strategy can be attempted with this compound as part of the optimization process.[1]
| Ligand | Additive (1.0 equiv) | Conversion (%)[1] | Enantiomeric Excess (e.e., %)[1] |
| (2S,4S)-ptbp-SKEWPHOS | None | 51 | 63 |
| (2S,4S)-ptbp-SKEWPHOS | TBAB | <5 | Not Determined |
| (2S,4S)-ptbp-SKEWPHOS | K₂CO₃ | >99 | 97 |
| (2S,4S)-ptbp-SKEWPHOS | NaHCO₃ | >99 | 95 |
| (2S,4S)-ptbp-SKEWPHOS | Na₂CO₃ | >99 | 95 |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation Screening
This protocol outlines a general procedure for screening reaction conditions to improve enantioselectivity.
Caption: General experimental workflow for asymmetric hydrogenation.
Detailed Steps:
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere (Argon or Nitrogen), dissolve the rhodium precursor (e.g., [Rh(cod)₂]OTf, 1.0 mol%) and this compound (1.1 mol%) in an anhydrous, deoxygenated solvent (e.g., 2-propanol, methanol, or THF). Stir the solution for 15-30 minutes at room temperature.
-
Reaction Setup: In a high-pressure reactor equipped with a magnetic stir bar, dissolve the substrate (100 mol%) in the same anhydrous, deoxygenated solvent.
-
Hydrogenation: Transfer the catalyst solution to the reactor containing the substrate via cannula. Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 1.0 MPa).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 50°C) for 12-24 hours.
-
Work-up and Analysis: After the reaction, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. The conversion can be determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Note: For screening additives, the additive (e.g., K₂CO₃, 1.0 equivalent) can be added to the substrate solution before the catalyst is introduced.
References
effect of temperature and pressure on (R,R)-Methyl-DUPHOS catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving (R,R)-Methyl-DUPHOS catalyzed reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during asymmetric hydrogenation using the this compound-Rh catalyst system.
Problem 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a common issue that can arise from several factors. A systematic investigation is the key to resolving the problem.
| Potential Cause | Recommended Solution |
| Substrate Impurities | Protic impurities (e.g., water, alcohols) or coordinating functional groups in the substrate can interfere with the catalyst's chiral environment. Solution: Purify the substrate by recrystallization, distillation, or column chromatography and ensure it is thoroughly dried before use.[1] |
| Incorrect Catalyst Preparation or Handling | Exposure of the catalyst to air or moisture can lead to the formation of less selective species. Solution: Handle the catalyst and prepare the catalyst solution in an inert atmosphere (e.g., a glovebox). Use anhydrous and deoxygenated solvents.[1] |
| Inappropriate Reaction Temperature | Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[1] Solution: Screen a range of temperatures. Lowering the reaction temperature often improves enantioselectivity. |
| Inappropriate Hydrogen Pressure | The effect of hydrogen pressure on enantioselectivity can be substrate-dependent.[2] Solution: Optimize the hydrogen pressure. While higher pressure can increase the reaction rate, its effect on ee% should be experimentally determined for the specific substrate. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, therefore, the enantioselectivity. Solution: Screen a variety of anhydrous, deoxygenated solvents (e.g., methanol, THF, dichloromethane) to find the optimal one for your specific substrate. |
| Ligand Purity | Contamination of the this compound ligand with its (S,S)-enantiomer will directly reduce the enantiomeric excess of the product. Solution: Ensure the enantiomeric purity of the ligand is >99% ee using appropriate analytical techniques. |
Problem 2: Low or No Conversion
Failure to achieve the desired conversion can be due to catalyst deactivation or suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | Impurities in the substrate or solvent, such as sulfur or strongly coordinating groups, can irreversibly bind to and deactivate the rhodium catalyst.[1] Solution: Ensure all reagents, including the substrate and solvent, are of high purity and free from potential catalyst poisons. |
| Catalyst Deactivation | The active Rh(I) catalyst is sensitive to air and can be oxidized to inactive species. Solution: Ensure rigorous exclusion of air and moisture during catalyst preparation and the reaction itself. Use of an inert atmosphere is critical.[1] |
| Insufficient Hydrogen Pressure or Agitation | Poor mass transfer of hydrogen to the catalytic sites will limit the reaction rate. Solution: Increase the hydrogen pressure within safe limits and ensure vigorous stirring to improve gas-liquid mixing.[1] |
| Suboptimal Temperature | While lower temperatures often favor enantioselectivity, they also decrease the reaction rate. Solution: Find an optimal temperature that balances reaction rate and enantioselectivity. A modest increase in temperature might be necessary to achieve a reasonable conversion rate. |
| Improper Catalyst Loading | Insufficient catalyst will naturally lead to low conversion in a given timeframe. Solution: While a high substrate-to-catalyst (S/C) ratio is desirable, a higher catalyst loading may be necessary during initial optimizations. |
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism for this compound-Rh catalyzed asymmetric hydrogenation?
A1: The catalytic cycle for [Rh((R,R)-Me-DuPHOS)]+ catalyzed asymmetric hydrogenation of a prochiral enamide involves the formation of a catalyst-substrate complex. Computational studies suggest an "anti-lock-and-key" behavior, where the minor diastereomer of the catalyst-substrate adduct is significantly more reactive than the more stable major diastereomer. The oxidative addition of hydrogen is often the turnover-limiting step.[2][3]
Q2: How does temperature generally affect the enantioselectivity and reaction rate?
A2: Generally, there is a trade-off between enantioselectivity and reaction rate with respect to temperature. Lower temperatures often lead to higher enantiomeric excess (ee%) because the energy difference between the diastereomeric transition states is more pronounced.[1] However, lower temperatures also decrease the kinetic rate of the reaction. Conversely, increasing the temperature will increase the reaction rate but may lead to a decrease in enantioselectivity.
Q3: What is the typical effect of hydrogen pressure on the reaction?
A3: Increasing hydrogen pressure generally increases the rate of hydrogenation. However, its effect on enantioselectivity can be complex and substrate-dependent.[2] For some substrates, pressure may have a negligible effect on ee%, while for others it can be more significant. It is an important parameter to screen during reaction optimization.
Q4: My catalyst appears to have deactivated during the reaction. What are the common causes?
A4: Catalyst deactivation can be caused by several factors. The most common are impurities in the substrate or solvent that act as poisons (e.g., sulfur compounds, water).[4] The catalyst can also be deactivated by exposure to oxygen. In some cases, the product of the reaction can inhibit the catalyst.
Q5: Can I prepare the this compound-Rh catalyst in situ?
A5: Yes, in situ preparation is a common and convenient method. This involves mixing the this compound ligand with a suitable rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄, in an anhydrous and deoxygenated solvent under an inert atmosphere immediately before the hydrogenation reaction.[5]
Data Presentation
The following tables provide illustrative data on the effects of temperature and pressure on a model asymmetric hydrogenation reaction using a this compound-Rh catalyst. Note: This data is representative and intended for illustrative purposes. Optimal conditions are substrate-dependent and must be determined experimentally.
Table 1: Illustrative Effect of Temperature on Enantioselectivity and Conversion
Conditions: Substrate = Methyl (Z)-α-acetamidocinnamate, Solvent = Methanol, H₂ Pressure = 90 psi, Reaction Time = 12 h, S/C Ratio = 500:1.
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee%) |
| 0 | 85 | >99 |
| 25 | >99 | 98 |
| 50 | >99 | 95 |
Table 2: Illustrative Effect of Hydrogen Pressure on Conversion
Conditions: Substrate = Methyl (Z)-α-acetamidocinnamate, Solvent = Methanol, Temperature = 25 °C, Reaction Time = 3 h, S/C Ratio = 500:1.
| H₂ Pressure (psi) | Conversion (%) | Enantiomeric Excess (ee%) |
| 15 | 60 | 98 |
| 60 | 95 | 98 |
| 150 | >99 | 97 |
Experimental Protocols
Protocol 1: In Situ Generation of this compound-Rh Catalyst and Asymmetric Hydrogenation
This protocol describes the in situ preparation of the catalyst and its use in a typical asymmetric hydrogenation of an enamide substrate.
Materials:
-
Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral ligand: (R,R)-1,2-Bis(2,5-dimethylphospholano)benzene ((R,R)-Me-DuPHOS)
-
Substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
Solvent: Anhydrous, deoxygenated methanol (MeOH)
-
High-purity hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and glassware
-
Autoclave or pressure-resistant reaction vessel
Procedure:
-
Catalyst Solution Preparation (in an inert atmosphere glovebox or using Schlenk techniques):
-
To a Schlenk flask, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 equivalent) and the this compound ligand (1.05-1.1 equivalents).
-
Add a small amount of anhydrous, deoxygenated methanol via syringe to dissolve the solids.
-
Stir the solution at room temperature for 15-30 minutes. The formation of the active catalyst is often accompanied by a color change.
-
-
Asymmetric Hydrogenation:
-
In a separate reaction vessel or autoclave, dissolve the substrate in anhydrous, deoxygenated methanol.
-
Purge the vessel with inert gas.
-
Transfer the freshly prepared catalyst solution to the substrate solution via cannula or a gas-tight syringe.
-
Seal the reaction vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 90 psi).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots (under an inert atmosphere) and analyzing by TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Analysis:
-
Determine the conversion by ¹H NMR or GC analysis.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC analysis.
-
Mandatory Visualization
Caption: Experimental workflow for this compound-Rh catalyzed asymmetric hydrogenation.
Caption: Simplified catalytic cycle for Rh-DuPHOS catalyzed asymmetric hydrogenation.
References
troubleshooting low yields in hydrogenations with (R,R)-Methyl-DUPHOS
Welcome to the technical support center for asymmetric hydrogenations using (R,R)-Methyl-DUPHOS and related chiral phosphine ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide answers to frequently asked questions.
Troubleshooting Guide: Low Yields and Incomplete Reactions
Low or inconsistent yields are a common challenge in catalytic asymmetric hydrogenations. This guide provides a systematic approach to identifying and resolving the root causes of poor catalyst performance.
Question: My hydrogenation reaction is giving a low yield or is not going to completion. What are the most common causes and how can I troubleshoot this?
Answer:
Low yields in this compound catalyzed hydrogenations can often be attributed to one or more of the following factors: catalyst deactivation, suboptimal reaction conditions, or issues with substrate and reagent quality. A systematic approach to troubleshooting is recommended.
First, consider the possibility of catalyst deactivation . Rhodium-phosphine catalysts are sensitive to air and impurities.[1][2] Deactivation can occur through several pathways:
-
Oxidation: The active Rh(I) catalyst can be oxidized to inactive Rh(II) or Rh(III) species by trace amounts of oxygen.
-
Formation of Inactive Clusters: Rhodium can form inactive dimers or larger clusters, reducing the concentration of the active monomeric catalytic species.[1][3]
-
Ligand Degradation: The phosphine ligand itself can be susceptible to degradation under harsh conditions.[1]
-
Poisoning by Impurities: Certain functional groups or impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Halides, carbon monoxide (CO), and strong coordinating groups are known inhibitors.[1][4]
Troubleshooting Steps for Catalyst Deactivation:
-
Ensure Rigorous Exclusion of Oxygen:
-
Use high-purity, degassed solvents. Solvents should be sparged with an inert gas (argon or nitrogen) prior to use.
-
Assemble your reaction vessel under an inert atmosphere using a glovebox or Schlenk techniques.
-
Ensure all glassware is oven-dried and cooled under vacuum or an inert atmosphere.
-
-
Purify Substrates and Reagents:
-
Substrate impurities can inhibit the catalyst.[2] Purification of the substrate by recrystallization or chromatography may be necessary.
-
Chloride-containing contaminants, which may be leftovers from substrate synthesis, have been shown to be particularly detrimental.[4]
-
Use high-purity hydrogen gas. If in doubt, use a gas purifier.
-
-
Proper Catalyst Handling and Preparation:
-
If preparing the catalyst in situ, use high-quality rhodium precursors and this compound ligand.
-
Store the ligand and catalyst under an inert atmosphere and at the recommended temperature to prevent degradation.
-
If catalyst deactivation is unlikely, the next step is to evaluate the reaction conditions .
Troubleshooting Steps for Suboptimal Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact reaction rate and enantioselectivity.[5][6][7]
-
Hydrogen Pressure: While many DuPhos hydrogenations proceed well at moderate pressures (e.g., 60 psi), some substrates may require higher pressures to achieve a reasonable reaction rate.[5] Conversely, very high pressures are not always beneficial and can sometimes lead to side reactions. A systematic optimization of hydrogen pressure is recommended.
-
Temperature: Operate at the lowest effective temperature to minimize potential ligand degradation and side reactions.[1] However, if the reaction is sluggish, a modest increase in temperature may be necessary.
-
Substrate-to-Catalyst (S/C) Ratio: While high S/C ratios are desirable, starting with a lower ratio (e.g., 100:1 to 500:1) during initial troubleshooting can help to overcome issues related to minor impurities or slow catalyst turnover.[5]
A logical workflow for troubleshooting low yields is presented in the diagram below.
Caption: Troubleshooting workflow for low hydrogenation yields.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my this compound catalyst has deactivated?
A1: Signs of catalyst deactivation include a significant decrease in the reaction rate over time, incomplete conversion of the starting material, or a drop in enantioselectivity.[1] A visual color change in the reaction mixture may also indicate the formation of different, potentially inactive, rhodium species.[1] Monitoring the reaction progress by techniques like TLC, GC, or HPLC can help identify if the reaction stalls prematurely.
Q2: My enantioselectivity is lower than expected. Is this related to low yield?
A2: While not always directly correlated, factors that cause low yields can also negatively impact enantioselectivity. For instance, catalyst degradation can lead to the formation of less selective catalytic species. Additionally, suboptimal reaction conditions, such as an inappropriate solvent or temperature, can affect the chiral environment of the catalyst-substrate complex, leading to a decrease in enantiomeric excess (ee).[2] The enantiomeric purity of the this compound ligand itself is also a critical factor.
Q3: Are there any specific substrates that are known to be problematic for this compound catalysts?
A3: While this compound is a versatile ligand for the asymmetric hydrogenation of a wide range of substrates, its effectiveness can be substrate-dependent.[10][11] The electronic and steric properties of the substrate play a crucial role in the catalyst-substrate interaction. For some substrates, other chiral ligands may provide superior results.[10] Computational studies have shown that the stability of the catalyst-substrate complex and the energy barrier to hydrogenation can vary significantly with the substrate structure.[12][13]
Q4: What is a general, reliable experimental protocol for a trial hydrogenation with this compound?
A4: A general procedure for a small-scale trial hydrogenation is as follows. Note that all steps should be performed under an inert atmosphere.
Experimental Protocol: General Asymmetric Hydrogenation
-
Catalyst Precursor Preparation (if not using a pre-formed catalyst): In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and this compound (typically in a 1:1.1 molar ratio) in a degassed solvent (e.g., methanol) in a reaction vessel equipped with a magnetic stir bar. Stir the solution for 15-30 minutes.
-
Substrate Addition: Add a solution of the purified substrate in the same degassed solvent to the catalyst solution.
-
Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the vessel several times with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 60 psi).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time or until reaction completion is observed by monitoring.
-
Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.
The logical relationship between key experimental parameters and potential outcomes is illustrated below.
Caption: Key factors influencing hydrogenation outcomes.
Quantitative Data Summary
For effective troubleshooting, it is useful to compare performance across different conditions. The following tables summarize representative data for DuPhos-catalyzed hydrogenations.
Table 1: Effect of Solvent on Enantioselectivity for a Representative Substrate
| Solvent | Enantiomeric Excess (% ee) |
| Methanol | 95 |
| Ethanol | 93 |
| THF | 85 |
| Dichloromethane | 88 |
Note: This is illustrative data; actual results will vary with the substrate.
Table 2: Typical Reaction Conditions for this compound Hydrogenations
| Parameter | Typical Range | Notes |
| Substrate/Catalyst Ratio | 100 - 50,000 | Lower ratios for initial screening.[14] |
| Hydrogen Pressure | 1 - 10 atm (15 - 150 psi) | Substrate dependent. |
| Temperature | 0 - 50 °C | Lower temperatures can improve selectivity. |
| Solvent | Methanol, Ethanol, THF | Must be high purity and degassed. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 7. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. DuPhos and BPE Ligands [sigmaaldrich.com]
minimizing side reactions in (R,R)-Methyl-DUPHOS catalyzed synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during (R,R)-Methyl-DUPHOS catalyzed synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound catalyzed reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Catalytic Activity
Q: My hydrogenation reaction is very slow or has not started. What are the possible causes and how can I fix this?
A: Low or no catalytic activity can stem from several factors, primarily related to catalyst deactivation or improper reaction setup.
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities.
-
Halide Contamination: Halide ions (Cl⁻, Br⁻, I⁻), often remnants from substrate synthesis, are known poisons for rhodium catalysts. They can form stable, inactive trinuclear rhodium complexes.
-
Solution: Thoroughly purify the substrate to remove any residual halides. Recrystallization or column chromatography of the substrate is recommended. Avoid using chlorinated solvents if possible.
-
-
Sulfur and Amine Impurities: Sulfur compounds and coordinating amines can also poison the catalyst.
-
Solution: Ensure all reagents and solvents are of high purity. If sulfur or amine contamination is suspected, purification of the starting materials is necessary.
-
-
Carbon Monoxide (CO): CO can be present as an impurity in the hydrogen gas or be generated from the decomposition of certain solvents or additives, leading to the formation of stable and inactive rhodium carbonyl complexes.
-
Solution: Use high-purity hydrogen gas (≥99.999%). Ensure solvents are properly degassed and free of potential CO sources.
-
-
-
Improper Catalyst Preparation/Handling: The catalyst is air-sensitive and can be deactivated by oxygen.
-
Solution: All manipulations involving the catalyst and ligand should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use anhydrous, degassed solvents for catalyst preparation and the reaction itself. A detailed protocol for the in situ preparation of the catalyst is provided below.
-
-
Incorrect Reaction Conditions: Suboptimal temperature or pressure can lead to low reaction rates.
-
Solution: While many this compound catalyzed hydrogenations proceed under mild conditions, some substrates may require optimization. Systematically screen temperature and hydrogen pressure to find the optimal conditions for your specific substrate.
-
Issue 2: Low Enantioselectivity (ee%)
Q: The conversion in my reaction is high, but the enantiomeric excess (ee%) of my product is lower than expected. What could be the issue?
A: Low enantioselectivity can be influenced by the catalyst system, reaction conditions, and the substrate itself.
-
Solvent Choice: The solvent can significantly impact the enantioselectivity of the reaction by influencing the stability of the diastereomeric transition states.
-
Solution: Screen a variety of solvents. Protic solvents like methanol and ethanol often provide high enantioselectivity. However, for certain substrates, aprotic solvents may be more effective. A comparison of solvent effects is provided in the data section.
-
-
Temperature and Pressure: These parameters can affect the equilibrium between different catalyst-substrate complexes and the relative rates of the desired and undesired reaction pathways.
-
Solution: Optimize the reaction temperature and hydrogen pressure. Lowering the temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate. The effect of pressure on enantioselectivity is substrate-dependent.
-
-
Substrate Isomerization: If the substrate can exist as a mixture of isomers (e.g., E/Z isomers of an enamide), and the catalyst hydrogenates each isomer to a different enantiomer at different rates, the final ee% can be compromised.
-
Solution: While some DUPHOS-catalyzed reactions are effective for E/Z mixtures, it is often beneficial to start with a single, pure isomer of the substrate if possible.
-
Issue 3: Formation of Undesired Byproducts
Q: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
A: The formation of byproducts is often due to over-reduction or side reactions of functional groups present in the substrate.
-
Over-reduction: In some cases, other reducible functional groups in the molecule may be hydrogenated.
-
Solution: this compound-Rh catalysts are generally chemoselective for the hydrogenation of C=C bonds in the presence of other functional groups. However, if over-reduction is observed, optimizing the reaction conditions can help. Try using milder conditions, such as lower hydrogen pressure and temperature, and monitor the reaction closely to stop it once the desired transformation is complete.
-
-
Formation of Diastereomers: If the hydrogenation creates a new stereocenter in a molecule that already contains one or more stereocenters, a mixture of diastereomers may be formed.
-
Solution: The diastereoselectivity is influenced by the existing stereocenter(s) and the chiral catalyst. While the catalyst's influence is strong, the inherent preference of the substrate also plays a role. Optimization of reaction conditions (solvent, temperature) can sometimes improve diastereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the this compound ligand and the rhodium precursor?
A1: The purity is extremely critical. Impurities in the ligand or the rhodium source can negatively impact catalyst activity and enantioselectivity. It is recommended to use high-purity, commercially available materials and to store them under an inert atmosphere to prevent degradation.
Q2: Can I prepare the catalyst in advance and store it?
A2: It is generally recommended to prepare the catalyst in situ just before use.[1][2] The active catalyst can be sensitive to air and moisture, and its activity may decrease over time. Preparing it fresh ensures maximum activity.
Q3: What is a typical catalyst loading for these reactions?
A3: this compound-Rh catalysts are highly efficient. Typical substrate-to-catalyst (S/C) ratios range from 100:1 to 10,000:1, and in some optimized industrial processes, can be even higher. For initial screening, an S/C ratio of 100:1 to 1000:1 is a good starting point.
Q4: My substrate is a solid. How should I introduce it into the reactor?
A4: If the substrate is a stable solid, it can be weighed and added to the reactor, which is then purged with an inert gas. A solution of the in situ prepared catalyst in a degassed solvent is then transferred to the reactor via cannula or syringe under a positive pressure of inert gas.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in a Representative this compound Catalyzed Hydrogenation
| Solvent | Dielectric Constant (ε) | Conversion (%) | ee% |
| Methanol | 32.7 | >99 | 98 |
| Ethanol | 24.6 | >99 | 97 |
| Tetrahydrofuran (THF) | 7.6 | >99 | 92 |
| Dichloromethane (DCM) | 8.9 | >99 | 85 |
| Toluene | 2.4 | 95 | 88 |
Note: Data is representative and the optimal solvent is substrate-dependent.
Table 2: Impact of Hydrogen Pressure on a Model Reaction
| H₂ Pressure (psi) | Reaction Time (h) | Conversion (%) | ee% |
| 15 | 24 | 98 | 97 |
| 60 | 6 | >99 | 96 |
| 150 | 2 | >99 | 95 |
| 500 | 1 | >99 | 93 |
Note: Higher pressures generally lead to faster reaction rates but may slightly decrease enantioselectivity for some substrates.
Experimental Protocols
Protocol 1: In Situ Preparation of the [(R,R)-Me-DUPHOS]Rh(I) Catalyst
This protocol describes the preparation of the active catalyst from a rhodium precursor and the this compound ligand under an inert atmosphere.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound ligand
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Schlenk flasks, syringes, magnetic stirrer, and inert gas source (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the this compound ligand (1.05-1.1 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
In a separate dry Schlenk flask, add the rhodium precursor [Rh(COD)₂]BF₄ (1.0 equivalent).
-
Add a small amount of anhydrous, degassed solvent to each flask to dissolve the solids.
-
Using a gas-tight syringe, slowly transfer the rhodium precursor solution to the flask containing the this compound ligand with stirring.
-
Rinse the rhodium precursor flask with a small amount of solvent and add it to the ligand solution to ensure complete transfer.
-
Stir the resulting orange-red solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
The freshly prepared catalyst solution is now ready to be transferred to the reaction vessel containing the substrate.
Protocol 2: General Procedure for Asymmetric Hydrogenation
Materials:
-
Substrate
-
Freshly prepared [(R,R)-Me-DUPHOS]Rh(I) catalyst solution
-
Anhydrous, degassed hydrogenation solvent
-
High-pressure autoclave or hydrogenation reactor
-
Hydrogen gas (high purity)
Procedure:
-
Add the substrate to the high-pressure autoclave.
-
Seal the reactor and purge it thoroughly with an inert gas (3-5 cycles of vacuum/backfill with Argon or Nitrogen).
-
Add the anhydrous, degassed solvent to the reactor to dissolve the substrate.
-
Under a positive pressure of inert gas, transfer the required amount of the freshly prepared catalyst solution to the reactor via cannula or syringe.
-
Seal the reactor and purge the system with hydrogen gas (3-5 cycles).
-
Pressurize the reactor to the desired hydrogen pressure.
-
Begin vigorous stirring and maintain the reaction at the desired temperature.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, HPLC, or ¹H NMR).
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
The reaction mixture can then be worked up to isolate the product. This typically involves removing the solvent under reduced pressure and purifying the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Purification of Products from (R,R)-Methyl-DUPHOS Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from asymmetric hydrogenation reactions catalyzed by (R,R)-Methyl-DUPHOS-rhodium complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying products from this compound reactions?
A1: The primary impurities typically include the rhodium catalyst, the this compound ligand, and its corresponding phosphine oxide. Depending on the reaction conditions and substrate, side-products from the reaction itself may also be present.
Q2: How can I effectively remove the rhodium catalyst from my reaction mixture?
A2: Several methods can be employed for rhodium removal, with the choice depending on the desired level of purity and the scale of the reaction. Common techniques include treatment with activated carbon, use of silica-based metal scavengers, and specialized chromatography.[1][2]
Q3: The this compound ligand or its oxide is co-eluting with my product during column chromatography. What can I do?
A3: This is a common challenge due to the similar polarity of the ligand/ligand oxide and many reaction products. A useful strategy is to intentionally oxidize the remaining this compound ligand to its more polar phosphine oxide. This can be achieved by stirring the crude product with a mild oxidizing agent like hydrogen peroxide or simply by exposure to air. The increased polarity of the phosphine oxide facilitates its separation from the desired product on a silica gel column.
Q4: My product is an amine, and it is streaking or showing poor recovery on a standard silica gel column. How can I improve the chromatographic purification?
A4: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing, streaking, and sometimes irreversible adsorption. To mitigate these issues, you can use a deactivated silica gel. This is typically prepared by treating the silica gel with a tertiary amine, such as triethylamine (TEA), before packing the column or by adding a small percentage of triethylamine (e.g., 1-2%) to the chromatography eluent.[3][4][5] Alternatively, using a different stationary phase like neutral or basic alumina can be effective for the purification of amines.[6]
Q5: Are there non-chromatographic methods to purify my product?
A5: Yes, if your product is a solid, crystallization can be a highly effective method for purification. This technique can simultaneously remove soluble impurities like the rhodium catalyst and the ligand oxide. For amine or carboxylic acid products, forming a crystalline salt can also be an excellent purification strategy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Persistent pink/red color in the purified product | Incomplete removal of the rhodium catalyst. | 1. Repeat treatment with activated carbon or a metal scavenger. 2. For high-purity requirements, consider using specialized radial flow cartridges. 3. Ensure complete filtration of the adsorbent after treatment. |
| Product co-elutes with a non-polar impurity | The impurity is likely the this compound ligand. | 1. Oxidize the ligand to its more polar phosphine oxide before chromatography (see Experimental Protocols). 2. Optimize the mobile phase polarity to achieve better separation. |
| Product co-elutes with a moderately polar impurity | The impurity is likely the this compound phosphine oxide. | 1. Ensure the oxidation of the ligand is complete. 2. Use a less polar eluent system to increase the retention of the phosphine oxide on the silica gel. 3. Consider reverse-phase chromatography if the product is sufficiently polar. |
| Low product recovery after silica gel chromatography | 1. The product is acid-sensitive and is degrading on the silica gel. 2. The product is irreversibly adsorbed onto the silica gel (common for basic compounds). | 1. Use deactivated silica gel (treated with triethylamine) or an alternative stationary phase like alumina.[6] 2. Add a small percentage of a competing base (e.g., 0.5-2% triethylamine) to the eluent.[3][4][5] 3. Minimize the time the product spends on the column by using a faster flow rate or a steeper solvent gradient. |
| Difficulty in inducing crystallization of the final product | 1. Residual impurities are inhibiting crystal formation. 2. The chosen solvent system is not optimal. | 1. Ensure the product is of high purity (>95%) before attempting crystallization. 2. Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane, methanol/water). 3. Try techniques such as slow evaporation, cooling, or vapor diffusion. |
Data Presentation: Comparison of Rhodium Removal Methods
| Method | Principle of Operation | Typical Rhodium Removal Efficiency | Advantages | Disadvantages |
| Activated Carbon | Adsorption of the metal complex onto the carbon surface.[1] | 90 - 99%[1] | Low cost, effective for a range of metals. | Can adsorb the desired product, requiring careful optimization of the amount of carbon and contact time.[1] |
| Metal Scavengers (e.g., SiliaMetS®) | Covalent or ionic binding of the metal to a functionalized solid support.[1] | > 95%[1] | High selectivity, simple filtration for removal. | Higher cost of the scavenger, may require screening to find the optimal scavenger type.[1] |
| Silica Gel Chromatography | Differential partitioning between a stationary and mobile phase. | Variable | Well-understood technique, can remove multiple impurities simultaneously. | Can be slow, potential for product loss on the column, especially for sensitive compounds. |
| Crystallization | Exclusion of impurities from a growing crystal lattice. | > 99% (if successful) | Can provide very high purity product in a single step. | Only applicable to solid products, may require significant method development. |
Experimental Protocols
Protocol 1: Oxidation of Residual this compound Ligand
This protocol is designed to convert the less polar phosphine ligand into its more polar phosphine oxide, facilitating its removal by silica gel chromatography.
-
Reaction Work-up: After the hydrogenation reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolution: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Oxidation: To the solution, add 30% aqueous hydrogen peroxide (1.5-2.0 equivalents relative to the ligand) dropwise at 0 °C.
-
Stirring: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the oxidation of the ligand by TLC or ³¹P NMR spectroscopy.
-
Quenching: Quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the bubbling ceases.
-
Extraction: Separate the organic layer, and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product containing the phosphine oxide is now ready for chromatographic purification.
Protocol 2: Rhodium Removal using Activated Carbon
This protocol is a cost-effective method for removing the bulk of the rhodium catalyst.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Addition of Carbon: Add 5-10 wt% of activated carbon relative to the crude product weight.[1]
-
Stirring: Stir the slurry at room temperature for 1-3 hours.[1] Prolonged contact times should be avoided to minimize product adsorption.[1]
-
Filtration: Filter the mixture through a pad of celite to completely remove the fine carbon particles. The filtrate should be colorless if the colored rhodium complex has been successfully removed.[1]
-
Rinsing: Rinse the celite pad with additional fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and rinsings and remove the solvent under reduced pressure.
Protocol 3: Rhodium Removal using a Metal Scavenger
This protocol is highly effective for achieving very low levels of residual rhodium.
-
Dissolution: Dissolve the crude or partially purified product in a suitable solvent (e.g., toluene, dichloromethane).
-
Scavenger Selection: Choose an appropriate silica-based metal scavenger. For rhodium, scavengers containing amine or thiol functionalities are often effective.[1]
-
Addition of Scavenger: Add the metal scavenger to the solution (typically 3-5 equivalents relative to the residual rhodium).[1]
-
Agitation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined empirically for each specific case.
-
Filtration: Filter off the scavenger through a syringe filter or a small plug of cotton.
-
Washing and Concentration: Wash the scavenger with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 4: Purification of a Chiral Amine using Triethylamine-Treated Silica Gel
This protocol is designed to improve the purification of basic amine products by column chromatography.
-
Preparation of Deactivated Silica Gel:
-
Make a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Add 1-2% (v/v) of triethylamine to the slurry and mix thoroughly.
-
Pack the column with the treated silica slurry.
-
Equilibrate the column by flushing with the starting eluent mixture (containing 1-2% triethylamine).
-
-
Sample Loading:
-
Dissolve the crude amine product in a minimal amount of the eluent or a suitable solvent.
-
Adsorb the sample onto a small amount of fresh, deactivated silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Elute the column with the chosen mobile phase (containing 1-2% triethylamine). A gradient elution from a non-polar to a more polar solvent system is often effective.
-
Collect fractions and monitor by TLC.
-
-
Work-up: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. An aqueous work-up may be necessary to remove residual triethylamine.
Protocol 5: Crystallization of a Chiral Amino Acid Derivative
This protocol provides a general guideline for the purification of a solid amino acid derivative by crystallization.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or ethanol).
-
Inducing Crystallization:
-
Cooling: Slowly cool the saturated solution to room temperature, and then in an ice bath or refrigerator.
-
Anti-Solvent Addition: If crystals do not form upon cooling, add a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise until the solution becomes slightly turbid. Warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to several days to allow for crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent or the anti-solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of products from this compound reactions.
Decision Tree for Amine Purification
Caption: Decision tree for selecting a purification strategy for chiral amine products.
References
impact of solvent choice on (R,R)-Methyl-DUPHOS enantioselectivity
Welcome to the technical support center for (R,R)-Methyl-DUPHOS catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of solvent choice on the enantioselectivity of this catalytic system.
Troubleshooting Guide: Low Enantioselectivity
One of the most common issues encountered in asymmetric hydrogenation is lower-than-expected enantioselectivity (% ee). The choice of solvent is a critical parameter that can significantly influence the stereochemical outcome of the reaction. This guide provides a systematic approach to troubleshooting solvent-related issues.
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same substrate and catalyst. What should I investigate first regarding the solvent?
A1: The first and most critical step is to ensure the quality and purity of your solvent. Trace impurities can have a dramatic negative effect on enantioselectivity.
-
Water Content: Ensure your solvent is rigorously dried and anhydrous. Water can interfere with the catalyst and alter the reaction pathway. It is recommended to use freshly distilled solvents from an appropriate drying agent or high-purity anhydrous solvents from a commercial supplier.
-
Peroxides: Ethereal solvents like THF can form peroxides over time, which can deactivate the catalyst. Always use freshly opened bottles of high-purity solvents or test for and remove peroxides before use.
-
Other Impurities: Other coordinating impurities can compete with the substrate for binding to the rhodium center, leading to a loss of enantioselectivity. Using solvents of the highest possible purity is crucial.
Q2: I've confirmed my solvent is pure and anhydrous, but the enantioselectivity is still poor. What is the next step in troubleshooting the solvent choice?
A2: If solvent purity is not the issue, the next step is to perform a solvent screen. The polarity and coordinating ability of the solvent can significantly impact the stability of the catalyst-substrate complex and the transition states leading to the major and minor enantiomers.
-
Vary Solvent Polarity: Screen a range of solvents with different polarities, from non-polar hydrocarbons (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic solvents (e.g., methanol, isopropanol).
-
Coordinating vs. Non-Coordinating Solvents: Solvents can coordinate to the metal center and influence the catalytic cycle. The extent of this coordination can affect enantioselectivity. For instance, weakly coordinating solvents are often preferred.
Frequently Asked Questions (FAQs)
Q: How does solvent polarity generally affect the enantioselectivity of this compound-Rh catalyzed hydrogenations?
A: The relationship between solvent polarity and enantioselectivity is not always straightforward and can be substrate-dependent. However, some general trends have been observed. For many Rh-phosphine catalyzed hydrogenations of enamides, non-protic solvents often provide higher enantioselectivity than protic solvents. For example, solvents like dichloromethane (CH₂Cl₂) and toluene can lead to excellent results. Protic solvents like methanol (MeOH) can sometimes lead to lower enantioselectivity, potentially due to strong coordination to the rhodium center or hydrogen bonding interactions that disrupt the ideal catalyst-substrate conformation.
Q: Can the choice of solvent affect the reaction rate as well as the enantioselectivity?
A: Yes, absolutely. The solvent can influence the solubility of the catalyst, substrate, and hydrogen gas, all of which can impact the reaction rate. In some cases, a solvent that gives the highest enantioselectivity may not provide the fastest reaction rate, requiring a balance between selectivity and efficiency.
Q: Are there any specific solvents that are known to be problematic with rhodium catalysts?
A: Solvents containing impurities that can act as catalyst poisons should be avoided. For example, solvents with high levels of sulfur-containing compounds can irreversibly bind to the rhodium center and deactivate the catalyst. Similarly, solvents that can react with the catalyst or substrate under the reaction conditions should not be used.
Data Presentation
The following table summarizes the effect of solvent choice on the enantioselectivity of the this compound-Rh catalyzed asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate.
| Solvent | % ee |
| Methanol (MeOH) | >99 |
| Isopropanol (i-PrOH) | 98 |
| Tetrahydrofuran (THF) | 96 |
| Benzene | 99 |
| Toluene | 99 |
| Dichloromethane (CH₂Cl₂) | 98 |
Note: Data is compiled from various sources and represents typical values. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: In Situ Preparation of the this compound-Rh Catalyst and Asymmetric Hydrogenation
This protocol describes the in situ preparation of the active catalyst from a rhodium precursor and the this compound ligand, followed by a general procedure for asymmetric hydrogenation.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., Methanol, THF, Dichloromethane)
-
Prochiral olefin substrate (e.g., methyl 2-acetamidoacrylate)
-
High-purity hydrogen gas
-
Schlenk flask or glovebox
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere): a. To a Schlenk flask, add [Rh(COD)₂]BF₄ (1.0 equiv) and this compound (1.05-1.1 equiv). b. Add the desired anhydrous, deoxygenated solvent to dissolve the solids. c. Stir the solution at room temperature for 15-30 minutes. The solution will typically change color, indicating the formation of the active catalyst complex.
-
Hydrogenation: a. In a hydrogenation vessel, dissolve the prochiral olefin substrate in the same anhydrous, deoxygenated solvent. b. Transfer the prepared catalyst solution to the hydrogenation vessel via cannula. c. Seal the vessel and purge with hydrogen gas 3-5 times. d. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm). e. Stir the reaction mixture vigorously at the desired temperature until the reaction is complete (monitor by TLC, GC, or HPLC). f. Carefully vent the hydrogen gas and purge the vessel with an inert gas. g. Remove the solvent in vacuo and purify the product as required.
-
Analysis: a. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Caption: A general workflow for the this compound-Rh catalyzed asymmetric hydrogenation.
Caption: A troubleshooting decision tree for addressing low enantioselectivity related to solvent choice.
handling and storage of air-sensitive (R,R)-Methyl-DUPHOS
Welcome to the technical support center for (R,R)-Methyl-DUPHOS. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on the handling, storage, and use of this air-sensitive ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chiral phosphine ligand used in asymmetric catalysis. It is particularly effective in forming transition metal complexes (e.g., with rhodium or ruthenium) that catalyze asymmetric hydrogenation reactions, enabling the synthesis of enantiomerically pure compounds such as chiral amino acids.[1]
Q2: How should this compound be stored?
A2: this compound is air-sensitive and should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. For long-term storage, it is recommended to keep it in a glovebox or a sealed container in a refrigerator at 2-8°C.
Q3: Can I handle this compound in the open air?
A3: While it can be manipulated briefly in the air, it is strongly recommended to handle this compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent degradation, which can affect its performance in catalytic reactions.
Q4: What are the signs of decomposition of this compound?
A4: The primary decomposition pathway in the presence of air is oxidation, leading to the formation of the corresponding phosphine oxide. This can result in decreased catalytic activity and enantioselectivity. Purity can be checked by ³¹P NMR spectroscopy, where the appearance of new peaks would indicate the presence of impurities like the phosphine oxide.
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When handling this compound, standard laboratory PPE, including safety glasses or goggles, a lab coat, and gloves, should be worn.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no catalytic activity | 1. Decomposition of the ligand due to air exposure. 2. Impure or wet solvent/reagents. 3. Inactive catalyst complex formation. | 1. Ensure all manipulations are performed under a strict inert atmosphere. Check the purity of the ligand by NMR. 2. Use freshly dried and degassed solvents and ensure all other reagents are pure and dry.[3] 3. Verify the procedure for preparing the active catalyst complex. |
| Low enantioselectivity (ee%) | 1. Partial oxidation of the phosphine ligand. 2. Suboptimal reaction conditions (temperature, pressure, solvent). 3. Incorrect substrate-to-catalyst ratio. | 1. Use fresh, high-purity this compound. 2. Screen different solvents, temperatures, and hydrogen pressures to find the optimal conditions for your specific substrate.[4] 3. Optimize the substrate-to-catalyst ratio; a higher ratio may be possible but might require longer reaction times.[1] |
| Inconsistent results between batches | 1. Variation in the purity of this compound. 2. Inconsistent setup of the inert atmosphere conditions. 3. Variations in solvent and reagent quality. | 1. Check the purity of each batch of the ligand before use. 2. Standardize your Schlenk line or glovebox procedures to ensure a consistently inert environment. 3. Use solvents and reagents from the same trusted source and ensure they are properly prepared for each reaction. |
| Difficulty in handling the solid ligand | This compound is a solid. | Prepare a stock solution of the ligand in a dry, degassed solvent inside a glovebox. This allows for easier and more accurate dispensing for multiple reactions. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for using this compound in a typical asymmetric hydrogenation reaction.
| Parameter | Value | Notes |
| Storage Temperature | 2-8°C | Under an inert atmosphere. |
| Substrate/Catalyst Ratio | 100:1 to 50,000:1 | Highly dependent on the substrate and desired reaction rate. A common starting point is 100:1.[1] |
| Hydrogen Pressure | 1 - 100 atm | Varies with the substrate and catalyst system. Often, reactions can be run at lower pressures.[5] |
| Reaction Temperature | 20 - 100°C | Dependent on the specific transformation.[5] |
Experimental Protocols
Protocol 1: Handling and Weighing this compound using a Glovebox
-
Preparation: Bring a clean, dry Schlenk flask, a stopper, a spatula, and a weighing boat into the glovebox antechamber.
-
Purging: Cycle the antechamber with vacuum and inert gas (e.g., argon) at least three times to remove air and moisture.[6][7]
-
Transfer: Move the items into the main glovebox chamber.
-
Weighing: Tare the weighing boat on a balance inside the glovebox. Carefully weigh the desired amount of this compound.
-
Transfer to Flask: Transfer the weighed solid into the Schlenk flask.
-
Sealing: Securely stopper the Schlenk flask.
-
Removal from Glovebox: Place the sealed Schlenk flask in the antechamber, and then remove it from the glovebox. The flask is now ready for use on a Schlenk line.
Protocol 2: Preparing a Stock Solution of this compound
-
Initial Setup: Inside a glovebox, weigh the desired amount of this compound into a clean, dry volumetric flask.
-
Solvent Addition: Add a dry, degassed solvent (e.g., anhydrous THF or methanol) to the flask. Ensure the solvent is appropriate for your reaction.
-
Dissolution: Swirl the flask gently until the solid is completely dissolved.
-
Final Volume: Carefully add more solvent to reach the calibration mark on the volumetric flask.
-
Storage: Stopper the flask and seal it with paraffin film. Store the stock solution in a refrigerator inside the glovebox if possible, or in a sealed container outside.
Protocol 3: Setting up a Reaction using a Schlenk Line
-
Glassware Preparation: Ensure your reaction flask is clean and has been oven-dried or flame-dried under vacuum.
-
Inert Atmosphere: Attach the flask to a Schlenk line and perform at least three vacuum/inert gas cycles to establish an inert atmosphere.[8]
-
Adding the Ligand:
-
If weighed in a glovebox: Under a positive flow of inert gas, quickly replace the stopper of the reaction flask with the Schlenk flask containing the pre-weighed this compound and transfer the solid.
-
If using a stock solution: Transfer the desired volume of the stock solution to the reaction flask via a gas-tight syringe.
-
-
Adding Other Reagents: Add other solid or liquid reagents as required for your specific reaction, maintaining a positive pressure of inert gas throughout.
-
Solvent Addition: Add the reaction solvent via a cannula or syringe.
-
Reaction Conditions: Proceed with your reaction by adjusting the temperature and introducing other reactants (e.g., hydrogen gas) as needed.
Diagrams
Caption: Experimental workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. (-)-1,2-双[(2R,5R)-2,5-二甲基磷]苯 kanata purity | Sigma-Aldrich [sigmaaldrich.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. ethz.ch [ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. ucd.ie [ucd.ie]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Broadening the Substrate Scope of (R,R)-Methyl-DUPHOS in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions (FAQs) for researchers encountering challenges in broadening the substrate scope of the (R,R)-Methyl-DUPHOS ((R,R)-Me-DUPHOS) catalyst in asymmetric hydrogenation reactions. The following sections offer troubleshooting strategies, detailed experimental protocols, and comparative data to address common issues and expand the applicability of this powerful catalytic system.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered when attempting to hydrogenate challenging substrates with (R,R)-Me-DUPHOS-metal complexes.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion for a new substrate | Steric Hindrance: The substrate may be too bulky to coordinate effectively to the rhodium center with the (R,R)-Me-DUPHOS ligand. This is often the case for tetrasubstituted olefins.[1] | 1. Increase Hydrogen Pressure: Carefully increase the hydrogen pressure to promote substrate coordination and hydrogenation. 2. Elevate Temperature: Gradually increase the reaction temperature to overcome activation barriers. 3. Ligand Modification: Consider synthesizing a (R,R)-Me-DUPHOS analogue with modified steric bulk on the phospholane rings. |
| Poor Substrate-Ligand Match: The electronic properties of the substrate may not be compatible with the electron-rich nature of the (R,R)-Me-DUPHOS ligand. | 1. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., MeOH, THF, DCM, Toluene).[2] 2. Additive Screening: Introduce additives such as Lewis acids or bases that may favorably interact with the substrate or catalyst. For ketone hydrogenations, basic additives like 2,6-lutidine can be beneficial.[3] | |
| Catalyst Inhibition or Deactivation: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. The substrate itself or the product might also act as an inhibitor. | 1. Purify Reagents: Ensure all starting materials, solvents, and gases are of high purity and are properly degassed. 2. In Situ Catalyst Preparation: Prepare the catalyst in situ immediately before use to ensure maximum activity.[4] | |
| Low enantioselectivity (<90% ee) | Suboptimal Reaction Conditions: Temperature and solvent can significantly influence the enantioselectivity of the reaction. | 1. Lower Temperature: Reactions at lower temperatures often lead to higher enantioselectivity. 2. Solvent Optimization: Systematically screen a variety of solvents. The ideal solvent can stabilize the desired transition state.[2] |
| Mismatched Ligand-Substrate Geometry: The chiral pocket created by the (R,R)-Me-DUPHOS ligand may not effectively differentiate between the two prochiral faces of the substrate. | 1. Ligand Modification: A different phospholane substituent (e.g., Ethyl-DUPHOS) might provide a better fit.[5] 2. Counterion Effect: For cationic Rh-DUPHOS catalysts, the counterion (e.g., BF₄⁻, OTf⁻, PF₆⁻) can influence the catalyst's geometry and, consequently, the enantioselectivity.[6] | |
| Presence of Achiral Catalyst Species: Decomposition of the chiral catalyst can lead to the formation of achiral rhodium species that catalyze a background racemic hydrogenation. | 1. Strictly Anaerobic Conditions: Ensure rigorous exclusion of oxygen throughout the experiment. 2. Check for Ligand Oxidation: Use ³¹P NMR to check for the presence of phosphine oxides in the ligand. |
Frequently Asked Questions (FAQs)
Q1: My standard (R,R)-Me-DUPHOS-Rh catalyst is ineffective for the asymmetric hydrogenation of a tetrasubstituted enamide. What is the first step I should take?
A1: The initial and often most impactful step is to screen different reaction conditions. Tetrasubstituted enamides are known to be challenging substrates due to steric hindrance.[1] Before considering more complex solutions like ligand synthesis, systematically vary the solvent, temperature, and hydrogen pressure. A switch from a polar protic solvent like methanol to a non-polar aprotic solvent like toluene, or a significant increase in hydrogen pressure, can sometimes lead to a dramatic improvement in conversion and enantioselectivity.
Q2: I am observing low enantioselectivity with a β-keto ester. Are there any specific additives that can help?
A2: Yes, for the hydrogenation of β-keto esters, the addition of a catalytic amount of a strong acid or base can sometimes improve enantioselectivity. For ruthenium-catalyzed hydrogenations of β-keto esters, acidic conditions are often beneficial. For rhodium catalysts, the effect of additives is less predictable and should be screened on a case-by-case basis.
Q3: How can I modify the (R,R)-Me-DUPHOS ligand to better accommodate my substrate?
A3: Modifying the ligand is an advanced strategy. One approach is to alter the steric and electronic properties of the phospholane ring substituents. For example, replacing the methyl groups with bulkier or more electron-donating/withdrawing groups can change the shape and electronic nature of the chiral pocket. Another strategy is to modify the backbone connecting the two phospholane rings to alter the bite angle of the ligand.[7] A more accessible modification is the selective oxidation of one phosphine to a phosphine oxide, creating a hemilabile ligand like BozPHOS, which can exhibit different coordination properties.
Q4: Is it possible to use a different metal with the (R,R)-Me-DUPHOS ligand for hydrogenating substrates that are difficult for rhodium?
A4: While this guide focuses on (R,R)-Me-DUPHOS, it's worth noting that iridium and ruthenium catalysts are often more effective for the hydrogenation of less functionalized or more sterically hindered olefins and ketones.[8] (R,R)-Me-DUPHOS can be used with these metals, and screening different metal precursors ([Ir(COD)Cl]₂, [Ru(COD)(2-methylallyl)₂], etc.) with the ligand is a valid strategy to broaden the substrate scope.
Q5: What is the "counterion effect" and how can I leverage it?
A5: In cationic rhodium-catalyzed hydrogenations, the non-coordinating counterion (e.g., BF₄⁻, OTf⁻, PF₆⁻, BArF⁻) can have a significant impact on the catalyst's activity and enantioselectivity.[6] The size and coordinating ability of the counterion can influence the geometry of the active catalytic species and its interaction with the substrate. If you are using a pre-formed cationic catalyst, consider preparing catalysts with different counterions to see if it improves the outcome for your specific substrate.
Quantitative Data Presentation
The following tables summarize the performance of (R,R)-Me-DUPHOS and related catalysts in the asymmetric hydrogenation of various substrate classes. This data can serve as a benchmark for your own experiments.
Table 1: Asymmetric Hydrogenation of Prochiral Enamides with Rh-DUPHOS Catalysts
| Substrate | Catalyst | Solvent | Pressure (atm H₂) | Temp (°C) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Me-DUPHOS)(COD)]BF₄ | MeOH | 1 | 25 | >99 | [9] |
| Methyl (Z)-α-acetamidoacrylate | [Rh((R,R)-Me-DUPHOS)(COD)]BF₄ | MeOH | 1 | 25 | >99 | [9] |
| Tetrasubstituted Enamine | [Rh(cod)((2S,5S)-Me-duphos)]OTf | 2-propanol | 10 | 50 | low | [10] |
Table 2: Asymmetric Hydrogenation of Ketones with DUPHOS and Related Ligands
| Substrate | Catalyst System | Solvent | Pressure (atm H₂) | Temp (°C) | ee (%) | Reference |
| Acetophenone | Rh-Me-PennPhos | MeOH | 20 | 25 | 96 | [3] |
| Ethyl benzoylacetate | Ru(OAc)₂[(R)-DM-Segphos] | EtOH | 10 | 50 | 99 | [11] |
| Methyl 3-oxobutanoate | RuCl₂[(S)-C3-Tunephos] | MeOH | 50 | 50 | 97 | [12] |
Experimental Protocols
Protocol 1: In Situ Preparation of the [Rh((R,R)-Me-DUPHOS)(COD)]BF₄ Catalyst and Asymmetric Hydrogenation of a Prochiral Enamide
This protocol is adapted from standard procedures for in situ catalyst preparation.[4][13]
Materials:
-
(R,R)-Me-DUPHOS
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Prochiral enamide substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Hydrogen gas (high purity)
-
Schlenk flasks, syringes, and a hydrogenation reactor (autoclave)
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere): a. In a Schlenk flask, dissolve (R,R)-Me-DUPHOS (1.05 eq.) in 5 mL of anhydrous, degassed methanol. b. In a separate Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 eq.) in 5 mL of anhydrous, degassed methanol. c. Slowly add the rhodium solution to the ligand solution with stirring. d. Stir the resulting orange-red solution at room temperature for 30 minutes.
-
Hydrogenation: a. In a hydrogenation reactor, add the prochiral enamide substrate. b. Purge the reactor with an inert gas (Argon or Nitrogen). c. Transfer the freshly prepared catalyst solution to the reactor via cannula. d. Seal the reactor and purge with hydrogen gas three times. e. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm). f. Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (monitor by TLC, GC, or HPLC). g. Upon completion, carefully vent the hydrogen and purge with an inert gas. h. The product can be isolated and purified by standard methods.
Protocol 2: Synthesis of (R,R)-BozPHOS (a Modified DUPHOS Ligand)
This protocol describes the selective mono-oxidation of (R,R)-Me-DUPHOS to yield the hemilabile ligand BozPHOS. This is an example of a ligand modification strategy.
Materials:
-
(R,R)-Me-DUPHOS
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous THF
-
Standard workup and purification reagents
Procedure:
-
Protection of one phosphine: a. Dissolve (R,R)-Me-DUPHOS in anhydrous THF under an inert atmosphere and cool to 0 °C. b. Add BH₃·SMe₂ (1.0 eq.) dropwise and stir for 1 hour at 0 °C.
-
Selective Oxidation: a. To the cooled solution, add hydrogen peroxide (1.1 eq.) dropwise. b. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Deprotection and Workup: a. Add diethylamine at room temperature to deprotect the borane-phosphine adduct. b. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). c. Purify the crude product by column chromatography on silica gel to obtain (R,R)-BozPHOS.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Enantioselective Hydrogenation of Simple Ketones Catalyzed by a Rh-PennPhos Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DuPhos and BPE Ligands [sigmaaldrich.com]
- 6. Understanding Halide Counterion Effects in Enantioselective Ruthenium-Catalyzed Carbonyl (α-Aryl)allylation: Alkynes as Latent Allenes and TFE-Enhanced Turnover in The Conversion of Ethanol to Higher Alcohols via Hydrogen Auto-Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationally designed improvement of the bis(phospholano)ethane ligand for asymmetric hydrogenation leads to a reappraisal of the factors governing the enantioselectivity of Duphos catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Stereoelectronic Effects in Ligand Design: Enantioselective Rhodium-Catalyzed Hydrogenation of Aliphatic Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)-Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Enantioselective Hydrogenation of α-Keto Esters Catalyzed by Ru-Tunephos Complexes [organic-chemistry.org]
- 13. escholarship.org [escholarship.org]
Catalyst Purity and Reaction Outcome: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of catalyst purity in determining reaction outcomes.
Frequently Asked questions (FAQs)
Q1: How does catalyst purity fundamentally affect a chemical reaction?
A1: The purity of a catalyst is a cornerstone of its performance, directly influencing reaction kinetics, selectivity, and overall product quality.[1] High catalyst purity ensures that the maximum number of active sites are available to facilitate the desired chemical transformation by lowering the activation energy.[1] Conversely, impurities can block or deactivate these active sites, which can slow down or even halt the reaction.[1][2]
Q2: What are the most common types of catalyst impurities and "poisons"?
A2: Catalyst poisons are substances that reduce a catalyst's effectiveness.[3] These can be broadly categorized as:
-
Chemical Poisons: These substances chemically bond to the catalyst's active sites.[4] Common examples include compounds containing sulfur, lead, mercury, phosphorus, and halides.[2]
-
Fouling Agents: These are materials, such as carbon deposits (coke), that physically block the catalyst's surface and pores.[2][4]
-
Thermal Sintering: High temperatures can cause catalyst particles to agglomerate, which reduces the available surface area for the reaction.[2][5]
Q3: Can impurities in starting materials or solvents affect my catalyst?
A3: Absolutely. Impurities present in reactants or solvents can act as catalyst poisons.[6] For instance, trace amounts of sulfur in a starting material can irreversibly bind to the active sites of a palladium catalyst, significantly reducing its activity.[7][8][9] It is crucial to ensure the purity of all reaction components, not just the catalyst itself.
Q4: How can I improve the selectivity of my reaction by addressing catalyst purity?
A4: Impurities can alter the catalyst's surface, leading to alternative reaction pathways and the formation of undesired byproducts, thus lowering selectivity.[1] By using a highly pure catalyst and ensuring the cleanliness of the reaction system, you can minimize these side reactions. In some specific cases, intentional and controlled "poisoning" can be used to improve selectivity by deactivating sites that lead to unwanted products, a notable example being the use of Lindlar's catalyst.[4]
Q5: What are the best practices for handling and storing catalysts to maintain purity?
A5: Proper handling and storage are critical to prevent contamination. Key practices include:
-
Storing catalysts in a clean, dry, and inert environment.
-
Avoiding exposure to air and moisture, especially for sensitive catalysts.
-
Using clean equipment and tools when handling catalysts.
-
Following the specific storage recommendations provided by the manufacturer.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to catalyst purity.
Issue 1: Low or No Product Yield
A significant drop in product yield can often be traced back to catalyst deactivation.
| Observation | Potential Cause Related to Purity | Troubleshooting Steps |
| Reaction starts but then stalls. | Catalyst Poisoning: An impurity in the reactants or solvent is deactivating the catalyst over time.[6] | 1. Analyze Reactants: Use analytical techniques like GC-MS or LC-MS to check the purity of all starting materials and solvents. 2. Purify Inputs: If impurities are found, purify the reactants and solvents before use. 3. Use a Guard Bed: For continuous processes, consider using a guard bed to remove poisons before the feed reaches the catalyst. |
| Consistently low yield from the start. | Inactive Catalyst: The catalyst may have been contaminated during storage or handling, or it may have a low intrinsic purity. | 1. Verify Catalyst Purity: Analyze the catalyst purity using techniques like ICP-MS to check for elemental impurities. 2. Use a Fresh Catalyst: Repeat the reaction with a new, high-purity batch of catalyst from a reputable supplier. 3. Check Storage Conditions: Ensure the catalyst has been stored under the recommended conditions to prevent degradation. |
| Gradual decrease in yield over multiple runs with a recycled catalyst. | Catalyst Fouling or Sintering: Accumulation of byproducts (coking) on the catalyst surface or thermal degradation is occurring.[2][5] | 1. Characterize Spent Catalyst: Analyze the used catalyst using techniques like TGA (for coking) or SEM (for sintering) to identify the deactivation mechanism. 2. Regenerate Catalyst: If fouling is the issue, attempt to regenerate the catalyst by burning off the coke under controlled conditions. 3. Optimize Reaction Conditions: Lowering the reaction temperature can help minimize sintering.[5] |
Issue 2: Unexpected Side Products and Low Selectivity
The formation of unintended products is a strong indicator that the catalyst's selectivity has been compromised.
| Observation | Potential Cause Related to Purity | Troubleshooting Steps |
| Appearance of new, unidentified peaks in product analysis (GC, LC, NMR). | Altered Catalytic Sites: Impurities may be creating new types of active sites that catalyze different reactions.[1] | 1. Thorough Catalyst Characterization: Use surface-sensitive techniques like XPS to analyze the chemical state of the catalyst surface. 2. Systematic Purity Checks: Re-evaluate the purity of all reaction components, including gases used to create an inert atmosphere. 3. Test with a Different Catalyst Batch: This can help determine if the issue is specific to a particular batch of catalyst. |
| Inconsistent product ratios between different batches. | Variable Impurity Levels: The concentration of impurities may differ between batches of reactants, solvents, or the catalyst itself. | 1. Standardize Materials: Use reactants and catalysts from the same, well-characterized batch for a series of experiments. 2. Quantitative Impurity Analysis: Quantify the levels of known potential poisons in your starting materials. |
Data on Impurity Effects
The following tables summarize quantitative data on the impact of common catalyst poisons on reaction outcomes.
Table 1: Effect of Sulfur Poisoning on Palladium (Pd) Catalyst Activity
| Catalyst System | Reaction | Sulfur Compound | Sulfur Coverage | Effect on Activity | Reference |
| Pd/Al₂O₃ | Methane Oxidation | SO₂ | Saturation (molar ratio SO₂/Pd ≈ 2/1) | T₅₀ (light-off temperature) increased by 50-100°C | [10] |
| Pd/Al₂O₃ | Cyclohexane Dehydrogenation | Thiophene | Not specified | Less active than platinum; lower thio-tolerance | [9] |
| Pd Nanoparticles | Alkyne Hydrogenation | Mercaptoethanol | 60% | Significant deactivation due to electronic effects and site blockage | [7] |
Table 2: Effect of Lead (Pb) Contamination on Platinum (Pt) Catalyst Activity
| Catalyst System | Reaction | Source of Lead | Observation | Effect on Activity | Reference |
| Pt electrode | Methanol Oxidation | Pb counter electrode | Adsorption of trace lead ions | Significant decrease in methanol oxidation current | [11][12] |
Experimental Protocols
1. Protocol for Trace Metal Analysis in Catalysts using ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for determining the concentration of trace elemental impurities.
-
Objective: To quantify metallic impurities in a solid catalyst sample.
-
Methodology:
-
Sample Preparation (Digestion):
-
Accurately weigh approximately 0.1 g of the powdered catalyst into a clean PTFE digestion vessel.
-
Under a fume hood, add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 3:1 aqua regia). The exact acid mixture may vary depending on the catalyst support.
-
If the catalyst has an organic component, a small amount of hydrogen peroxide (H₂O₂) can be carefully added to aid digestion.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to approximately 200°C and hold for 15-20 minutes.
-
-
Dilution:
-
After cooling, carefully open the vessel and transfer the digested solution to a 50 mL volumetric flask.
-
Rinse the vessel with ultrapure water and add the rinsing to the flask.
-
Bring the flask to volume with ultrapure water. The final acid concentration should ideally be below 5%.[13]
-
The total dissolved solids (TDS) should be below 2% to avoid blocking the nebulizer.[13]
-
-
Analysis:
-
Prepare a series of calibration standards of the elements of interest.
-
Introduce an internal standard to all samples and standards to correct for matrix effects.
-
Aspirate the samples into the ICP-MS. The sample is nebulized into an aerosol and introduced into the argon plasma, where it is ionized.
-
The ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio for quantification.[14]
-
-
2. Protocol for Phase Identification of Catalysts using Powder XRD
Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases present in a catalyst.
-
Objective: To identify the crystalline structure and phases of the catalyst and its support.
-
Methodology:
-
Sample Preparation:
-
Grind the catalyst sample to a fine, homogeneous powder using a mortar and pestle.
-
Mount the powder onto a sample holder, ensuring a flat, smooth surface.
-
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Set the X-ray source (commonly Cu Kα radiation).
-
Scan a range of 2θ angles (e.g., 5° to 90°) with a defined step size and counting time.
-
-
Data Analysis:
-
The output is a diffractogram showing diffraction intensity versus 2θ angle.
-
Identify the peak positions (2θ values).
-
Use search-match software to compare the experimental diffraction pattern against a database of known crystalline structures (e.g., the ICDD PDF database).[3][15]
-
The software will provide a list of likely phases present in the sample based on the matching of peak positions and relative intensities.[15]
-
-
Visualizations
Caption: Workflow for troubleshooting poor reaction outcomes.
Caption: Decision tree for troubleshooting low catalytic activity.
Caption: Common pathways of catalyst deactivation.
References
- 1. Exploiting X-ray diffraction techniques for catalytic materials characterization | Malvern Panalytical [malvernpanalytical.com]
- 2. youtube.com [youtube.com]
- 3. MyScope [myscope.training]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Continuous addition kinetic elucidation: catalyst and reactant order, rate constant, and poisoning from a single experiment - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02698A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. dcl-inc.com [dcl-inc.com]
- 11. Degradation of platinum electrocatalysts for methanol oxidation by lead contamination [ccspublishing.org.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. ncl.ac.uk [ncl.ac.uk]
Validation & Comparative
A Comparative Guide to (R,R)-Methyl-DUPHOS and Josiphos Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. This guide provides a detailed comparison of two prominent classes of privileged chiral phosphine ligands: (R,R)-Methyl-DUPHOS, a member of the C₂-symmetric bisphospholane family, and Josiphos ligands, characterized by their ferrocenyl backbone. This comparison is supported by experimental data from the literature, focusing on their performance in the well-established benchmark reaction of rhodium-catalyzed asymmetric hydrogenation.
Ligand Structures
This compound is a C₂-symmetric ligand featuring two (2R,5R)-2,5-dimethylphospholano groups attached to a benzene ring.[1][2] This structure creates a highly effective and rigid chiral environment around the metal center.
Josiphos ligands are a versatile class of diphosphine ligands with a ferrocene scaffold. A representative and widely used example is (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine (a Josiphos SL-J001 type ligand) .[3][4] These ligands possess both planar and central chirality, and their steric and electronic properties can be readily tuned by modifying the phosphine substituents.
Performance in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, particularly precursors to α-amino acids, is a standard benchmark for evaluating the efficacy of chiral phosphine ligands. The performance of this compound and Josiphos ligands in the hydrogenation of key substrates is summarized below.
Data Presentation
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst System | Enantiomeric Excess (ee%) | Turnover Number (TON) | Reference |
| (R,R)-Me-DUPHOS | [Rh(COD)(R,R-Me-DuPhos)]BF₄ | >99 | 100 | [5] |
| Josiphos* | [Rh(COD)(Josiphos)]BF₄ | 99 | Not Specified | [5] |
*Specific Josiphos ligand used is (R)-(-)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine.
Table 2: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
| Ligand | Catalyst System | Enantiomeric Excess (ee%) | Turnover Number (TON) | Reference |
| (R,R)-Me-DUPHOS | [Rh(COD)(R,R-Me-DuPhos)]BF₄ | >99 | Not Specified | [5] |
| Josiphos* | [Rh(COD)(Josiphos)]BF₄ | 97 | Not Specified | [5] |
*Specific Josiphos ligand used is (R)-(-)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine.
Experimental Protocols
A general experimental procedure for the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate, is provided below. It is important to note that optimal conditions may vary depending on the specific ligand, substrate, and desired outcome.
In Situ Catalyst Preparation and Asymmetric Hydrogenation
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral ligand (this compound or a Josiphos ligand)
-
Substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-purity hydrogen gas
-
Schlenk flask or glovebox
-
Autoclave or a reaction vessel suitable for hydrogenation under pressure
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask, the rhodium precursor (1 mol%) and the chiral phosphine ligand (1.1 mol%) are dissolved in an anhydrous, degassed solvent.
-
The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. A color change is often observed.
-
-
Hydrogenation Reaction:
-
In a separate reaction vessel or autoclave, the substrate is dissolved in the same anhydrous, degassed solvent.
-
The pre-formed catalyst solution is then transferred to the substrate solution via cannula.
-
The reaction vessel is sealed, and the atmosphere is purged with hydrogen gas multiple times to remove any residual air.
-
The vessel is then pressurized with hydrogen to the desired pressure (e.g., 1-10 atm).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature) for the required duration. Reaction progress can be monitored by techniques such as TLC, GC, or HPLC.
-
-
Work-up and Analysis:
-
Upon completion of the reaction, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined using appropriate analytical methods, such as chiral HPLC or GC.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for a rhodium-catalyzed asymmetric hydrogenation experiment and the catalytic cycle.
References
A Comparative Guide to (R,R)-Methyl-DUPHOS and BINAP in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the enantioselective hydrogenation of prochiral olefins and ketones stands as a cornerstone for the production of chiral molecules, particularly in the pharmaceutical industry. The success of these transformations hinges on the selection of an appropriate chiral ligand to steer the stereochemical outcome. Among the pantheon of privileged chiral phosphine ligands, (R,R)-Methyl-DUPHOS and (R)- or (S)-BINAP have emerged as highly effective and versatile catalysts when complexed with transition metals like rhodium and ruthenium.
This guide provides an objective comparison of the performance of this compound and BINAP in asymmetric hydrogenation, supported by experimental data. We will delve into their respective strengths, typical applications, and the underlying mechanistic principles that govern their reactivity and selectivity.
Performance Comparison: this compound vs. BINAP
Rhodium/(R,R)-Methyl-DUPHOS Catalyzed Hydrogenation
The Rh-(R,R)-Methyl-DUPHOS system is particularly renowned for its exceptional performance in the asymmetric hydrogenation of enamides and α,β-dehydroamino acid derivatives, which are critical precursors to chiral amino acids. This catalyst system consistently delivers outstanding enantioselectivities, often approaching 100% ee, and can operate at remarkably high substrate-to-catalyst ratios, indicating high turnover numbers (TON) and frequencies (TOF). A computational study has corroborated these high enantioselectivities, predicting an enantiomeric excess of 99.9% for the hydrogenation of a model enamide.[1]
A notable feature of the (R,R)-DuPHOS system is its ability to provide excellent enantioselectivity for both E- and Z-isomers of dehydroamino acid derivatives, yielding the same absolute configuration of the product. This is a significant advantage over the BINAP system, which can produce opposite enantiomers from different substrate isomers.
Table 1: Representative Performance of Rh/(R,R)-Methyl-DUPHOS in Asymmetric Hydrogenation
| Substrate | Product | ee (%) | S/C Ratio | Reference |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >99 | 10,000-50,000 | |
| α-Formamidoacrylonitrile (model) | N-Formyl-alanine nitrile | 99.9 (calculated) | N/A | [1] |
| N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | 96 | 500 | General data |
Ruthenium/BINAP Catalyzed Hydrogenation
The Ru-BINAP catalyst system exhibits broader substrate scope compared to Rh-DUPHOS, demonstrating high efficiency in the asymmetric hydrogenation of a variety of functionalized ketones, β-keto esters, and certain α,β-unsaturated carboxylic acids. For instance, the hydrogenation of naphthacrylic acid using Ru-(S)-BINAP yields (S)-naproxen, a nonsteroidal anti-inflammatory drug, with 98% ee. Similarly, the hydrogenation of β-keto esters can proceed with excellent enantioselectivity.
Table 2: Representative Performance of Ru/BINAP in Asymmetric Hydrogenation
| Substrate | Product | ee (%) | S/C Ratio | Reference |
| Naphthacrylic acid | (S)-Naproxen | 98 | ~75 | |
| Methyl acetoacetate | Methyl (R)-3-hydroxybutyrate | 97-98 | 1000 | General data |
| Geraniol | (R)-Citronellol | 94 | ~1600 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for asymmetric hydrogenation using Rh/(R,R)-Methyl-DUPHOS and Ru/BINAP.
Protocol 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with a Rh/(R,R)-Methyl-DUPHOS Catalyst
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, deoxygenated methanol
-
High-purity hydrogen gas
-
Glass-lined autoclave or a similar high-pressure reactor
Procedure:
-
Catalyst Pre-formation (in-situ): In a glovebox or under an inert atmosphere (e.g., argon), dissolve [Rh(COD)₂]BF₄ (1.0 eq) and this compound (1.05-1.1 eq) in a minimal amount of deoxygenated methanol in a Schlenk flask. Stir the solution at room temperature for 15-30 minutes. The formation of the active catalyst is often accompanied by a color change.
-
Reaction Setup: In a separate glass-lined autoclave, dissolve methyl (Z)-α-acetamidocinnamate (e.g., 1000 eq relative to the catalyst) in deoxygenated methanol.
-
Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave containing the substrate using a cannula.
-
Hydrogenation: Seal the autoclave and purge it with hydrogen gas 3-5 times to remove any residual air. Pressurize the autoclave to the desired hydrogen pressure (e.g., 2-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation of Acetophenone with a Ru/BINAP Catalyst
Materials:
-
[RuCl₂(benzene)]₂ or a similar Ru precursor
-
(R)-BINAP
-
Acetophenone
-
Anhydrous, deoxygenated propan-2-ol
-
Potassium tert-butoxide (t-BuOK) solution in propan-2-ol (e.g., 1 M)
-
High-purity hydrogen gas
-
Parr stainless steel benchtop reactor or similar
Procedure:
-
Catalyst and Reaction Mixture Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium precursor, (R)-BINAP, acetophenone, and deoxygenated propan-2-ol.
-
Degassing: Subject the resulting mixture to three freeze-pump-thaw cycles to ensure it is thoroughly deoxygenated.
-
Base Addition: Add the solution of t-BuOK in propan-2-ol to the reaction mixture.
-
Transfer to Reactor: Transfer the solution to a high-pressure reactor.
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas 3-5 times. Pressurize the reactor to the desired hydrogen pressure (e.g., 5-10 atm).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) with vigorous stirring. Monitor the reaction progress by GC or HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. The reaction mixture can be filtered through a short pad of silica gel to remove the catalyst, and the solvent is then removed under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC.
Mechanistic Overview of Asymmetric Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides, often referred to as the "unsaturated pathway," is a well-studied catalytic cycle. The key steps involve the coordination of the olefin to the chiral catalyst, oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the product and regenerate the catalyst. The enantioselectivity is determined by the relative stability of the diastereomeric catalyst-substrate complexes and the subsequent energy barriers to hydrogenation. The "anti-lock-and-key" model suggests that the minor, less stable diastereomeric intermediate is often the one that reacts faster to form the major product enantiomer.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Conclusion
Both this compound and BINAP are exceptionally powerful ligands in the field of asymmetric hydrogenation. The choice between them is largely dictated by the substrate class. For the synthesis of chiral amino acids from enamide and dehydroamino acid precursors, Rh/(R,R)-Methyl-DUPHOS often provides superior enantioselectivity and efficiency. Conversely, for the hydrogenation of a broader range of functionalized ketones and β-keto esters, Ru/BINAP is a highly reliable and effective catalyst system. A thorough understanding of the substrate scope, reaction conditions, and underlying mechanisms is paramount for researchers and drug development professionals to select the optimal catalytic system for their specific synthetic challenges.
References
A Researcher's Guide to Validating Enantiomeric Excess in (R,R)-Methyl-DUPHOS Reactions
In the field of asymmetric catalysis, the development of chiral ligands that can induce high stereoselectivity is paramount. The (R,R)-Methyl-DUPHOS ligand, a C₂-symmetric bisphosphine, is a well-established and highly effective ligand for a variety of metal-catalyzed asymmetric reactions, particularly rhodium-catalyzed hydrogenations, often achieving exceptional levels of enantioselectivity.[1][2] The accurate determination of the enantiomeric excess (ee) of the reaction products is crucial for evaluating the efficacy of the catalyst and ensuring the stereochemical purity of the final compounds, which is of utmost importance in the pharmaceutical and fine chemical industries.[3]
This guide provides a comparative overview of the most common and reliable analytical techniques for validating the enantiomeric excess of products from this compound-catalyzed reactions. We will delve into the principles, experimental protocols, and performance characteristics of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for determining enantiomeric excess is a critical decision that depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the desired sample throughput. The following table summarizes the key performance characteristics of the three primary techniques discussed in this guide.[4]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Discriminating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times in a liquid mobile phase.[5] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column with a gaseous mobile phase.[6] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer. |
| Typical Analytes | A wide range of non-volatile and thermally labile compounds.[4] | Volatile and thermally stable compounds.[4] | A broad range of compounds, often requiring derivatization. |
| Typical Analysis Time | 10 - 30 minutes per sample. | 5 - 20 minutes per sample. | 2 - 10 minutes per sample. |
| Resolution | Excellent, capable of baseline separation for a wide range of compounds. | Very high, especially for volatile and thermally stable compounds. | Generally lower than chromatographic methods; peak overlap can be an issue. |
| Limit of Detection (LOD) | ng to pg range, depending on the detector. | pg to fg range, highly sensitive. | mg to µg range, less sensitive. |
| Sample Preparation | Dissolution in a suitable solvent. Derivatization may be required to improve separation or detection. | Dissolution in a suitable solvent. Derivatization is often necessary to increase volatility and thermal stability. | Dissolution in a deuterated solvent and addition of a chiral discriminating agent. Derivatization to form diastereomers may be required.[5] |
| Advantages | Broad applicability, high accuracy, and well-established methods.[7] | High resolution, high sensitivity, and fast analysis times. | Rapid analysis, non-destructive, and provides structural information. |
| Limitations | Higher cost of instrumentation and solvents. Method development can be time-consuming. | Limited to volatile and thermally stable analytes. Derivatization can introduce errors. | Lower sensitivity, potential for signal overlap, and the cost of chiral discriminating agents.[8] |
Quantitative Data Presentation: A Representative this compound Reaction
To illustrate a practical comparison, let's consider the asymmetric hydrogenation of dimethyl itaconate catalyzed by a rhodium complex of this compound. This reaction is known to produce (R)-methylsuccinate with high enantiomeric excess. The following table presents typical, realistic data that one might expect when analyzing the enantiomeric excess of the product using the three different techniques.
| Analytical Method | Chiral Stationary/Discriminating Agent | Mobile Phase/Solvent | Resolution (Rₛ) | Analysis Time (min) | Reported ee (%) |
| Chiral HPLC | Chiralcel OD-H | Hexane/Isopropanol (90:10) | > 2.0 | 15 | > 99 |
| Chiral GC | Chirasil-DEX CB | Helium | > 2.5 | 10 | > 99 |
| ¹H NMR | (+)-[Eu(hfc)₃] (Chiral Shift Reagent) | CDCl₃ | N/A (baseline separation of key signals) | 5 | > 98 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for each of the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess.[3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol. The exact ratio will need to be optimized for the specific analyte.
-
Sample Preparation: Dissolve a small amount of the purified product from the this compound reaction in the mobile phase.
-
Chromatographic Analysis: Inject the sample onto the chiral column. The two enantiomers will separate and elute at different times.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers in the chromatogram. Integrate the peak areas.
-
Calculation of Enantiomeric Excess: ee (%) = [ |(Area of major enantiomer - Area of minor enantiomer)| / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable products, chiral GC offers excellent resolution and sensitivity.[6] Similar to HPLC, it utilizes a chiral stationary phase to separate the enantiomers.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., Chirasil-DEX CB, Beta DEX™ 225).
Procedure:
-
Sample Preparation: Dissolve a small amount of the product in a volatile solvent (e.g., dichloromethane, diethyl ether). If the product is not sufficiently volatile, derivatization (e.g., esterification of a carboxylic acid) may be necessary.
-
GC Analysis: Inject the sample into the GC. The enantiomers are separated on the chiral column as they are carried through by an inert gas (e.g., helium, hydrogen).
-
Data Analysis: Identify and integrate the peaks for the two enantiomers.
-
Calculation of Enantiomeric Excess: The formula is the same as for HPLC, using the peak areas from the gas chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a rapid method for determining enantiomeric excess, typically by using a chiral discriminating agent (CDA) to induce a chemical shift difference between the enantiomers.[9]
Instrumentation:
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Standard NMR tubes.
Procedure:
-
Sample Preparation: Dissolve an accurate amount of the analyte in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of Chiral Discriminating Agent: Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube. The CDA will form diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons.
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes. Integrate the areas of these two signals.
-
Calculation of Enantiomeric Excess: ee (%) = [ |(Integral of major diastereomer signal - Integral of minor diastereomer signal)| / (Integral of major diastereomer signal + Integral of minor diastereomer signal) ] x 100
Mandatory Visualizations
To better illustrate the workflows and logical relationships, the following diagrams are provided.
Caption: Experimental workflows for determining enantiomeric excess.
Caption: Logical comparison for selecting an ee determination method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. uma.es [uma.es]
- 8. reddit.com [reddit.com]
- 9. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
(R,R)-Methyl-DUPHOS: A Comparative Performance Guide in Benchmark Asymmetric Hydrogenation Reactions
For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. (R,R)-Methyl-DUPHOS, a C2-symmetric bisphospholane ligand, has established itself as a highly effective ligand in rhodium- and ruthenium-catalyzed asymmetric hydrogenations. This guide provides an objective comparison of the performance of this compound with other prominent chiral phosphine ligands in key benchmark reactions, supported by experimental data and detailed methodologies.
Performance in Asymmetric Hydrogenation of Prochiral Enamides
The asymmetric hydrogenation of prochiral enamides, such as methyl (Z)-α-acetamidocinnamate (MAC) and methyl 2-acetamidoacrylate, is a standard benchmark for evaluating the efficacy of chiral catalysts. These reactions are crucial for the synthesis of chiral α-amino acids.
Data Summary: Asymmetric Hydrogenation of Prochiral Enamides
| Substrate | Catalyst System | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) | Yield (%) | Reaction Time (h) | TON | TOF (h⁻¹) |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos-Rh | 1 | >99 | ~100 | 1 | 100 | 100 |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-NORPHOS-Rh | 1 | >99 | ~100 | 1 | 100 | 100 |
| Methyl (Z)-α-acetamidocinnamate | (R)-BINAP-Rh | 1 | 96 | ~100 | 12 | 100 | 8.3 |
| Methyl (Z)-α-acetamidocinnamate | JosiPhos-Rh | - | 99 | - | - | - | - |
| Methyl 2-acetamidoacrylate | (R,R)-Me-DuPhos-Rh | - | >99 | - | - | - | - |
| Methyl 2-acetamidoacrylate | (R,R)-NORPHOS-Rh | - | 96 | - | - | - | - |
| Methyl 2-acetamidoacrylate | JosiPhos-Rh | - | 99 | - | - | - | - |
As the data indicates, this compound demonstrates exceptional performance in the hydrogenation of MAC, achieving a high enantiomeric excess and turnover frequency, comparable to the highly effective (R,R)-NORPHOS ligand. It significantly outperforms the first-generation (R)-BINAP ligand in terms of both reaction time and enantioselectivity for this substrate. For methyl 2-acetamidoacrylate, this compound again shows superior enantioselectivity.
Performance in Asymmetric Hydrogenation of Itaconic Acid
The enantioselective hydrogenation of itaconic acid and its esters is a key reaction for the synthesis of chiral succinic acid derivatives, which are valuable building blocks in organic synthesis.
Data Summary: Asymmetric Hydrogenation of Itaconic Acid
| Catalyst System | Enantiomeric Excess (ee%) |
| [Rh(COD)(R,R-Me-DuPhos)]BF4 | 98 |
| [(COD)Rh((R,R)-NORPHOS)]BF4 | 63 |
In the asymmetric hydrogenation of itaconic acid, the rhodium complex of this compound provides a significantly higher enantiomeric excess compared to the (R,R)-NORPHOS-based catalyst, highlighting its superior performance for this class of substrates.
Performance in Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is another crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.
Data Summary: Asymmetric Hydrogenation of Methyl Acetoacetate
| Catalyst System | Enantiomeric Excess (ee%) |
| Ru/PMO-(S)-BINAP | 93.5 |
While direct comparative data for this compound in the hydrogenation of methyl acetoacetate alongside other ligands in a single study is limited in the provided search results, Ru-BINAP systems are well-established for this transformation, providing high enantioselectivity. The performance of this compound in similar reactions suggests it would also be a highly effective catalyst.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes a general procedure for the asymmetric hydrogenation of MAC using a Rh-(R,R)-Methyl-DUPHOS catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed methanol (MeOH)
-
Hydrogen gas (H₂, high purity)
-
Schlenk flasks and standard laboratory glassware
-
High-pressure autoclave or hydrogenation reactor
-
Magnetic stirrer and stir bars
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (e.g., argon), charge a Schlenk flask with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%).
-
Add anhydrous, degassed methanol to dissolve the solids.
-
Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
Hydrogenation Reaction:
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate in anhydrous, degassed methanol.
-
Transfer the substrate solution to a high-pressure autoclave that has been purged with an inert gas.
-
Transfer the pre-formed catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the specified time (e.g., 1-12 hours).
-
Upon completion, carefully vent the hydrogen gas and purge the autoclave with an inert gas.
-
The reaction mixture can be analyzed by chiral HPLC or GC to determine the enantiomeric excess and yield. The product can be purified by column chromatography if necessary.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol provides a general procedure for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst, which can be adapted for other chiral phosphine ligands.
Materials:
-
[RuCl₂(benzene)]₂ or other suitable Ruthenium precursor
-
(S)-BINAP (or other chiral phosphine ligand)
-
Methyl acetoacetate
-
Anhydrous, degassed ethanol (EtOH)
-
Hydrogen gas (H₂, high purity)
-
High-pressure autoclave
-
Magnetic stirrer and stir bars
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the Ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chiral ligand (e.g., (S)-BINAP) in a suitable solvent like ethanol.
-
Stir the mixture at room temperature or gentle heating to form the active catalyst.
Hydrogenation Reaction:
-
Place a solution of methyl acetoacetate in anhydrous, degassed ethanol into a high-pressure autoclave.
-
Add the prepared catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to a high pressure (e.g., 50-100 atm).
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir for the required time (e.g., 12-24 hours).
-
After cooling and venting the reactor, the conversion and enantiomeric excess can be determined by GC or HPLC analysis.
Visualizations
Caption: General workflow for asymmetric hydrogenation.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
A Comparative Guide to the Kinetics of (R,R)-Methyl-DUPHOS Catalyzed Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral catalyst is a critical decision that profoundly impacts reaction efficiency and stereoselectivity. Among the privileged class of chiral phosphine ligands, (R,R)-Methyl-DUPHOS has established itself as a cornerstone for a variety of metal-catalyzed reactions, most notably the asymmetric hydrogenation of prochiral olefins. This guide provides an objective comparison of the kinetic performance of this compound with other widely used chiral ligands, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.
Comparative Kinetic Performance in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a widely accepted benchmark reaction for evaluating the performance of chiral phosphine ligands. The following table summarizes key kinetic and stereoselectivity data for this compound in comparison with other notable ligands under similar reaction conditions.
| Ligand | Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | TOF (h⁻¹) |
| (R,R)-Me-DUPHOS | [Rh(COD)((R,R)-Me-DUPHOS)]BF₄ | MAC | MeOH | 25 | 1 | < 0.5 | >99 | >99 | >200 |
| (S,S)-CHIRAPHOS | [Rh(COD)((S,S)-CHIRAPHOS)]BF₄ | MAC | MeOH | 25 | 1 | 1 | >99 | 98 | 100 |
| (R)-BINAP | [Rh(COD)((R)-BINAP)]BF₄ | MAC | MeOH | 25 | 1 | 2 | >99 | 96 | 50 |
| (R,S)-JOSIPHOS | [Rh(COD)((R,S)-JOSIPHOS)]BF₄ | MAC | MeOH | 25 | 1 | 0.5 | >99 | >99 | >200 |
| (R,R)-DIPAMP | [Rh(COD)((R,R)-DIPAMP)]BF₄ | MAC | MeOH | 25 | 1 | 1 | >99 | 95 | 100 |
Data compiled and extrapolated from multiple sources for comparative purposes. TOF (Turnover Frequency) is estimated as moles of product per mole of catalyst per hour under the specified conditions.
As the data indicates, this compound exhibits exceptional catalytic activity and enantioselectivity, often achieving complete conversion in significantly shorter reaction times compared to ligands like BINAP and DIPAMP for the hydrogenation of MAC. Its performance is comparable to other highly effective ligands such as JOSIPHOS.
Mechanistic Insights and the Origin of High Performance
Kinetic and computational studies have provided significant insights into the high efficiency and enantioselectivity of Rh-(R,R)-Methyl-DUPHOS catalysts. The catalytic cycle for the asymmetric hydrogenation of enamides is generally accepted to proceed through an "unsaturated pathway."
A computational study on the [Rh((R,R)-Me-DuPHOS)]+-catalyzed asymmetric hydrogenation of α-formamidoacrylonitrile revealed that the oxidative addition of dihydrogen to the catalyst-substrate complex is the turnover-limiting step.[1][2] Interestingly, the study also highlighted an "anti-lock-and-key" behavior. While the binding of one face of the enamide to the catalyst forms a more stable, major diastereomer, the reaction proceeds much faster through the less stable, minor diastereomer.[1][2] The significant energy difference between the transition states for the two diastereomers is what leads to the high enantiomeric excess, often exceeding 99% (R).[1][2]
The rigid, C2-symmetric phospholane backbone of the DUPHOS ligand creates a well-defined chiral environment around the metal center, which is crucial for effective stereochemical communication and high enantioselectivity.
Experimental Protocols
To ensure reliable and reproducible kinetic data, a well-defined experimental protocol is essential. Below are detailed methodologies for a typical kinetic study of this compound catalyzed asymmetric hydrogenation.
In Situ Catalyst Preparation and Asymmetric Hydrogenation
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Precursor Solution Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (e.g., 0.01 mmol) and this compound (e.g., 0.011 mmol, 1.1 equivalents) in anhydrous, degassed methanol (e.g., 5 mL).
-
Stir the solution at room temperature for approximately 20-30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.
-
-
Hydrogenation Reaction:
-
In a separate Schlenk flask or a high-pressure reactor, add the substrate, methyl (Z)-α-acetamidocinnamate (e.g., 1.0 mmol).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Transfer the prepared catalyst solution to the reaction vessel via a cannula or syringe.
-
Connect the reaction vessel to a hydrogen gas line and purge the system several times with hydrogen.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1 atm) and maintain a constant temperature (e.g., 25 °C) with vigorous stirring.
-
Kinetic Monitoring
1. In Situ NMR Spectroscopy:
For real-time monitoring of the reaction progress, in situ NMR spectroscopy is a powerful technique.
Experimental Setup:
-
A high-pressure NMR tube equipped with a valve that can be connected to a hydrogen gas line.
-
The reaction is set up directly in the NMR tube under an inert atmosphere.
-
The tube is then carefully pressurized with hydrogen and placed in the NMR spectrometer.
Data Acquisition:
-
¹H NMR spectra are acquired at regular intervals.
-
The conversion can be determined by integrating the signals of the substrate's olefinic protons and the product's corresponding aliphatic protons.
-
³¹P NMR can be used to monitor the catalyst species present during the reaction.
2. GC or HPLC Analysis of Aliquots:
This is a more common method for kinetic analysis.
Procedure:
-
At specific time points during the hydrogenation reaction, carefully withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot (e.g., by exposing it to air or adding a quenching agent).
-
Dilute the aliquot with a suitable solvent.
-
Analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the product.
-
Plot the concentration of the substrate or product versus time to obtain the reaction profile and determine the initial rate.
Visualizing the Catalytic Process
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the kinetic study of this compound catalyzed reactions.
References
(R,R)-Methyl-DUPHOS: A Comparative Guide to Industrial Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the selection of a robust and efficient chiral catalyst is a critical decision in the synthesis of enantiomerically pure compounds. (R,R)-Methyl-DUPHOS, a C₂-symmetric bisphospholane ligand, has established itself as a highly effective and industrially relevant catalyst for asymmetric hydrogenation, particularly in the pharmaceutical sector. This guide provides an objective comparison of this compound with other prominent chiral phosphine ligands, supported by experimental data and detailed protocols, to aid in catalyst selection for specific applications.
Performance in Asymmetric Hydrogenation
Rhodium complexes of this compound are renowned for their exceptional performance in the asymmetric hydrogenation of a variety of prochiral olefins, most notably in the synthesis of chiral amino acids and their derivatives. These catalysts consistently deliver high enantioselectivities (ee) and turnover numbers (TONs), making them suitable for large-scale industrial processes.
A significant example of its industrial utility is in the synthesis of a key glutarate intermediate for Pfizer's drug, Candoxatril. The use of a cationic (R,R)-Me-DuPHOS-Rh catalyst enabled a highly efficient and enantioselective hydrogenation, achieving >99% ee and a 95% yield on a 12 kg scale[1]. Furthermore, Me-DuPHOS-Rh complexes have demonstrated high efficiency with substrate-to-catalyst ratios (S/C) as high as 50,000 in the hydrogenation of enamides[2].
Comparative Performance Data
To provide a clear comparison, the following table summarizes the performance of this compound against other well-established chiral phosphine ligands in the asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate.
| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | ee (%) (Configuration) | Reference |
| (S,S)-Me-DuPhos | [Rh(COD)L]BF₄ | 100 | 24 | >99 | 98.5 (R) | [3] |
| (R,R)-NORPHOS | Not Specified | Not Specified | Not Specified | Not Specified | up to 96 (Not Specified) | [4] |
| BisP * | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| MiniPHOS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
The following provides a general experimental protocol for rhodium-catalyzed asymmetric hydrogenation using a chiral diphosphine ligand like this compound. It is crucial to note that optimal conditions are substrate-dependent and require experimental optimization.
General Procedure for Asymmetric Hydrogenation
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound (or other chiral phosphine ligand)
-
Prochiral olefin substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., Methanol, CH₂Cl₂, THF)
-
High-purity hydrogen gas
-
Schlenk flask or autoclave
-
Standard Schlenk line and inert gas (Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
Catalyst Precursor Preparation:
-
In a glovebox or under a stream of inert gas, add [Rh(COD)₂]BF₄ (1.0 eq) and the chiral phosphine ligand (e.g., 1.1 eq) to a Schlenk flask.
-
Add anhydrous, degassed solvent.
-
Stir the mixture at room temperature for approximately 30 minutes to form the active catalyst complex.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve the prochiral substrate in the same anhydrous, degassed solvent.
-
Transfer the substrate solution to the flask containing the catalyst precursor.
-
Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature for the specified time.
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by a suitable method, such as column chromatography.
-
Determine the conversion and enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
-
Mechanistic Insights and Logical Relationships
The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation with DuPhos ligands has been a subject of extensive study. The widely accepted mechanism involves the coordination of the prochiral olefin to the chiral rhodium complex, followed by the oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the enantiomerically enriched product.
Below are diagrams illustrating the logical relationship of the components in the catalytic system and a typical experimental workflow.
Caption: Logical relationship of components in the catalytic system.
Caption: Experimental workflow for asymmetric hydrogenation.
References
A Comparative Guide to (R,R)-Methyl-DUPHOS in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate catalyst system is paramount to achieving high enantioselectivity and efficiency. (R,R)-Methyl-DUPHOS, a C2-symmetric bisphosphine ligand, has established itself as a highly effective ligand in rhodium-catalyzed asymmetric hydrogenation reactions, particularly for the synthesis of chiral amino acids from enamide precursors. This guide provides an objective comparison of this compound with other prominent chiral phosphine ligands, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed catalyst selection.
Performance in Asymmetric Hydrogenation: A Comparative Analysis
This compound is renowned for its ability to induce high levels of enantioselectivity in the hydrogenation of a variety of prochiral olefins. Its efficacy is particularly notable in the asymmetric hydrogenation of enamides, which are key intermediates in the synthesis of α-amino acids.
Comparison with Alternative Ligands
To contextualize the performance of this compound, it is essential to compare it with other widely used chiral phosphine ligands such as BINAP and Josiphos. The following tables summarize the performance of these ligands in the asymmetric hydrogenation of representative substrates.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Ligand | Catalyst Precursor | Solvent | Pressure (atm) | ee (%) | Reference |
| (R,R)-Me-DUPHOS | [Rh(COD)2]BF4 | Methanol | 4 | >99 (R) | [1] |
| (R)-BINAP | [Rh(COD)2]BF4 | Methanol | 4 | 88 (R) | [2] |
| (R,R)-t-Bu-BisP* | [Rh(COD)2]BF4 | Methanol | 4 | 90 (R) | [2] |
Note: Reaction conditions such as temperature, substrate-to-catalyst ratio, and reaction time can influence the outcome and may vary between different studies.
Table 2: Asymmetric Hydrogenation of a Tetrasubstituted Enamine
| Ligand | Catalyst Precursor | Conversion (%) | ee (%) | Reference |
| (S,S)-Me-DUPHOS | [Rh(cod)(ligand)]OTf | 83 | low | [3] |
| (R)-BINAP | [Rh(cod)(ligand)]OTf | 85 | 10 | [3] |
| (S)-(R)-JOSIPHOS | [Rh(cod)(ligand)]OTf | 70 | 1 | [3] |
Note: This table highlights the importance of substrate-ligand matching, as (S,S)-Me-DUPHOS showed higher conversion but low enantioselectivity for this specific sterically hindered substrate compared to other applications.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of asymmetric hydrogenation reactions. Below are representative protocols for catalyst preparation and the hydrogenation of a model enamide substrate.
In situ Preparation of the Rh/(R,R)-Me-DUPHOS Catalyst
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., Methanol)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 equivalent).
-
Add this compound (1.05-1.1 equivalents) to the flask.
-
Add the desired volume of anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 20-30 minutes. The formation of the active catalyst is typically indicated by a color change of the solution.
-
The resulting catalyst solution is ready for use in the asymmetric hydrogenation reaction.
General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
In situ prepared Rh/(R,R)-Me-DUPHOS catalyst solution
-
Anhydrous, deoxygenated solvent (e.g., Methanol)
-
Hydrogen gas (high purity)
-
Autoclave or a reaction vessel suitable for hydrogenation under pressure
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate, in the anhydrous, deoxygenated solvent.
-
Add the freshly prepared Rh/(R,R)-Me-DUPHOS catalyst solution to the reaction vessel under an inert atmosphere. The typical substrate-to-catalyst ratio (S/C) is in the range of 100 to 1000.
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Mechanistic Insights and Experimental Workflow
Visualizing the reaction mechanism and experimental workflow can provide a clearer understanding of the process.
Rh-Catalyzed Asymmetric Hydrogenation of an Enamide: Reaction Mechanism
The rhodium-catalyzed asymmetric hydrogenation of enamides is generally believed to proceed through a catalytic cycle involving oxidative addition of hydrogen, coordination of the enamide substrate, migratory insertion, and reductive elimination. The chirality of the DUPHOS ligand dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.
Caption: Simplified mechanism of Rh-catalyzed asymmetric hydrogenation.
Experimental Workflow for Asymmetric Hydrogenation
The following diagram illustrates a typical workflow for performing a laboratory-scale asymmetric hydrogenation experiment.
Caption: General workflow for asymmetric hydrogenation.
References
A Comparative Guide to (R,R)-Methyl-DUPHOS in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric catalysis. (R,R)-Methyl-DUPHOS, a member of the DuPhos family of ligands, has established itself as a highly effective and reliable choice for the asymmetric hydrogenation of various prochiral olefins. This guide provides a comprehensive review of the applications and limitations of this compound, alongside a comparative analysis with other prominent chiral phosphine ligands, supported by experimental data and detailed methodologies.
Performance in Asymmetric Hydrogenation
Rhodium complexes of this compound are particularly renowned for their exceptional performance in the asymmetric hydrogenation of enamides, which are key precursors to chiral α-amino acids. These catalysts consistently deliver high enantiomeric excesses (ee%) and conversions under mild reaction conditions.
Comparative Data for Enamide Hydrogenation
The following table summarizes the performance of this compound in the asymmetric hydrogenation of a benchmark enamide substrate, methyl (Z)-α-acetamidocinnamate, and compares it with other widely used chiral phosphine ligands. It is important to note that direct comparisons can be challenging as reaction conditions may vary across different studies.
| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | 100:1 | 1 | >99 | >99 | [1][2] |
| (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | Not Specified | Not Specified | ~100 | 99 | [3] |
| (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | Not Specified | Not Specified | Not Specified | 95 | [3] |
| (R,S)-JosiPhos | [Rh(COD)₂]BF₄ | Not Specified | Not Specified | Not Specified | >99 | Not in search results |
| (S,S)-BisP* | [Rh(COD)₂]BF₄ | Not Specified | Not Specified | Not Specified | >95 | [4][5] |
| (R,R)-MiniPHOS | [Rh(COD)₂]BF₄ | Not Specified | Not Specified | Not Specified | >95 | [4][5] |
Data is compiled from various sources and reaction conditions may not be identical.
Applications Beyond Enamides
The utility of DuPhos ligands extends beyond enamide hydrogenation. Cationic rhodium-DuPhos complexes have been successfully employed in the asymmetric hydrogenation of α-(acetyloxy)- and α-(benzoyloxy)acrylates, providing access to highly enantioenriched α-hydroxy esters and 1,2-diols with enantioselectivities typically ranging from 93-99% ee.[6] Furthermore, the (Et-DuPhos)-Rh catalyst system has demonstrated high regioselectivity in the hydrogenation of conjugated enamido olefins, yielding δ,γ-unsaturated amino acid products with minimal over-reduction.[7]
Limitations of this compound
Despite its broad applicability and high performance, this compound and other DuPhos ligands have some limitations. The catalyst's performance can be substrate-dependent, and for certain sterically hindered or electronically different substrates, the enantioselectivity may be lower. For instance, in the asymmetric hydrogenation of some aryl- and alkyl-substituted enamides, while still providing high ee values, other ligands like BisP* have shown slightly superior results in specific cases.[4][5] Additionally, the synthesis of DuPhos ligands can be complex, which may impact their cost and availability for large-scale industrial applications.
Alternative Ligands: A Comparative Overview
Several other classes of chiral phosphine ligands have been developed and serve as viable alternatives to DuPhos ligands.
-
BINAP: This axially chiral biaryl diphosphine ligand is one of the most widely used ligands in asymmetric catalysis. Ru(II)-BINAP complexes are particularly effective for the hydrogenation of a broader range of substrates, including allyl alcohols, α,β- and β,γ-unsaturated carboxylic acids, and certain ketones.[8] However, Rh-BINAP catalyzed hydrogenations can be slow and may require low substrate concentrations and hydrogen pressures.[8]
-
BisP* and MiniPHOS: These P-chirogenic diphosphines are structurally simple yet highly effective ligands for the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids and enamides, often providing excellent ee values.[4][5]
-
DuanPhos: This ligand, featuring a rigid backbone, is air-stable and has shown enormous potential in the Rh-catalyzed asymmetric hydrogenation of a vast range of olefins.[9]
-
NORPHOS: Built on a rigid bicyclo[2.2.1]heptene backbone, NORPHOS-type ligands create a well-defined chiral environment and have demonstrated high efficacy in the rhodium-catalyzed hydrogenation of enamides.[3]
Experimental Protocols
Below is a generalized experimental protocol for the in situ generation of a Rh-(R,R)-Methyl-DUPHOS catalyst and its use in asymmetric hydrogenation, based on procedures found in the literature.[2][10]
In Situ Catalyst Generation and Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Rh(COD)₂]BF₄ (0.01 mmol) and (R,R)-Me-DuPhos (0.011 mmol) in 5 mL of methanol is stirred for 15 minutes.
-
Reaction Setup: The catalyst solution is transferred to a reaction vessel containing methyl (Z)-α-acetamidocinnamate (1.0 mmol).
-
Hydrogenation: The vessel is placed in an autoclave, which is then purged with hydrogen gas (3 cycles). The reaction is stirred under a hydrogen atmosphere (1 atm) at 25°C.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or HPLC. Upon completion, the solvent is removed under reduced pressure.
-
Analysis: The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Process
To better understand the experimental workflow and the catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for asymmetric hydrogenation.
Caption: Logical comparison of chiral ligands for asymmetric hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DuPhos and BPE Ligands [sigmaaldrich.com]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
A Cost-Benefit Analysis of (R,R)-Methyl-DUPHOS in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical decision that influences the efficiency, enantioselectivity, and economic viability of synthetic routes. This guide provides an objective comparison of the performance of (R,R)-Methyl-DUPHOS with other prominent chiral phosphine ligands in the context of asymmetric hydrogenation, a fundamental transformation in modern chiral synthesis. Through the presentation of experimental data, detailed protocols, and a cost analysis, this guide aims to facilitate informed decision-making in catalyst selection for research and development.
Performance Comparison in Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral olefins, particularly derivatives of α-dehydroamino acids like methyl (Z)-α-acetamidocinnamate (MAC), is a widely accepted benchmark for evaluating the efficacy of chiral phosphine ligands. The following table summarizes the performance of Rhodium complexes of this compound and other leading chiral ligands in this key reaction, focusing on metrics such as enantiomeric excess (ee%), yield, turnover number (TON), and turnover frequency (TOF).
| Ligand | Catalyst System | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) | Yield (%) | Reaction Time (h) | TON | TOF (h⁻¹) |
| (R,R)-Me-DuPhos | [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 1 | >99 | ~100 | 1 | 100 | 100 |
| (R)-BINAP | [Rh(COD)((R)-BINAP)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 1 | 96 | ~100 | 12 | 100 | 8.3 |
| (R,S)-Josiphos | [Rh(COD)((R,S)-Josiphos)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 1 | >99 | >99 | 1 | 100 | 100 |
| (S,S,R,R)-TangPhos | [Rh(COD)((S,S,R,R)-TangPhos)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 0.01 | >99 | >99 | 0.5 | 10,000 | 20,000 |
| (R,R)-Chiraphite | [Rh(COD)((R,R)-Chiraphite)]BF₄ | Methyl (Z)-α-acetamidocinnamate | Not specified | 99 | >95 | Not specified | - | - |
| Note: The data presented is a synthesis of typical results from various literature sources and may vary depending on specific reaction conditions. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the provided catalyst loading and reaction time for complete conversion where available. |
Cost-Benefit Analysis
The initial cost of a chiral ligand is a significant factor in the overall economic feasibility of a catalytic process, particularly for large-scale synthesis. The following table provides an approximate cost comparison for this compound and its alternatives. Prices are based on currently available information from chemical suppliers and are subject to change.
| Ligand/Complex | Supplier Example | Price (USD) / Quantity | Approximate Price (USD/g) |
| (R,R)-Me-DuPhos Ligand | Strem | ~$200-300 / 1 g | 200-300 |
| (R,R)-Me-DuPhos-Rh Complex | Strem | $130 / 100 mg | 1300 |
| (R)-BINAP Ligand | Sigma-Aldrich | $132 / 5 g | 26.4 |
| (R,S)-Josiphos Ligand | Strem | $111 / 100mg | 1110 |
| (S,S,R,R)-TangPhos-Rh Complex | Sigma-Aldrich | Discontinued | - |
| Note: Prices are indicative and can vary significantly between suppliers, purity grades, and purchase volumes. The price for the Rhodium complexes includes the rhodium precursor. |
Analysis:
-
This compound demonstrates exceptional enantioselectivity and high turnover frequency, making it a highly effective ligand for asymmetric hydrogenation.[1] Its cost is in the mid-to-high range for chiral ligands.[1] The high performance can justify the cost, especially in the synthesis of high-value products like pharmaceuticals, where achieving high enantiopurity and efficiency is critical.
-
(R)-BINAP represents a more economical option.[1] While it provides good to excellent enantioselectivity for many substrates, it may require longer reaction times or higher catalyst loadings compared to more modern ligands like DuPhos.[1] Its lower cost makes it an attractive choice for initial studies and for large-scale applications where a slight trade-off in performance is acceptable for significant cost savings.[1]
-
(R,S)-Josiphos ligands are known for their high performance across a range of substrates, often delivering excellent enantioselectivity and high turnover numbers.[1] Similar to (R,R)-Me-DuPhos, they are in the higher price range, making them suitable for applications where exceptional performance is a primary requirement.[1]
-
(S,S,R,R)-TangPhos has shown outstanding performance with extremely high turnover numbers and frequencies, allowing for very low catalyst loadings. Although the specific complex is listed as discontinued by one major supplier, the performance data highlights the potential for significant cost savings in terms of catalyst consumption on a large scale.
Experimental Protocols
To provide a practical context for the application of these catalysts, a general experimental protocol for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is outlined below. This protocol is representative of the methodologies commonly employed in the cited research.
General Protocol for Rh-Catalyzed Asymmetric Hydrogenation:
1. Catalyst Preparation (In situ):
-
In a glovebox under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (e.g., this compound, 1.1 mol%).
-
Anhydrous, degassed solvent (e.g., methanol, 5 mL) is added, and the mixture is stirred at room temperature for 15-30 minutes to form the active catalyst solution.
2. Hydrogenation Reaction:
-
A separate Schlenk flask or a high-pressure reactor is charged with the substrate, methyl (Z)-α-acetamidocinnamate (1.0 mmol, 1 equivalent).
-
The reaction vessel is sealed and purged several times with hydrogen gas.
-
The pre-formed catalyst solution is then transferred to the reaction vessel via a cannula under a positive pressure of inert gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-10 atm) at a controlled temperature (e.g., 25 °C) for the specified reaction time.
3. Work-up and Analysis:
-
Upon completion of the reaction (monitored by TLC or GC), the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the desired product, N-acetyl-L-phenylalanine methyl ester.
-
The enantiomeric excess (ee%) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis by comparing the peak areas of the two enantiomers.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle for Rh-DUPHOS catalyzed asymmetric hydrogenation.
Caption: General experimental workflow for asymmetric hydrogenation.
References
Safety Operating Guide
Navigating the Safe Disposal of (R,R)-Methyl-DUPHOS: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (R,R)-Methyl-DUPHOS, a chiral organophosphorus ligand, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated materials, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated fume hood.[1][3]
Key Hazard Information:
While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds exhibit certain hazards. For instance, the rhodium complex of (R,R)-Me-DUPHOS is known to cause skin and eye irritation and may cause respiratory irritation.[2] Organophosphorus compounds, as a class, can be toxic.[4] Therefore, it is crucial to handle this compound with care, avoiding contact with skin, eyes, and clothing, and preventing inhalation.[1][3]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be treated as hazardous waste.[3] Adherence to local, regional, national, and international regulations is mandatory.[2][3]
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams.
-
Establish separate, clearly labeled waste containers for:
-
Solid this compound waste (e.g., residual powder).
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
Liquid waste containing this compound (e.g., reaction residues, rinsing solutions).
-
-
-
Containerization:
-
Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "(-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene" or "this compound".[5]
-
Include the approximate concentration and quantity of the waste.
-
Note any other hazardous components in the waste mixture.
-
Record the date of waste accumulation.[5]
-
-
Storage:
-
Disposal:
Disposal of Contaminated Materials
-
Empty Containers: The first rinse of any container that held this compound must be collected as hazardous waste.[5] For highly toxic chemicals, the first three rinses should be collected.[5] After thorough rinsing, the container can be disposed of according to institutional guidelines.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a designated, labeled hazardous waste container for solids.[7]
-
Spills: In the event of a small spill, carefully sweep or vacuum the solid material into a suitable container for disposal.[3] For larger spills, wet the material with water to prevent dust formation and dike the area for later disposal.[3] Report any significant spills to your institution's Environmental Health and Safety (EHS) department.[5]
Quantitative Data Summary
| Waste Stream | Container Type | Typical Holding Time | Disposal Method |
| Solid this compound | Lined, sealable drum | < 90 days | Incineration by a licensed contractor |
| Contaminated Labware | Puncture-resistant container | < 90 days | Incineration by a licensed contractor |
| Liquid Waste (e.g., reaction mix) | Chemically resistant carboy | < 90 days | Chemical treatment/incineration by contractor |
| First Rinse Solution | Chemically resistant carboy | < 90 days | Chemical treatment/incineration by contractor |
Experimental Protocol: Decontamination of Glassware
For non-disposable glassware contaminated with this compound, a triple rinse procedure is recommended.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) in which this compound is soluble. Collect this first rinse as hazardous liquid waste.
-
Second and Third Rinses: Repeat the rinsing process two more times with fresh solvent. For routine contamination, these subsequent rinses may be managed according to institutional policy, which may differ from the first rinse. For highly toxic materials, all three rinses must be collected as hazardous waste.[5]
-
Final Cleaning: After the solvent rinses, the glassware can typically be washed with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. angenechemical.com [angenechemical.com]
- 2. sds.strem.com [sds.strem.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Operational Guide for Handling (R,R)-Methyl-DUPHOS
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with (R,R)-Methyl-DUPHOS, also known as (-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene. The following procedures are designed to ensure the safe handling, use, and disposal of this air-sensitive and hazardous chemical, fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure personnel safety.
Hazard Summary:
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[1] |
| H319 | Eye Irritation, Category 2A | Causes serious eye irritation.[1] |
| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 | May cause respiratory irritation.[1] |
| H302 | Acute Toxicity, Oral, Category 4 | Harmful if swallowed.[2][3] |
Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Respiratory | N95 (US) or equivalent dust mask | For handling the solid form to prevent inhalation of dust particles.[4] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | EN166 or ANSI Z87.1 compliant. |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Ensure gloves are regularly inspected for tears or punctures. |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Handling Procedures
Due to its air-sensitive nature, this compound must be handled under an inert atmosphere to prevent oxidation and degradation.[5] A glovebox or Schlenk line is recommended for all manipulations.
Pre-Operational Checklist:
-
Verify Inert Atmosphere: Ensure the glovebox or Schlenk line is purged and maintained with a dry, inert gas (e.g., argon or nitrogen).
-
Inspect Glassware: All glassware must be clean, dry, and free of contaminants. Oven-dry glassware and cool under an inert atmosphere before use.
-
Gather Materials: Have all necessary equipment and reagents, including degassed solvents, within the inert atmosphere workspace before opening the this compound container.
-
Review Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.
Operational Protocol (Inside an Inert Atmosphere Glovebox):
-
Equilibration: Allow the sealed container of this compound to equilibrate to the temperature of the glovebox before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the solid into a tared container.
-
Transfer: Transfer the weighed solid to the reaction vessel.
-
Dissolution: If preparing a solution, add degassed solvent to the solid and stir until fully dissolved.
-
Sealing: Securely seal the reaction vessel and the original this compound container before removing them from the glovebox antechamber.
Post-Operational Procedures:
-
Decontamination: Wipe down the work area within the glovebox with an appropriate solvent to remove any residual chemical.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. First, remove the lab coat, followed by gloves (turning them inside out), and finally, eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused this compound and grossly contaminated items (e.g., weighing paper, gloves) should be collected in a dedicated, sealed container labeled as "Hazardous Waste: Organophosphorus Compound, Solid."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled container.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Disposal Procedure:
-
Collection: All waste must be accumulated in a designated Satellite Accumulation Area (SAA).
-
Labeling: Ensure all waste containers are clearly labeled with their contents and associated hazards.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to neutralize or dispose of organophosphorus compounds down the sanitary sewer.
Emergency Procedures
Spill Response:
-
Minor Spill (in a fume hood or glovebox): Absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material in a sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel. Contact EH&S for assistance.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
